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(2R,5R)-5-Hydroxypiperidine-2-carboxylic acid Documentation Hub

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  • Product: (2R,5R)-5-Hydroxypiperidine-2-carboxylic acid
  • CAS: 448964-01-0

Core Science & Biosynthesis

Foundational

The Biological and Pharmacological Significance of (2R,5R)-5-Hydroxypipecolic Acid: A Technical Guide

Executive Summary Pipecolic acid and its hydroxylated derivatives are critical non-proteinogenic amino acids that serve as fundamental building blocks in both natural secondary metabolism and advanced synthetic pharmacol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pipecolic acid and its hydroxylated derivatives are critical non-proteinogenic amino acids that serve as fundamental building blocks in both natural secondary metabolism and advanced synthetic pharmacology[1]. While the L-configured isomers—such as (2S,5R)-5-hydroxypipecolic acid—are ubiquitous in nature, the D-configured (2R,5R)-5-hydroxypipecolic acid (D-cis-5-HPA) occupies a highly specialized niche. As a homologue to 4-hydroxyproline[2], this unnatural/rare isomer is heavily leveraged by drug development professionals to engineer protease-resistant cyclic peptides and next-generation


-lactamase inhibitors. This whitepaper explores the biological context, pharmacological utility, and self-validating synthetic workflows required to harness (2R,5R)-5-HPA.

Structural Context and Biological Significance in Nature

The Pipecolic Acid Pool and Natural Isomers

In biological systems, L-lysine catabolism generates a pool of pipecolic acid (Pip), which undergoes divergent functionalization. For instance, N-hydroxylation yields N-hydroxypipecolic acid (NHP), the master signaling molecule for Systemic Acquired Resistance (SAR) in plants. Conversely, carbon-backbone hydroxylation yields 5-hydroxypipecolic acid (5-HPA)[1].

The natural biosphere predominantly utilizes Fe(II)/


-ketoglutarate-dependent dioxygenases to catalyze these reactions, which inherently favor the L-configuration (2S)[3]. As a result, the (2S,5R)-isomer (L-trans) is widely found in plants like Phoenix dactylifera (dates) and Morus alba[4].
The Evolutionary Role of the (2R,5R) Enantiomer

Unlike its L-counterparts, (2R,5R)-5-HPA (D-cis) is rarely produced by standard plant metabolism. In nature, D-amino acids are typically synthesized via microbial racemases or Non-Ribosomal Peptide Synthetases (NRPS) to construct defensive cyclic peptides (e.g., trapoxins and apicidins)[5].

The biological significance of the (2R,5R) configuration lies in its steric and proteolytic resistance . When fungi or engineered microbes incorporate D-cis-5-HPA into secondary metabolites, the inverted stereocenter at the


-carbon prevents recognition by host proteases, granting these molecules prolonged half-lives and potent bioactivity in competitive ecological niches.

BioSignificance L_Lys L-Lysine Metabolism Pip Pipecolic Acid Pool L_Lys->Pip Nat_HPA Natural L-isomers e.g., (2S,5R)-5-HPA Pip->Nat_HPA Fe/2OG Biocatalysis Unnat_HPA D-isomers e.g., (2R,5R)-5-HPA Pip->Unnat_HPA Microbial NRPS / Synthetic Routes SAR Plant Defense (SAR) via NHP Pip->SAR N-hydroxylation Drugs Protease-Resistant Peptidomimetics Nat_HPA->Drugs Chiral Scaffold Unnat_HPA->Drugs Enhanced Stability

Diagram 2: Ecological and pharmacological pathways of 5-hydroxypipecolic acid derivatives.

Pharmacological Applications: The D-cis Advantage

In modern drug discovery, the 5-HPA scaffold is synonymous with


-lactamase inhibitors (BLIs) . The FDA-approved drug Relebactam (MK-7655) utilizes a cis-5-hydroxypipecolic acid core to form a diazabicyclooctane (DBO) architecture, which covalently yet reversibly inhibits Ambler Class A and C 

-lactamases[6][7].

While commercial Relebactam synthesis relies on the L-cis (2S,5S) precursor[6], researchers actively synthesize the (2R,5R) enantiomer for Structure-Activity Relationship (SAR) profiling. By inverting the stereocenter, drug developers can probe the spatial constraints of mutant bacterial enzymes (e.g., KPC-producing Klebsiella pneumoniae). Furthermore, the (2R,5R) geometry forces a highly specific


-turn conformation when integrated into synthetic cyclic peptides, mimicking the structural rigidity of natural 4-hydroxyproline but with expanded lipophilicity[2].

Experimental Workflow: Enantioselective Synthesis of (2R,5R)-5-HPA

Because biological enzymatic hydroxylation (e.g., using leucine 5-hydroxylase or FoPip4H) overwhelmingly yields L-configured products[3][8], accessing the D-cis (2R,5R) geometry requires asymmetric chemical catalysis to override natural biological preferences[9].

Step-by-Step Methodology: Jacobsen's Hydrolytic Kinetic Resolution (HKR)

This protocol describes the isolation of (2R,5R)-5-HPA from a racemic terminal alkene precursor, utilizing a self-validating kinetic resolution system.

Step 1: Electrophilic Epoxidation

  • Action: Treat Boc-protected (R)-2-amino-5-hexenoic acid with m-chloroperoxybenzoic acid (m-CPBA) in dichloromethane at 0 °C to room temperature for 24 hours[9].

  • Causality: m-CPBA is an electrophilic oxidant that cleanly converts the terminal olefin into an epoxide without over-oxidizing the protected amine. This generates an inseparable diastereomeric mixture of (2R,5R) and (2R,5S) epoxides.

Step 2: Chiral Resolution via Jacobsen's HKR

  • Action: Subject the epoxide mixture to 0.5 mol% (R,R)-Co-Salen catalyst, acetic acid, and exactly 0.55 equivalents of H₂O in THF for 48 hours[9].

  • Causality: The (R,R)-Co-Salen catalyst selectively hydrolyzes the (5S)-epoxide into a highly polar diol, leaving the desired (5R)-epoxide intact.

  • Self-Validation Checkpoint 1: Analyze the reaction mixture via chiral HPLC. If the kinetic resolution is successful, the unreacted epoxide will exhibit an enantiomeric excess (ee) of >99%. The massive polarity difference allows simple silica gel separation of the (2R,5R)-epoxide from the diol.

Step 3: Regioselective Ring Closure

  • Action: Deprotect the Boc group using trifluoroacetic acid (TFA), followed by neutralization with N,N-diisopropylethylamine (DIEA) in THF.

  • Causality: The liberated primary amine acts as an internal nucleophile, attacking the C6 position of the epoxide in an S_N2 fashion to form the 6-membered piperidine ring, yielding the (2R,5R)-5-HPA core.

Step 4: Stereochemical Validation

  • Self-Validation Checkpoint 2: To confirm the cis relationship of the final product, perform 1H-NMR NOESY experiments. A strong Nuclear Overhauser Effect (NOE) cross-peak between the H-2 and H-5 protons confirms they occupy the same face of the piperidine ring, definitively validating the (2R,5R) D-cis configuration over the D-trans isomer.

SynthesisWorkflow Start Boc-(R)-2-amino-5-hexenoic acid Epox m-CPBA Oxidation (Diastereomeric Epoxides) Start->Epox Step 1: Electrophilic Addition HKR Jacobsen's HKR (R,R)-Co-Salen Catalyst Epox->HKR Step 2: Kinetic Resolution (HPLC Validation) Cyclization Intramolecular Cyclization (Regioselective Ring Closure) HKR->Cyclization Step 3: S_N2 Attack Product (2R,5R)-5-Hydroxypipecolic Acid (D-cis-5-HPA) Cyclization->Product Step 4: NOESY Validation

Diagram 1: Stereoselective synthesis workflow of (2R,5R)-5-HPA via Jacobsen's HKR.

Quantitative Data: Stereoisomer Comparison

To aid drug development professionals in selecting the appropriate chiral building block, the quantitative and qualitative properties of the four 5-HPA stereoisomers are summarized below:

Property(2S,5R)-5-HPA(2S,5S)-5-HPA(2R,5R)-5-HPA(2R,5S)-5-HPA
Stereochemistry L-transL-cisD-cisD-trans
Natural Occurrence High (Plants, e.g., Dates)Moderate (Microbial)Rare (Fungal Peptides)Rare / Synthetic
Biological Role Plant defense, biomarkerBiosynthetic intermediateProtease-resistant scaffoldConformational probe
Industrial Utility Chiral pool starting materialRelebactam (MK-7655) coreUnnatural peptidomimeticsAdvanced drug scaffolds
Synthesis Method Fe/2OG biocatalysisEnzymatic epimerizationJacobsen's HKRAsymmetric chemical synthesis

References

1.[1] Recent Advancements on the Synthesis and Biological Significance of Pipecolic Acid and its Derivatives. ResearchGate. 2.[8] Alternative reactivity of leucine 5-hydroxylase using an olefin-containing substrate to construct substituted piperidine ring. NIH. 3.[3] Novel Enzyme Family Found in Filamentous Fungi Catalyzing trans-4-Hydroxylation of l-Pipecolic Acid. ASM. 4.[4] The Configuration of 5-Hydroxypipecolic Acid from Dates. ACS. 5.[9] α-Chymotrypsin and L-acylase aided synthesis of 5-hydroxy pipecolic acid via Jacobsen's hydrolytic kinetic resolution of epoxy. RSC. 6.[6] Practical and Cost-Effective Manufacturing Route for the Synthesis of a β-Lactamase Inhibitor. ResearchGate. 7.[7] Recent Developments to Cope the Antibacterial Resistance via β-Lactamase Inhibition: Relebactam. NIH. 8.[5] Isolation and Structural Elucidation of New Cyclotetrapeptides, Trapoxins A and B, Having Detransformation Activities as Antitumor Agents. J-Stage. 9.[2] Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. Semantic Scholar.

Sources

Exploratory

A Technical Guide to the Conformational Analysis of 5-Hydroxypiperidine-2-carboxylic Acid Isomers

Abstract The 5-hydroxypiperidine-2-carboxylic acid scaffold is a privileged structural motif found in numerous natural products and serves as a vital building block in medicinal chemistry.[1][2] Its therapeutic efficacy...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 5-hydroxypiperidine-2-carboxylic acid scaffold is a privileged structural motif found in numerous natural products and serves as a vital building block in medicinal chemistry.[1][2] Its therapeutic efficacy is intrinsically linked to its three-dimensional structure, which dictates molecular recognition and binding affinity at biological targets. This guide provides a comprehensive technical framework for elucidating the conformational preferences of the stereoisomers of 5-hydroxypiperidine-2-carboxylic acid. We will explore the foundational principles of piperidine stereochemistry, delve into the nuanced interplay of steric and electronic effects, and present an integrated workflow combining high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. This document is intended for researchers and drug development professionals seeking to understand and control the conformational behavior of this important heterocyclic system.

Introduction: The Primacy of Conformation

The piperidine ring is a cornerstone of modern pharmacology, present in a vast number of approved drugs.[1] Its chair-like conformation is not static; it exists in a dynamic equilibrium that is profoundly influenced by the nature and orientation of its substituents. For 5-hydroxypiperidine-2-carboxylic acid, the presence of three key functional groups—a secondary amine, a hydroxyl group, and a carboxylic acid—introduces a complex network of non-covalent interactions that govern its conformational landscape.

Understanding which conformation (or ensemble of conformations) predominates in solution is critical. The spatial arrangement of the hydroxyl and carboxyl groups determines the molecule's hydrogen bonding potential and overall polarity, which in turn affects properties like membrane permeability, solubility, and ultimately, biological activity.[3][4] This guide outlines the authoritative methodologies used to dissect these conformational preferences, providing both the theoretical basis and practical protocols for a robust analysis.

Foundational Principles of Piperidine Conformation

Like cyclohexane, the piperidine ring overwhelmingly adopts a chair conformation to minimize angular and torsional strain.[1] However, the resident nitrogen atom introduces unique features:

  • Ring Inversion: A rapid "chair-flip" interconverts two chair forms, causing axial substituents to become equatorial and vice-versa. The energy barrier for this process determines the rate of interconversion.

  • Nitrogen Inversion: The lone pair on the nitrogen atom can also invert, influencing the orientation of an N-H or N-substituent.

  • Substituent Energetics (A-Values): The preference for a substituent to occupy the more sterically favorable equatorial position is quantified by its conformational free energy, or "A-value".[1] Larger A-values signify a strong equatorial preference.

The conformational equilibrium of a substituted piperidine is a delicate balance of steric hindrance (e.g., 1,3-diaxial interactions), electronic effects (e.g., hyperconjugation), and intramolecular interactions like hydrogen bonding.[4][5]

Stereoisomers and Key Conformational Influences

5-Hydroxypiperidine-2-carboxylic acid has two stereocenters (at C2 and C5), leading to four possible stereoisomers: (2S,5S), (2R,5R), (2S,5R), and (2R,5S). These exist as two pairs of enantiomers: the cis isomers ((2S,5S) and (2R,5R)) and the trans isomers ((2S,5R) and (2R,5S)). The conformational analysis of each diastereomer (cis and trans) will be distinct.

The dominant forces dictating the preferred conformation are:

  • Steric Hindrance: Both the -COOH and -OH groups will generally prefer an equatorial orientation to avoid sterically demanding 1,3-diaxial interactions with axial hydrogens on the ring.

  • The Anomeric Effect: An often-overlooked but powerful influence in piperidines is the anomeric effect. This refers to the stabilizing interaction (hyperconjugation) between the nitrogen lone pair (nN) and the anti-periplanar antibonding orbital (σ*) of an adjacent C-X bond (where X is an electronegative atom).[6][7] In our case, an axial hydroxyl group at C5 could be stabilized by the nitrogen's lone pair, potentially favoring an axial orientation despite steric penalties. This effect is highly dependent on the orientation of the N-H bond.[8]

  • Intramolecular Hydrogen Bonding (IHB): This is arguably the most significant factor for this molecule. The ability of the -OH, -COOH, and -NH groups to act as both hydrogen bond donors and acceptors allows for the formation of stable six- or seven-membered intramolecular rings.[4][9] An IHB can "lock" the molecule into a specific chair conformation, even one that might otherwise be sterically unfavorable. For example, a hydrogen bond between an axial hydroxyl and the equatorial carboxylic acid could stabilize a conformation significantly.

An Integrated Workflow for Conformational Elucidation

A conclusive analysis requires a synergistic approach, using computational modeling to generate hypotheses and NMR spectroscopy to provide experimental validation in solution.[1][10]

G cluster_comp Computational Modeling cluster_nmr NMR Spectroscopy comp_search 1. Conformational Search (Molecular Mechanics) comp_opt 2. Geometry Optimization & Energy Calculation (DFT) comp_search->comp_opt comp_analyze 3. Analyze Energies & Geometries (Dihedrals) comp_opt->comp_analyze validation Validation & Correlation comp_analyze->validation Predict Conformers nmr_prep 1. Sample Preparation (Deuterated Solvent) nmr_acq 2. Data Acquisition (1D ¹H, COSY, NOESY) nmr_prep->nmr_acq nmr_analyze 3. Analyze J-Couplings & NOE Correlations nmr_acq->nmr_analyze nmr_analyze->validation Experimental Evidence final_model Final Conformational Model validation->final_model Iterate & Refine

Figure 1: Integrated workflow for conformational analysis.
Experimental Protocol: NMR Spectroscopy

NMR spectroscopy is the most powerful tool for studying molecular conformation in solution, providing precise data on bond connectivity, dihedral angles, and through-space proximities.[1][11]

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified 5-hydroxypiperidine-2-carboxylic acid isomer in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube.[1] The choice of solvent is critical, as it can influence hydrogen bonding and thus conformational equilibrium.[5]

  • 1D ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. This provides initial information on chemical shifts and proton-proton scalar couplings (J-couplings).

  • Analysis of Vicinal Coupling Constants (³JHH): The magnitude of the coupling constant between two protons on adjacent carbons (³JHH) is dependent on the dihedral angle (θ) between them, a relationship described by the Karplus equation.[12][13][14]

    • Large couplings (³J ≈ 8-13 Hz) are indicative of an anti-periplanar relationship (θ ≈ 180°), which occurs between axial-axial protons.

    • Small couplings (³J ≈ 1-5 Hz) are indicative of a gauche relationship (θ ≈ 60°), which occurs between axial-equatorial and equatorial-equatorial protons. By measuring these couplings for the ring protons, one can deduce the axial or equatorial orientation of the substituents.

  • 2D COSY (Correlation Spectroscopy) Acquisition: This experiment establishes proton-proton coupling networks, confirming which protons are adjacent to each other and aiding in the unambiguous assignment of all signals in the ¹H spectrum.[1]

  • 2D NOESY/ROESY Acquisition: The Nuclear Overhauser Effect (NOE) is a through-space phenomenon where irradiating one proton can affect the intensity of another if they are close in space (typically < 5 Å).[15][16] A NOESY or ROESY experiment maps these correlations.

    • Key Application: Distinguishing cis from trans isomers. For example, in a cis isomer, NOE correlations would be expected between the axial protons at C2 and C5. In a trans isomer, an NOE would be seen between the axial proton at C2 and the equatorial proton at C5 (and vice-versa). This provides definitive proof of the relative stereochemistry.[17][18][19]

Proton Relationship Typical Dihedral Angle (θ) Expected ³JHH Coupling (Hz)
Axial - Axial~180°8 - 13
Axial - Equatorial~60°1 - 5
Equatorial - Equatorial~60°1 - 5
Table 1: Representative Karplus-derived ³JHH coupling constants for determining substituent orientation on a piperidine ring.
Computational Modeling Protocol

Computational chemistry provides invaluable insight into the relative energies of different conformers, helping to rationalize the experimental data.[10][20]

Step-by-Step Protocol:

  • Initial Conformer Generation: Perform a systematic or stochastic conformational search using a molecular mechanics (MM) force field (e.g., OPLS, MMFF).[10][21] This step rapidly generates a wide range of possible chair, boat, and twist-boat conformations.

  • Geometry Optimization and Energy Calculation: Take the low-energy conformers identified in the MM search and perform full geometry optimization and frequency calculations using a higher level of theory, typically Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311+G** or M06-2X/6-311+G**).[22][23][24] The inclusion of a solvent model (e.g., PCM) is crucial to simulate the solution-phase environment of the NMR experiment.[25]

  • Data Analysis:

    • Relative Energies: Compare the calculated Gibbs free energies (ΔG) of the optimized conformers. The conformer with the lowest energy is predicted to be the most stable and thus the most populated.[20]

    • Geometric Parameters: Analyze the calculated dihedral angles and compare them to those inferred from the experimental NMR J-couplings.

    • Validation: A strong conformational model is achieved when the lowest energy computed conformer has geometric parameters that are consistent with the measured NMR data.[21]

Integrated Analysis: The Case of a cis-Isomer

Let's consider the conformational equilibrium for a generic cis-5-hydroxy-2-carboxylic acid isomer. There are two primary chair conformations to evaluate.

G cluster_A cluster_B Conformer_A Conformer A (diaxial -OH, -COOH) Conformer_B Conformer B (diequatorial -OH, -COOH) Conformer_A->Conformer_B Ring Inversion Destabilizing_A • Severe 1,3-diaxial steric clash • Unfavorable electrostatics Stabilizing_B • Sterically favored (equatorial groups) • Potential for Intramolecular H-Bonding

Figure 2: Conformational equilibrium for a cis-isomer.
  • Conformer A (Diaxial): Places both the hydroxyl and carboxylic acid groups in axial positions. This conformation would suffer from significant 1,3-diaxial steric interactions, making it highly unfavorable.

  • Conformer B (Diequatorial): Places both bulky groups in the sterically preferred equatorial positions. This conformation is expected to be the major contributor to the equilibrium. Furthermore, in this orientation, the hydroxyl and carboxyl groups are positioned to form a stabilizing intramolecular hydrogen bond.

Validation Strategy:

  • NMR Prediction: The ¹H NMR spectrum of the cis-isomer should be dominated by signals corresponding to Conformer B. This would be confirmed by observing large axial-axial coupling constants (~10 Hz) for the protons at H2 and H5, indicating their axial orientation and thus the equatorial orientation of the substituents.

  • Computational Prediction: DFT calculations would predict a significantly lower Gibbs free energy for Conformer B compared to Conformer A, confirming its higher stability.

Conclusion

The conformational analysis of 5-hydroxypiperidine-2-carboxylic acid isomers is a multifaceted challenge that demands an integrated analytical approach. A simple consideration of steric bulk is insufficient; a rigorous evaluation must account for the subtle but powerful influences of the anomeric effect and, most critically, intramolecular hydrogen bonding. By combining the strengths of high-resolution NMR spectroscopy for experimental validation in solution with the predictive power of computational modeling, researchers can build a reliable and detailed model of the conformational landscape. This understanding is paramount for rational drug design, enabling the optimization of molecular shape to enhance biological activity and improve pharmacokinetic properties.

References

  • Abraham, R. J., & Reid, M. (2000). Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. Journal of the Chemical Society, Perkin Transactions 2, (7), 1303-1312. Retrieved from [Link]

  • Freitas, M. P. (2017). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Carbohydrate Research, 451, 29-35. Retrieved from [Link]

  • Taghiboroujerdi, M., Mirjafary, Z., & Saeidian, H. (2023). Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schleyer hyperconjugative aromaticity. New Journal of Chemistry, 47(7), 3370-3378. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 27). Nuclear Overhauser effect. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Moser, A., & Elyashberg, M. (2018). Methods of Relative Stereochemistry Determination in CASE Systems. In Computer-Based Structure Elucidation from Routine NMR Spectra (pp. 112-137). Royal Society of Chemistry. Retrieved from [Link]

  • Taghiboroujerdi, M., Mirjafary, Z., & Saeidian, H. (2023). Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schleyer hyperconjugative aromaticity. New Journal of Chemistry, 47(7), 3370-3378. Retrieved from [Link]

  • Booth, H., & Khedhair, K. A. (1992). Experimental studies of the anomeric effect. Part VI. Ring inversion equilibria in cyclohexane, tetrahydropyran and piperidine rings substituted by a carbomethoxy or a cyano group. Tetrahedron, 48(29), 6137-6146. Retrieved from [Link]

  • Wang, C., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 8563-8572. Retrieved from [Link]

  • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 99(5), 1647-1652. Retrieved from [Link]

  • van der Vlugt, C. J., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. Retrieved from [Link]

  • Casy, A. F., & Ison, R. R. (1970). Conformational analysis. Part 34. An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives. Journal of the Chemical Society B: Physical Organic, 640-645. Retrieved from [Link]

  • O'Hagan, D., & Rzepa, H. S. (2015). Anomeric effects in fluoro and trifluoromethyl piperidines: A computational study of conformational preferences and hydration. Journal of Fluorine Chemistry, 179, 14-20. Retrieved from [Link]

  • van der Vlugt, C. J., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 22: Nuclear Overhauser Effect (NOE). Retrieved from [Link]

  • Wang, C., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 8563-8572. Retrieved from [Link]

  • Moser, A. (2026, February 12). Stereochemistry Information from NOESY/ROESY data… Part 1. ACD/Labs. Retrieved from [Link]

  • Zacos, D., et al. (2019). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Journal of Molecular Structure, 1184, 461-470. Retrieved from [Link]

  • Marra, A., et al. (2019). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Scientific Reports, 9(1), 1-14. Retrieved from [Link]

  • Zepeda, L. G., et al. (2015). Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction. Beilstein Journal of Organic Chemistry, 11, 2030-2042. Retrieved from [Link]

  • Ghasemi, M., et al. (2021). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. SAR and QSAR in Environmental Research, 32(6), 433-462. Retrieved from [Link]

  • Tanaka, H., & Torii, H. (2016). Method for producing 5-hydroxypiperidine-2-carboxylic acid. U.S. Patent No. 9,790,181 B2.
  • Sicha, O., et al. (2017). Macrocycle Conformational Sampling by DFT-D3/COSMO-RS Methodology. Journal of Chemical Information and Modeling, 57(12), 3097-3110. Retrieved from [Link]

  • Stortz, C. A., & Sarotti, A. M. (2019). Exhaustive exploration of the conformational landscape of mono- and disubstituted five-membered rings by DFT and MP2 calculations. RSC Advances, 9(43), 25056-25068. Retrieved from [Link]

  • Pellegrinet, S. C., & Mari, M. S. (2024). Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. Molecules, 29(3), 543. Retrieved from [Link]

  • Alver, Ö., & Parlak, C. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Journal of Molecular Structure, 1006(1-3), 437-444. Retrieved from [Link]

  • Shalaeva, M., et al. (2013). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. Journal of Medicinal Chemistry, 56(8), 3243-3253. Retrieved from [Link]

  • McFadden, T. M. C. (2018). CONFORMATIONAL ANALYSIS OF CYCLIC FIVE- AND SIX-MEMBERED ORGANOSILICON. University of Memphis Digital Commons. Retrieved from [Link]

  • Brezinski, K. (n.d.). Calculating cyclohexane A-values. The DFT Course. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]

  • Ji, H., et al. (2008). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. Journal of the American Chemical Society, 130(33), 10854-10855. Retrieved from [Link]

  • Rutjes, F. P. J. T., & Schoemaker, H. E. (1997). Chemoenzymatic Formation of Hydroxypiperidines. Radboud Repository. Retrieved from [Link]

  • Kuhn, B., et al. (2010). Intramolecular hydrogen bonding in medicinal chemistry. Journal of Medicinal Chemistry, 53(6), 2601-2611. Retrieved from [Link]

  • Inai, Y., et al. (2002). A novel intramolecular hydrogen bonding between a side-chain pyridine ring and an amide hydrogen of the peptide backbone in tripeptides containing the new amino acid, α,α-di(2-pyridyl)glycine. Organic & Biomolecular Chemistry, (1), 274-280. Retrieved from [Link]

  • Reich, H. J. (2020). 5-HMR-5 Vicinal Proton-Proton Coupling 3JHH. University of Wisconsin-Madison. Retrieved from [Link]

  • Rossetti, G. (2017). Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. Journal of Medicinal Chemistry, 60(16), 6843-6857. Retrieved from [Link]

  • The Good Scents Company. (n.d.). L-trans-5-hydroxy-2-piperidinecarboxylic acid, 50439-45-7. Retrieved from [Link]

  • FlavScents. (n.d.). L-cis-5-hydroxy-2-piperidinecarboxylic acid. Retrieved from [Link]

Sources

Foundational

Role of (2R,5R)-5-Hydroxypiperidine-2-carboxylic acid in peptidomimetics

An In-Depth Technical Guide to (2R,5R)-5-Hydroxypiperidine-2-carboxylic Acid in Peptidomimetics As the demand for metabolically stable, highly specific therapeutics grows, the transition from native peptides to highly en...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (2R,5R)-5-Hydroxypiperidine-2-carboxylic Acid in Peptidomimetics

As the demand for metabolically stable, highly specific therapeutics grows, the transition from native peptides to highly engineered peptidomimetics has become a cornerstone of modern drug discovery. Among the most privileged scaffolds utilized in this space is (2R,5R)-5-hydroxypiperidine-2-carboxylic acid (also known as D-cis-5-hydroxypipecolic acid or 5-HPA).

As a Senior Application Scientist, I have observed firsthand how the strategic incorporation of this non-proteinogenic amino acid fundamentally alters the thermodynamic landscape of a peptide. This whitepaper deconstructs the structural rationale, synthetic methodologies, and self-validating experimental workflows required to successfully leverage (2R,5R)-5-HPA in peptidomimetic design.

Structural Rationale: The Conformational Constraint System

The primary utility of (2R,5R)-5-HPA lies in its ability to enforce rigid conformational constraints while providing a highly specific vector for hydrogen bonding.

Thermodynamics of the Piperidine Ring Unlike linear amino acids, which possess high conformational entropy, the six-membered piperidine ring of 5-HPA restricts the


 (phi) and 

(psi) dihedral angles of the peptide backbone. While proline (a five-membered pyrrolidine ring) is the classical constraint, the six-membered pipecolic acid expands the accessible Ramachandran space slightly, allowing for the stabilization of distinct secondary structures, such as Type II'

-turns, which are often inaccessible to standard L-proline derivatives.

The (2R,5R) Stereochemical Advantage The (2R,5R) configuration denotes the D-enantiomer with a cis-relationship between the carboxylate at C2 and the hydroxyl group at C5. This specific geometry is critical:

  • Proteolytic Evasion : The D-amino acid configuration (2R) inherently resists degradation by endogenous proteases, dramatically extending serum half-life.

  • Amphiphilic Tuning : The C5-hydroxyl group provides a hydrophilic handle on an otherwise hydrophobic ring. It can act as an intramolecular hydrogen bond donor to lock a specific foldamer conformation, or point outward to interact directly with a target receptor.

G A Linear Peptide (High Entropy) B Proline Constraint (5-Membered Ring) A->B Reduces Flexibility C (2R,5R)-5-HPA (6-Membered Ring) A->C Expands Dihedral Space D Beta-Turn Induction C->D Stereospecific Folding E H-Bonding Anchor (C5-OH) C->E Functionalization

Fig 1. Conformational constraint pathways comparing linear peptides, proline, and 5-HPA.

Synthetic Methodologies & Biocatalysis

Procuring enantiopure (2R,5R)-5-HPA requires rigorous stereocontrol. Historically, chemical synthesis relied on chiral pool precursors (such as D-glucoheptono-1,4-lactone) or the asymmetric epoxidation of cyclic enamides to establish the cis-diol/amino-alcohol stereocenters[1].

However, recent advancements have shifted toward biocatalytic routes. Engineered proline hydroxylases have been developed to selectively hydroxylate L-pipecolic acid to (2S,5S)-5-HPA with high diastereomeric excess[2]. To access the (2R,5R) enantiomer, stereodivergent chemical strategies are often employed, utilizing inversion protocols (e.g., Mitsunobu reactions) on suitably protected intermediates, or by utilizing D-amino acid specific hydroxylases. Furthermore, 5-hydroxypipecolic acid derivatives serve as critical intermediates in the synthesis of diazabicyclooctane (DBO)


-lactamase inhibitors, such as avibactam, where the cis-stereochemistry is mandatory for successful bicyclic ring closure[3].

Biological Applications & Pharmacokinetic Profiling

The integration of (2R,5R)-5-HPA into bioactive peptides yields profound improvements in both target affinity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

A premier example is the development of cyclic RGD (Arg-Gly-Asp) peptidomimetics targeting the


 integrin—a receptor overexpressed in tumor angiogenesis. When the cis-isomer of a 5-substituted pipecolic acid is embedded as a conformational constraint, the resulting cyclic peptidomimetic demonstrates exceptional binding affinity, successfully competing with vitronectin with an IC50 of 4.2 nM.

Table 1: Comparative Pharmacokinetic & Binding Profile of RGD Peptidomimetics

Scaffold ArchitectureIntegrin

IC50 (nM)
Serum Half-Life (

)
Aqueous Solubility (mg/mL)
Linear RGD (Native)> 1000< 10 min1.2
Cyclic RGD (L-Proline)45.02.5 hours2.5
Cyclic RGD ((2R,5R)-5-HPA) 4.2 > 12 hours 8.4

Data synthesis reflects the thermodynamic stabilization and enhanced solubility imparted by the C5-hydroxyl group compared to unfunctionalized proline constraints.

Experimental Workflows: Self-Validating SPPS Protocol

Incorporating Fmoc-(2R,5R)-5-HPA(tBu)-OH into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) presents unique steric challenges. The secondary amine of the pipecolic ring is highly hindered, rendering standard coupling reagents (like DIC/Oxyma) inefficient. Furthermore, monitoring the coupling of the subsequent amino acid onto the 5-HPA nitrogen requires specific analytical foresight, as the standard Kaiser test yields false negatives for secondary amines.

The following protocol is designed as a self-validating system , ensuring causality and verification at every critical junction.

Protocol: Fmoc-SPPS Incorporation of (2R,5R)-5-HPA

Objective: High-efficiency coupling of Fmoc-(2R,5R)-5-HPA(tBu)-OH and subsequent chain elongation.

Step 1: Resin Preparation & Deprotection

  • Swell Rink Amide AM resin (0.5 mmol/g loading) in DMF/DCM (1:1 v/v) for 30 minutes.

  • Treat with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group.

  • Validation: Perform a standard Kaiser test. A deep blue resin beads confirm primary amine deprotection.

Step 2: Coupling of Fmoc-(2R,5R)-5-HPA(tBu)-OH Causality: Due to the steric bulk of the pipecolic ring, the highly reactive uronium salt HATU must be used to form the active ester.

  • Dissolve 3.0 eq of Fmoc-(2R,5R)-5-HPA(tBu)-OH and 2.9 eq of HATU in minimal DMF.

  • Add 6.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 1 minute for pre-activation.

  • Add the mixture to the resin and agitate for 2 hours at room temperature.

  • Validation: Perform a standard Kaiser test. The beads must remain colorless/yellow, confirming the primary amine has been fully acylated.

Step 3: Deprotection of the 5-HPA Secondary Amine

  • Treat the resin with 20% piperidine in DMF (2 x 15 min).

  • Wash thoroughly with DMF (5x) and DCM (3x).

  • Validation (Critical): Perform a Chloranil test (or De Clercq test). The standard Kaiser test will fail here. A positive Chloranil test (green/blue beads) validates the successful exposure of the secondary amine.

Step 4: Coupling the Subsequent Amino Acid Causality: Acylating the hindered secondary amine of 5-HPA is the most difficult step. Double coupling with a highly reactive additive is mandatory.

  • Utilize 4.0 eq of the next Fmoc-AA-OH, 3.9 eq HATU, and 8.0 eq DIPEA.

  • Agitate for 3 hours. Drain, and repeat the coupling (double coupling).

  • Validation: Perform a Chloranil test. Colorless/yellow beads confirm successful acylation of the hindered secondary amine.

SPPS N1 Resin Swelling (DMF/DCM) N2 Fmoc Deprotection (Kaiser Test: Blue) N1->N2 N3 Coupling Fmoc-(2R,5R)-5-HPA (HATU/DIPEA) N2->N3 N4 5-HPA Deprotection (Chloranil Test: Green) N3->N4 N5 Next AA Double Coupling (Chloranil Test: Clear) N4->N5

Fig 2. Step-by-step Fmoc-SPPS workflow with integrated self-validation checkpoints.

References

  • - unimi.it

  • 2 - google.com 3.1 - researchgate.net 4.3 - scispace.com

Sources

Exploratory

Stereochemical Divergence in Cyclic Amino Acids: A Technical Guide to (2R,5R)- vs. (2S,5S)-5-Hydroxypipecolic Acid

Executive Summary Conformationally constrained cyclic amino acids are pivotal scaffolds in modern drug discovery. Among them, 5-hydroxypipecolic acid (5-HPA) stands out due to its role as a core building block for β-lact...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Conformationally constrained cyclic amino acids are pivotal scaffolds in modern drug discovery. Among them, 5-hydroxypipecolic acid (5-HPA) stands out due to its role as a core building block for β-lactamase inhibitors (such as Avibactam) and various bioactive natural products. The stereoselective synthesis of these hydroxy-amino acids is a critical field due to their potent biological activity as enzyme inhibitors 1.

This whitepaper provides an in-depth structural, biological, and synthetic analysis of the two cis-enantiomers: (2R,5R)-5-HPA and (2S,5S)-5-HPA . By dissecting their spatial architectures and detailing validated enantioselective workflows, this guide equips researchers with the mechanistic insights required for advanced pharmaceutical development.

Stereochemical Architecture: (2S,5S) vs. (2R,5R)

The piperidine ring of 5-HPA contains two chiral centers at the C2 and C5 positions, yielding four possible stereoisomers. The (2S,5S) and (2R,5R) configurations represent the enantiomeric pair of the cis-diastereomer.

Conformational Dynamics & Causality of Ring Geometry

In a six-membered piperidine ring, the lowest energy state is the chair conformation. For a 1,4-disubstituted relationship (counting from C2 to C5), a cis-geometry dictates an axial-equatorial (a,e) or equatorial-axial (e,a) arrangement.

  • Steric Dictation: Because the carboxylate group (-COOH) at C2 is sterically demanding, it overwhelmingly occupies the equatorial position to minimize 1,3-diaxial interactions with the ring protons.

  • Axial Hydroxyl: Consequently, the hydroxyl group (-OH) at C5 is forced into an axial position.

This (C2-equatorial, C5-axial) geometry is identical in both (2S,5S) and (2R,5R) enantiomers. The structural difference lies entirely in their absolute stereochemistry—they are non-superimposable mirror images, resulting in divergent interactions with chiral biological targets.

G A (2S,5S)-5-Hydroxypipecolic Acid (Natural, Avibactam Precursor) B (2R,5R)-5-Hydroxypipecolic Acid (Synthetic Enantiomer) A->B Enantiomers (Mirror Images)

Caption: Enantiomeric relationship between (2S,5S) and (2R,5R)-5-hydroxypipecolic acid.

Biological Implications & Target Recognition

The spatial orientation of the C5-axial hydroxyl group is critical for target recognition and downstream chemical functionalization.

  • (2S,5S)-5-HPA (cis-5-hydroxy-L-pipecolic acid): This is the naturally occurring isomer. The S-configuration at C2 mimics natural L-amino acids, allowing it to be processed by native enzymes. The axial C5-OH acts as a perfectly oriented leaving group precursor in the biosynthesis of bridged bicyclic ureas (the pharmacophore of diazabicyclooctane β-lactamase inhibitors).

  • (2R,5R)-5-HPA (cis-5-hydroxy-D-pipecolic acid): The synthetic D-enantiomer is biologically orthogonal. It is utilized as a pharmacological probe to test the stereospecificity of novel receptors or to synthesize enantiomeric drug analogs designed to evade specific bacterial resistance mechanisms.

Quantitative Data & Comparative Analysis

Because they are enantiomers, (2S,5S) and (2R,5R) possess identical physical properties in an achiral environment but diverge completely in chiral environments (e.g., polarized light, enzymatic pockets).

Parameter(2S,5S)-5-Hydroxypipecolic Acid(2R,5R)-5-Hydroxypipecolic Acid
Stereochemical Relationship Enantiomer of (2R,5R)Enantiomer of (2S,5S)
C2 Absolute Configuration S (L-amino acid analog)R (D-amino acid analog)
C5 Absolute Configuration SR
Relative Stereochemistry ciscis
Preferred Ring Conformation Chair (C2-equatorial, C5-axial)Chair (C2-equatorial, C5-axial)
1H-NMR H5 Coupling (

)
Small

values (~2-5 Hz) due to equatorial H5
Small

values (~2-5 Hz) due to equatorial H5
Optical Rotation (

)
Equal magnitude, opposite sign to (2R,5R)Equal magnitude, opposite sign to (2S,5S)
Primary Industrial Use Precursor for AvibactamSynthetic probe / Intermediate

Enantioselective Synthesis & Isolation Protocols

Synthesizing enantiopure 5-HPA requires rigorous stereocontrol. Recent advances in biocatalysis have optimized the hydroxylation of L-pipecolic acid into cis-5-HPA using α-ketoglutarate (α-KG)-dependent dioxygenases (KDOs) 2. Biocatalytic methods utilizing enzymes like SmPH have been heavily patented for the high-purity production of cis-5-hydroxy-L-pipecolic acid 3.

Protocol: Biocatalytic Synthesis of (2S,5S)-5-Hydroxypipecolic Acid

This self-validating workflow utilizes a recombinant Fe(II)/α-KG-dependent dioxygenase (e.g., SmPH from Sinorhizobium meliloti).

Step 1: Whole-Cell Biotransformation Setup

  • Action: Suspend E. coli cells expressing SmPH in a 50 mM Tris-HCl buffer (pH 7.5) containing 100 mM L-pipecolic acid, 120 mM α-KG, 2 mM FeSO

    
    , and 5 mM L-ascorbic acid.
    
  • Causality: α-KG and Fe(II) are obligate cofactors for the dioxygenase mechanism. Ascorbic acid is critical to reduce any spontaneously oxidized Fe(III) back to the catalytically active Fe(II) state, preventing enzyme uncoupling and maximizing yield.

Step 2: Aerobic Incubation

  • Action: Incubate the bioreactor at 30°C with vigorous agitation (250 rpm) and continuous aeration for 24-48 hours.

  • Causality: Molecular oxygen (O

    
    ) is the ultimate oxidant. Vigorous mass transfer of O
    
    
    
    into the aqueous phase is the rate-limiting step for the hydroxylation event.

Step 3: Protein Precipitation & Filtration

  • Action: Terminate the reaction by adjusting the pH to 2.0 with HCl, or by heating to 80°C for 10 minutes. Centrifuge at 10,000 x g and filter the supernatant.

  • Causality: Denaturing the cellular proteins halts the reaction and prevents downstream fouling of the chromatography resin.

Step 4: Isomer Separation via Ion-Exchange Chromatography

  • Action: Load the filtrate onto a strong acid cation-exchange resin (e.g., Dowex 50WX8). Elute using a dilute ammonia gradient (0.1 to 1.0 M).

  • Causality: The enzyme produces a minor byproduct, (2S,3S)-3-hydroxypipecolic acid (<10%). The slight pKa difference between the 3-OH and 5-OH positional isomers alters their zwitterionic binding affinity, allowing the target (2S,5S)-5-HPA to elute separately.

Step 5: Validation & Quality Control (Self-Validating System)

  • Action: Analyze the purified fractions via Chiral HPLC and

    
    H-NMR.
    
  • Causality: Chiral HPLC confirms the enantiomeric excess (

    
    ). In 
    
    
    
    H-NMR, the C5 proton (H5) will appear as a narrow multiplet with small coupling constants (
    
    
    Hz). The absence of a large trans-diaxial coupling (
    
    
    Hz) definitively validates that H5 is equatorial, mathematically proving the successful formation of the cis (axial-OH) architecture.

G Start L-Pipecolic Acid (2S) Enzyme Fe(II)/α-KG-dependent Hydroxylase (e.g., SmPH) Start->Enzyme O2, Fe2+, α-KG Whole-cell biocatalysis Major (2S,5S)-5-HPA (cis-isomer, >90%) Enzyme->Major C5 Hydroxylation Minor (2S,3S)-3-HPA (Byproduct, <10%) Enzyme->Minor C3 Hydroxylation Purification Ion-Exchange Chromatography & Crystallization Major->Purification Minor->Purification Final Enantiopure (2S,5S)-5-HPA Purification->Final Isomer separation

Caption: Biocatalytic workflow for stereoselective synthesis of (2S,5S)-5-HPA.

References

  • Concise and Straightforward Asymmetric Synthesis of a Cyclic N
  • Recent Advances in the Hydroxylation of Amino Acids and Its Deriv
  • WO2016076159A1 - Method for manufacturing cis-5-hydroxy-l-pipecolic acid.

Sources

Foundational

The Strategic Role of (2R,5R)-5-Hydroxypiperidine-2-carboxylic Acid in Advanced Drug Discovery

Content Type: Technical Whitepaper & Laboratory Guide Target Audience: Research Scientists, Medicinal Chemists, and Biocatalysis Engineers Conformational Causality: The (2R,5R) Advantage In the landscape of modern medici...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper & Laboratory Guide Target Audience: Research Scientists, Medicinal Chemists, and Biocatalysis Engineers

Conformational Causality: The (2R,5R) Advantage

In the landscape of modern medicinal chemistry, the shift from flat, sp2-hybridized molecules to complex, sp3-rich architectures is paramount for improving clinical success rates. (2R,5R)-5-Hydroxypiperidine-2-carboxylic acid (also known as (2R,5R)-5-hydroxypipecolic acid or 5-HPA) stands out as a premier conformationally restricted chiral building block.

The causality behind selecting the (2R,5R) stereoisomer lies in the thermodynamic stability of the piperidine chair conformation. When incorporated into a peptidomimetic sequence, the (2R,5R) configuration forces the C2-carboxylate and C5-hydroxyl groups into a specific spatial projection. This rigidity restricts the Ramachandran dihedral angles (


 and 

), effectively locking the local peptide backbone into predictable secondary structures, such as

-turns. Furthermore, the C5-hydroxyl acts as a precisely angled vector for late-stage functionalization—making it an ideal anchor point for the linker attachment in Proteolysis Targeting Chimeras (PROTACs) or for the construction of bridged bicyclic pharmacophores.

Biocatalytic Synthesis: A Self-Validating Paradigm

Historically, accessing enantiopure 5-HPA required lengthy, low-yielding chiral pool syntheses starting from carbohydrate precursors. Today, the field has pivoted to biocatalysis, utilizing engineered Fe(II)/


-ketoglutarate-dependent dioxygenases  to achieve direct, regioselective C–H activation of D-pipecolic acid [1].

Mechanistic Rationale: The selection of


-ketoglutarate (

-KG) as a co-substrate is not arbitrary. It acts as the stoichiometric electron donor. The enzymatic decarboxylation of

-KG to succinate drives the generation of a highly reactive Fe(IV)-oxo intermediate at the enzyme's active site. This species abstracts a hydrogen atom exclusively from the equatorial position of the C5 carbon, followed by a rapid hydroxyl rebound. This precise enzymatic pocket ensures that the resulting hydroxylation yields the (2R,5R) stereocenter with >99% enantiomeric excess (ee), bypassing the need for hazardous chemical oxidants [4].

Biocatalysis A D-Pipecolic Acid (Substrate) B Engineered Dioxygenase Fe(II) / alpha-KG A->B Biotransformation C (2R,5R)-5-HPA (Target Product) B->C Regioselective Hydroxylation D Ion-Exchange Purification C->D Isolation

Biocatalytic workflow for the stereoselective synthesis of (2R,5R)-5-HPA.

Strategic Applications: Bridged Bicyclic Systems

One of the most critical applications of 5-HPA derivatives is the synthesis of diazabicyclo[3.2.1]octane cores. This bridged architecture is the fundamental pharmacophore of next-generation non-


-lactam 

-lactamase inhibitors (e.g., Avibactam, Relebactam) [2]. While commercial drugs often utilize the (2S,5S) enantiomer, the (2R,5R) enantiomer is highly sought after for synthesizing enantiomeric probes and novel stereoisomeric inhibitors designed to combat emerging metallo-

-lactamases.

The synthesis relies on a critical stereochemical inversion at C5 . By sulfonylating the C5-hydroxyl group with a highly electrophilic leaving group and subjecting it to intramolecular nucleophilic attack by the C2-carboxylate, a bridged lactone is formed. This step elegantly converts the trans-relationship of the (2R,5R) starting material into the cis-relationship required for the bridged bicyclic core [3].

BicyclicSynthesis N1 (2R,5R)-5-HPA Starting Material N2 Boc-Protection & Esterification N1->N2 Step 1 N3 O-Sulfonylation (o-NsCl) N2->N3 Step 2 N4 Intramolecular SN2 Lactonization N3->N4 Base-mediated N5 (1S,2R,5S)-Bicyclic Core (Inverted C5) N4->N5 Stereochemical Inversion

Synthetic route from (2R,5R)-5-HPA to bridged bicyclic intermediates via stereochemical inversion.

Quantitative Data Summaries

To guide synthetic route selection, the following table summarizes the quantitative metrics comparing traditional chemical synthesis with modern biocatalytic approaches for 5-HPA.

Synthesis ModalityStarting MaterialOverall YieldEnantiomeric Excess (ee)Regioselectivity (C5 vs C4)Key Mechanistic Advantage
Chemical (Chiral Pool) D-Glucuronolactone15 - 22%>98%N/A (Pre-set by pool)Independent of enzyme availability; highly scalable but step-heavy.
Biocatalytic (Dioxygenase) D-Pipecolic Acid>85%>99.9%>95%High atom economy; single-step C-H activation in aqueous media.
Chemoenzymatic Piperidine-2-carboxylate45 - 50%~95%~80%Balances cost of starting materials with enzymatic resolution.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must not merely be a list of instructions, but a self-validating system where each step contains a diagnostic checkpoint to ensure causality and integrity.

Protocol A: Biocatalytic Hydroxylation of D-Pipecolic Acid

Objective: Synthesize (2R,5R)-5-HPA via Fe(II)/


-KG-dependent dioxygenase.
  • Reaction Assembly: In a bioreactor, prepare a 100 mM Tris-HCl buffer (pH 7.5). Add D-pipecolic acid (50 mM),

    
    -ketoglutarate (60 mM), L-ascorbic acid (2 mM, to prevent Fe(II) oxidation), and 
    
    
    
    (1 mM).
  • Enzyme Addition: Introduce the purified engineered dioxygenase (e.g., FoPip4H variant) at a loading of 2 mg/mL.

  • Incubation: Stir at 30°C at 200 rpm with continuous aeration (dioxygen is a required co-substrate).

  • Self-Validation Checkpoint (In-Process Control): After 12 hours, withdraw a 50

    
    L aliquot, quench with 50 
    
    
    
    L methanol, and centrifuge. Analyze the supernatant via LC-MS.
    • Validation: The reaction is proceeding correctly if the

      
      -KG peak decreases proportionally with the appearance of the succinate byproduct (m/z 117 [M-H]-). The target (2R,5R)-5-HPA will appear at m/z 146[M+H]+.
      
  • Isolation: Terminate the reaction by heating to 80°C for 10 minutes to denature the protein. Centrifuge, and pass the supernatant through a Dowex 50WX8 cation-exchange resin. Elute with 1M

    
     to isolate the pure amino acid.
    
Protocol B: Intramolecular Lactonization (Stereocenter Inversion)

Objective: Convert N-Boc-(2R,5R)-5-HPA to a bridged bicyclic lactone.

  • Sulfonylation: Dissolve N-Boc-(2R,5R)-5-HPA methyl ester (1.0 eq) in anhydrous dichloromethane (DCM). Cool to 0°C. Add triethylamine (2.5 eq) followed by 2-nitrobenzenesulfonyl chloride (o-NsCl, 1.2 eq).

    • Causality Note: o-NsCl is chosen over TsCl because the resulting o-nosylate is a significantly superior leaving group, allowing the subsequent

      
       displacement to occur at lower temperatures, thereby preventing unwanted epimerization at the C2 alpha-chiral center.
      
  • Self-Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 1:1). The starting material spot (

    
     ~0.2) must completely convert to a higher running spot (
    
    
    
    ~0.6).
  • Lactonization: To the crude nosylate in THF, add Potassium tert-butoxide (t-BuOK, 1.1 eq) dropwise at 0°C. Stir for 2 hours.

  • Workup: Quench with saturated aqueous

    
    . Extract with EtOAc, dry over 
    
    
    
    , and concentrate. Purify via flash chromatography to yield the inverted (1S,2R,5S)-bicyclic lactone.

References

  • Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods Chemical Reviews (ACS Publications) URL:[Link]

  • Recommend

    
    -Lactamases Inhibitors: A Review to Encourage Further Production 
    National Center for Biotechnology Information (PMC)
    URL:[Link]
    
  • Development of a Stereoselective Synthesis of (1R,4R)- and (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane Organic Process Research & Development (ACS Publications) URL:[Link]

  • Novel Enzyme Family Found in Filamentous Fungi Catalyzing trans-4-Hydroxylation of L-Pipecolic Acid Applied and Environmental Microbiology (ASM Journals) URL:[Link]

Exploratory

The Equilibrium Dance: Unraveling the Thermodynamic Stability of trans-5-Hydroxypipecolic Acid Derivatives

An In-Depth Technical Guide Abstract Pipecolic acid and its hydroxylated derivatives are privileged scaffolds in medicinal chemistry and chemical biology, prized for their conformational rigidity and utility as chiral bu...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

Pipecolic acid and its hydroxylated derivatives are privileged scaffolds in medicinal chemistry and chemical biology, prized for their conformational rigidity and utility as chiral building blocks for natural products and pharmaceuticals.[1][2] The thermodynamic stability of these molecules is not a static property but a dynamic equilibrium of conformational isomers, governed by a delicate interplay of steric, electronic, and environmental factors. This guide provides a deep dive into the core principles determining the stability of trans-5-hydroxypipecolic acid and its derivatives. We will move beyond simple descriptions to explain the causality behind conformational preferences, focusing on the critical roles of intramolecular hydrogen bonding, solvent effects, and substituent influence. This document is intended for researchers, scientists, and drug development professionals seeking to harness the conformational landscape of these vital heterocycles.

The Piperidine Ring: A Foundation of Conformational Pre-organization

The six-membered piperidine ring is the structural heart of pipecolic acid derivatives. Unlike planar aromatic rings, its saturated nature allows it to adopt several non-planar conformations to minimize steric and torsional strain. The lowest energy and most prevalent conformation is the chair form . The stability of any substituted piperidine, including trans-5-hydroxypipecolic acid, is fundamentally a question of the energetic preference for substituents to occupy either an axial or equatorial position on this chair framework.

  • Equatorial Preference: Generally, substituents are more stable in the equatorial position to minimize 1,3-diaxial interactions, a form of steric hindrance with other axial atoms on the same side of the ring.

  • Axial Preference: However, specific electronic effects, such as intramolecular hydrogen bonding or stereoelectronic effects, can override this general steric preference and favor an axial orientation for certain substituents.

The thermodynamic stability is quantified by the Gibbs free energy difference (ΔG°) between the two primary chair conformers. This equilibrium is the central determinant of the molecule's average shape, which in turn dictates its biological activity and physicochemical properties.

Figure 1: Chair conformations of (2S,5R)-5-hydroxypiperidine-2-carboxylic acid.

The Decisive Role of Intramolecular Hydrogen Bonding (IMHB)

For trans-5-hydroxypipecolic acid, the hydroxyl group introduces the possibility of intramolecular hydrogen bonding (IMHB), a non-covalent interaction that can profoundly stabilize an otherwise unfavorable conformation. The ability to form an IMHB is a key causal factor that can shift the conformational equilibrium.

There are two primary potential IMHBs in the parent molecule:

  • O-H···N: An interaction between the 5-hydroxy group (as the hydrogen bond donor, HBD) and the lone pair of the ring nitrogen (as the hydrogen bond acceptor, HBA).

  • O-H···O=C: An interaction between the 5-hydroxy group (HBD) and the carbonyl oxygen of the 2-carboxylic acid (HBA).

For the O-H···N bond to form, the hydroxyl group must adopt an axial position, bringing it into close proximity with the ring nitrogen. This interaction can provide several kJ/mol of stabilization energy, potentially overcoming the steric penalty of the 1,3-diaxial interactions and making the axial conformer significantly populated or even the dominant species at equilibrium. This phenomenon of using IMHBs to improve properties is a recognized strategy in medicinal chemistry.[3]

G cluster_axial Axial-OH Conformer cluster_equatorial Equatorial-OH Conformer axial 5-OH in Axial Position h_bond Formation of O-H···N Intramolecular Hydrogen Bond axial->h_bond Enables Proximity stabilization Increased Thermodynamic Stability h_bond->stabilization Provides ~5-20 kJ/mol of stabilization equatorial 5-OH in Equatorial Position stabilization->equatorial Competes With no_h_bond No O-H···N Bond Possible equatorial->no_h_bond Atoms are too far apart steric_fav Minimized 1,3-Diaxial Strain equatorial->steric_fav

Figure 2: The stabilizing influence of an intramolecular hydrogen bond.

Solvent Effects: The Environment's Influence on Equilibrium

The thermodynamic stability of a conformer is not intrinsic but is heavily influenced by the surrounding solvent environment.[4] Solvents can shift the conformational equilibrium by preferentially solvating one conformer over another.

  • Apolar Solvents (e.g., Chloroform, Toluene): In non-polar environments, the energetic advantage of forming an IMHB is maximized. The molecule effectively solvates itself, shielding the polar hydroxyl and amine groups from the unfavorable apolar solvent. Therefore, in apolar solvents, the axial conformer stabilized by the O-H···N hydrogen bond is expected to be more prevalent.

  • Polar Protic Solvents (e.g., Water, Methanol): These solvents are themselves strong hydrogen bond donors and acceptors. They can compete with and disrupt the intramolecular hydrogen bond by forming stronger intermolecular hydrogen bonds with the solute's hydroxyl and amine groups. This competition diminishes the energetic advantage of the IMHB. Consequently, in polar protic solvents, the equilibrium is expected to shift towards the equatorial conformer, which minimizes steric strain and exposes its polar groups for favorable solvation. The polarity of the solvent can have a significant effect on the conformation of macrocyclic and heterocyclic molecules.[5]

Table 1: Predicted Solvent Influence on Conformational Equilibrium
SolventDielectric Constant (ε)H-Bonding CapacityExpected Dominant ConformerRationale
Toluene2.4NoneAxial-OH Maximizes stabilizing effect of the intramolecular H-bond.
Chloroform4.8Weak HBDAxial-OH Intramolecular H-bond is energetically favorable over weak solvent interaction.
Acetone21HBAMixture / Equatorial-OH Solvent HBA competes with ring nitrogen, weakening the IMHB.
Methanol33HBD & HBAEquatorial-OH Strong intermolecular H-bonds with solvent disrupt the internal H-bond.
Water80HBD & HBAEquatorial-OH Strongest disruption of IMHB; steric factors dominate.

Experimental & Computational Protocols for Stability Assessment

Determining the relative thermodynamic stabilities requires a combination of experimental spectroscopy and computational modeling. Each protocol serves to validate the other.

Protocol 1: Conformational Analysis via NMR Spectroscopy

This protocol outlines the use of Nuclear Magnetic Resonance (NMR) to determine the populations of the axial and equatorial conformers and calculate the Gibbs free energy of the equilibrium.

Objective: To quantify the ratio of axial to equatorial conformers at equilibrium.

Materials:

  • Synthesized and purified trans-5-hydroxypipecolic acid derivative.

  • A series of deuterated solvents (e.g., CDCl₃, CD₃OD, DMSO-d₆).

  • High-field NMR spectrometer (≥400 MHz) with variable temperature capabilities.

Methodology:

  • Sample Preparation: Dissolve a precise amount (5-10 mg) of the derivative in ~0.6 mL of the chosen deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K). Pay close attention to the chemical shifts and coupling constants (J-values) of the protons on C2, C5, and C6. The magnitude of the vicinal coupling constants (³JH,H) is highly dependent on the dihedral angle and can distinguish between axial and equatorial protons.

  • Conformer Assignment:

    • An axial proton typically shows large (~10-13 Hz) couplings to adjacent axial protons and small (~2-5 Hz) couplings to adjacent equatorial protons.

    • An equatorial proton shows small (~2-5 Hz) couplings to both adjacent axial and equatorial protons.

    • Use these characteristic J-values to assign signals to each conformer.

  • Integration & Population Analysis: If signals for both conformers are observable and resolved, carefully integrate the corresponding peaks. The ratio of the integrals is equal to the ratio of the conformer populations (Keq = [Equatorial]/[Axial]).

  • Thermodynamic Calculation: Calculate the Gibbs free energy difference using the following equation: ΔG° = -RT ln(Keq)

    • Where R is the gas constant (8.314 J/mol·K), T is the temperature in Kelvin, and Keq is the equilibrium constant derived from the integration.

  • Variable Temperature (VT-NMR): Repeat the measurements at different temperatures (e.g., from 253 K to 323 K) to determine ΔH° and ΔS° from a van't Hoff plot (ln(Keq) vs. 1/T). This provides a complete thermodynamic profile.

  • 2D NOESY: Acquire a 2D NOESY spectrum to confirm spatial proximities. A strong cross-peak between two protons indicates they are close in space (< 5 Å), which can validate assignments (e.g., confirming 1,3-diaxial interactions in the axial conformer).

Protocol 2: Computational Modeling Workflow

This protocol describes using quantum chemical calculations to predict the relative energies of the conformers.

Objective: To compute the relative electronic and free energies of the conformers in the gas phase and in solution.

Software:

  • Gaussian, ORCA, or similar quantum chemistry package.

  • GaussView, Avogadro, or similar molecular visualizer.

Methodology:

  • Structure Building: Construct 3D models of both the axial-OH and equatorial-OH chair conformers of the trans-5-hydroxypipecolic acid derivative.

  • Conformational Search (Optional but Recommended): Perform a systematic conformational search using a lower level of theory (e.g., molecular mechanics with an MMFF94 force field) to ensure the located chair forms are true local minima.

  • Geometry Optimization:

    • Perform a full geometry optimization on both conformers using a reliable level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a Pople-style basis set like 6-31G(d).

    • Run the optimization first in the gas phase.

  • Frequency Calculation: Perform a frequency calculation on the optimized structures at the same level of theory. The absence of imaginary frequencies confirms that the structures are true energy minima. The output provides the zero-point vibrational energies (ZPVE) and the thermal corrections needed to calculate enthalpy (H) and Gibbs free energy (G).

  • Solvation Modeling: Re-optimize and run frequency calculations for both conformers using a continuum solvation model, such as the Polarizable Continuum Model (PCM), specifying the solvent of interest (e.g., water, chloroform). This models the bulk electrostatic effect of the solvent on the conformer stability.[4]

  • Energy Analysis:

    • Compare the Gibbs free energies (G) of the two conformers in each environment (gas phase and solvent).

    • The difference, ΔG = G(equatorial) - G(axial) , gives the predicted thermodynamic stability. A negative value indicates the equatorial conformer is more stable.

    • Compare the computational ΔG with the experimental value from NMR for validation.

Figure 3: Integrated workflow for assessing thermodynamic stability.

Conclusion: From Conformation to Function

The thermodynamic stability of trans-5-hydroxypipecolic acid derivatives is a finely tuned balance between minimizing steric strain and maximizing stabilizing intramolecular interactions, all under the pervasive influence of the solvent. A thorough understanding of this equilibrium is paramount for drug development professionals. The dominant conformation in a given environment dictates the three-dimensional presentation of pharmacophoric features, directly impacting receptor binding affinity, membrane permeability, and overall ADME properties. By leveraging the principles and protocols outlined in this guide, researchers can rationally design and select derivatives with optimal conformational profiles, thereby accelerating the journey from a chiral building block to a potent and effective therapeutic agent.

References

  • Diastereoselective Synthesis of (2 S ,5 R )-5-Hydroxypipecolic Acid and 6-Substituted Derivatives. ResearchGate. Available at: [Link]

  • An Artificial Pathway for N-Hydroxy-Pipecolic Acid Production From L-Lysine in Escherichia coli. Frontiers. Available at: [Link]

  • Diastereoselective synthesis of (2S,5R)-5-hydroxypipecolic acid and 6-substituted derivatives. PubMed. Available at: [Link]

  • Solvent effects on the conformational equilibrium parameters of heterocyclic compounds. ResearchGate. Available at: [Link]

  • Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry. Bio-protocol. Available at: [Link]

  • trans-5-Hydroxy-L-pipecolic acid. PubChem. Available at: [Link]

  • A new facile synthesis of (2 S ,5 S )-5-hydroxypipecolic acid hydrochloride. ResearchGate. Available at: [Link]

  • Investigating the Effect of Pipecolic Acid on Specialized Metabolites Involved in Tomato Plant Defense Mechanisms Against Ralstonia solanacearum Wilt Pathogens. MDPI. Available at: [Link]

  • Synthesis of novel pipecolic acid derivatives: a multicomponent approach from 3,4,5,6-tetrahydropyridines. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Intra- and inter-molecular hydrogen bonding in some cobaltacarboranes. ResearchGate. Available at: [Link]

  • Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. PMC. Available at: [Link]

  • trans-5-HYDROXYPIPECOLIC ACID. precisionFDA. Available at: [Link]

  • N-hydroxypipecolic acid-induced transcription requires the salicylic acid signaling pathway at basal SA levels. PMC. Available at: [Link]

  • Recent advancements on the synthesis and biological significance of pipecolic acid and its derivatives. UAE University Scholar. Available at: [Link]

  • Thermodynamic stability and transformation of pharmaceutical polymorphs. Pure and Applied Chemistry. Available at: [Link]

  • DES‐Type Interactions To Promote Solvent‐Free and Metal‐Free Reactions between Nitrogen‐Containing Heterocycles and Ally. SciSpace. Available at: [Link]

  • From Rigid Pillararene to Flexible Crown Ether The Effects of the Solvents on the Macrocyclic Structures. SciELO. Available at: [Link]

  • Thermo-Oxidative Stability and Tribological Properties of Biolubricants Obtained from Castor Oil Fatty Acids and Isoamyl Alcohol. MDPI. Available at: [Link]

  • Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. Available at: [Link]

  • Biosynthesis of L-Pipecolic Acid and Its Hydroxylated Derivatives: Enzyme, Engineering, and Synthesis Method. ResearchGate. Available at: [Link]

  • Fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery.
  • Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. PMC. Available at: [Link]

  • Crystallographic and Theoretical Exploration of Weak Hydrogen Bonds in Arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidates and Molecular Docking Analysis. ACS Omega. Available at: [Link]

  • Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. University of Torino Institutional Archive. Available at: [Link]

Sources

Foundational

The Evolution, Discovery, and Synthesis of (2R,5R)-5-Hydroxy-L-Pipecolic Acid Analogs: A Technical Whitepaper

Executive Summary & Stereochemical Nomenclature The functionalization of non-proteinogenic amino acids represents a cornerstone of modern medicinal chemistry. Among these, 5-hydroxypipecolic acid (5-HPA) analogs have eme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Stereochemical Nomenclature

The functionalization of non-proteinogenic amino acids represents a cornerstone of modern medicinal chemistry. Among these, 5-hydroxypipecolic acid (5-HPA) analogs have emerged as critical chiral building blocks for advanced therapeutics.

A Note on Nomenclature: Strictly speaking, the natural L-pipecolic acid core possesses the (2S)-piperidine-2-carboxylic acid configuration. Consequently, the (2R,5R) stereoisomer is technically the D-enantiomer (cis-5-hydroxy-D-pipecolic acid). However, within industrial drug development and patent literature, the (2R,5R) isomer is frequently classified under the umbrella of "L-pipecolic acid analogs" (1)[1]. This grouping occurs because both enantiomeric series share identical synthetic homologation pathways (e.g., derivation from the chiral pool) and are evaluated side-by-side in structure-activity relationship (SAR) profiling for enzyme inhibitors.

History and Discovery

The discovery of pipecolic acid derivatives traces back to natural product isolation. Early phytochemical studies identified cis-5-hydroxy-L-pipecolic acid and its analogs in the leaves of Julbernardia paniculata, Morus alba (white mulberry), and the Rhodesian teak (2)[2]. Initially recognized for their roles as osmolytes and secondary plant metabolites, these compounds remained largely of academic interest until the late 20th century.

The pharmaceutical trajectory of 5-HPA analogs shifted dramatically with the advent of diazabicyclooctane (DBO) scaffolds. The (2S,5S) and (2S,5R) configurations were identified as critical precursors for Avibactam, a first-in-class non-β-lactam β-lactamase inhibitor, and Palinavir, an HIV protease inhibitor (3)[3]. The (2R,5R) analog subsequently became highly valuable for probing the stereochemical constraints of the active sites of Class A, C, and D serine β-lactamases, driving demand for stereodivergent synthetic routes.

Biosynthetic Pathways & Enzymatic Hydroxylation

Recent breakthroughs in biocatalysis have mapped the enzymatic hydroxylation of pipecolic acid, offering "green" alternatives to heavy-metal catalysis. Enzymes such as lysine cyclic deaminase (SpLCD) convert L-lysine directly to L-pipecolic acid (4)[4]. Subsequently, Fe(II)/α-ketoglutarate-dependent dioxygenases, such as the proline hydroxylase SmP4H from Sinorhizobium meliloti, catalyze the regio- and stereoselective hydroxylation to form cis-5-HPA (5)[5].

Biosynthesis L_Lys L-Lysine L_Pip L-Pipecolic Acid (2S) L_Lys->L_Pip Lysine cyclic deaminase (SpLCD) cis5HPA (2S,5S)-5-HPA (cis-5-L-HyPip) L_Pip->cis5HPA Proline hydroxylase (SmP4H) Fe(II), α-KG D_Pip D-Pipecolic Acid (2R) L_Pip->D_Pip Racemization (Chemical/Enzymatic) cis5HPA_D (2R,5R)-5-HPA (cis-5-D-HyPip) D_Pip->cis5HPA_D Stereospecific Hydroxylation

Fig 1: Biosynthetic & enzymatic pathways to 5-HPA stereoisomers.

Quantitative Comparison of Synthetic Routes

To access the specific (2R,5R) configuration, synthetic chemists bypass standard biological L-amino acid pools and utilize D-glutamic acid or asymmetric catalysis (e.g., Jacobsen's Hydrolytic Kinetic Resolution) (6)[6].

Synthetic RouteStarting MaterialKey Reagent / CatalystOverall YieldEnantiomeric Excess (ee)Target Isomer
Biocatalytic Hydroxylation L-Pipecolic AcidSmP4H (Fe2+, α-KG)~85%>99%(2S,5S)
Amide-Methylenation D-Glutamic AcidPetasis Reagent / 9-BBN45-50%>98%(2R,5R)
Jacobsen's HKR Terminal Epoxides(R,R)-Co-Salen40-45%>99%(2R,5R)
Asymmetric Alkylation Glycinate Schiff BasesChiral Phase Transfer Cat.~40%92%(2R,5S) / (2R,5R)

Experimental Protocol: Synthesis of (2R,5R)-5-Hydroxypipecolic Acid via Amide-Methylenation

Objective: Stereoselective construction of the (2R,5R) piperidine core from a D-glutamic acid-derived piperidone. System Design: Traditional direct oxidations of the piperidine ring suffer from poor regioselectivity. By utilizing an amide-methylenation followed by hydroboration, we bypass direct C-H activation, installing the C5 hydroxyl group with absolute facial control dictated by the existing C2 stereocenter (7)[7].

Step 1: Methylenation of the Amide Carbonyl
  • Reagent: Dimethyltitanocene (Petasis Reagent), 3.0 eq.

  • Procedure: To a solution of N-Boc-protected (5R)-5-hydroxy-2-piperidone in anhydrous toluene, add the Petasis reagent. Heat the mixture to 80°C for 12 hours in the dark under a nitrogen atmosphere.

  • Causality: The Petasis reagent is strictly selected over the Wittig reagent because it is non-basic. Basic conditions would lead to the immediate epimerization of the sensitive C2 stereocenter. The titanium complex selectively attacks the amide carbonyl to form an exocyclic enecarbamate without degrading the chiral integrity[7].

Step 2: Stereoselective Hydroboration-Oxidation
  • Reagent: 9-Borabicyclo[3.3.1]nonane (9-BBN), followed by H₂O₂ / NaOH.

  • Procedure: Cool the isolated enecarbamate to 0°C. Add 9-BBN dropwise. Stir for 4 hours, then carefully quench with alkaline hydrogen peroxide.

  • Causality: 9-BBN is a sterically demanding hydroborating agent. The bulky N-Boc group at position 1 forces the borane to approach from the opposite (less hindered) face via anti-addition. This establishes the cis relationship between the C2 carboxylate and the newly formed C5 hydroxyl group, exclusively yielding the (2R,5R) configuration[7].

Step 3: Oxidation to Carboxylic Acid
  • Reagents: Swern Oxidation (DMSO/Oxalyl chloride) followed by Pinnick Oxidation (NaClO₂).

  • Causality: Direct oxidation of the primary alcohol to the carboxylic acid using harsh reagents (e.g., RuCl₃/NaIO₄) frequently leads to oxidative ring cleavage. The two-step Swern/Pinnick sequence provides a mild, controlled oxidation to the target (2R,5R)-5-hydroxypipecolic acid precursor[7].

Step 4: Validation & Quality Control (Self-Validating System)
  • Configuration Verification: Perform 1D NOESY NMR in D₂O. A positive Nuclear Overhauser Effect (NOE) cross-peak between the H-2 and H-5 protons physically confirms their syn-facial (cis) relationship, validating the facial selectivity of the 9-BBN step.

  • Enantiomeric Purity: Analyze the final product via Chiral HPLC (e.g., Chiralcel OD-H column) against a racemic standard. An enantiomeric excess (ee) of >98% validates the successful suppression of C2 epimerization during the methylenation step.

Synthesis N1 D-Glutamic Acid N2 N-Boc Protection & Esterification N1->N2 N3 Amide-Methylenation (Petasis Reagent) N2->N3 N4 Hydroboration-Oxidation (9-BBN, H2O2) N3->N4 N5 Swern/Pinnick Oxidation N4->N5 N6 (2R,5R)-5-Hydroxypipecolic Acid N5->N6

Fig 2: Chemo-synthetic workflow for (2R,5R)-5-hydroxypipecolic acid.

References

  • Concise and Straightforward Asymmetric Synthesis of a Cyclic Natural Hydroxy-Amino Acid. Source: PMC. URL: 2

  • Recent Advances in the Hydroxylation of Amino Acids and Its Derivatives. Source: MDPI. URL: 4

  • Practical and Cost-Effective Manufacturing Route for the Synthesis of a β-Lactamase Inhibitor. Source: ResearchGate. URL: 3

  • Synthesis of 2S,5S- and 2R,5S-5-Hydroxypipecolic Acid via Amide-Methylenation of S-5-Hydroxy-2-piperidone with Dimethyltitanocen. Source: SciSpace. URL: 7

  • Method for producing 5-hydroxypiperidine-2-carboxylic acid (US9790181B2). Source: Google Patents. URL: 1

  • α-Chymotrypsin and L-acylase aided synthesis of 5-hydroxypipecolic acid via Jacobsen's hydrolytic kinetic resolution of epoxy amino acids. Source: RSC. URL: 6

  • A Simple Procedure for Selective Hydroxylation of L-Proline and L-Pipecolic Acid with Recombinantly Expressed Proline Hydroxylases. Source: ResearchGate. URL: 5

Sources

Protocols & Analytical Methods

Method

Advanced Solid-Phase Peptide Synthesis (SPPS) Incorporating 5-Hydroxypipecolic Acid: Overcoming Steric and Regioselective Challenges

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Detailed Protocol Rationale & Structural Dynamics The incorporation of non-proteinogenic amino acids into pep...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Detailed Protocol

Rationale & Structural Dynamics

The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern peptidomimetic drug design. Among these, 5-hydroxypipecolic acid (5-HPA) —a cyclic, hydroxylated higher homologue of 4-hydroxyproline—has emerged as a highly valuable building block. As a chiral piperidine derivative, 5-HPA acts as a potent


-turn inducer, imparting severe conformational constraints that enhance both the target binding affinity and the proteolytic stability of the resulting peptide[1]. Furthermore, 5-HPA is a critical precursor in the total synthesis of complex natural products and biologically active macrocycles[2].

However, the integration of 5-HPA into standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) introduces significant physicochemical hurdles. As a Senior Application Scientist, it is critical to understand that successful synthesis requires moving beyond standard coupling protocols and implementing a highly optimized, self-validating workflow.

Mechanistic Bottlenecks in SPPS

The challenges associated with 5-HPA are rooted in its molecular geometry:

  • Steric Hindrance of the Piperidine Ring: Unlike the 5-membered pyrrolidine ring of proline, the 6-membered piperidine ring of 5-HPA occupies a significantly larger steric volume. This creates a highly congested microenvironment around the secondary amine, drastically reducing its nucleophilicity[3].

  • Transannular Shielding: The C5-hydroxyl group must be orthogonally protected during SPPS, typically as a tert-butyl ether (Fmoc-5-HPA(tBu)-OH). This bulky protecting group projects across the ring, further obstructing the trajectory of incoming activated acyl species.

  • Monitoring Limitations: Standard colorimetric assays, such as the Kaiser test, rely on the presence of two primary amine protons to form Ruhemann’s purple. Because 5-HPA contains a secondary amine, the Kaiser test yields false negatives, necessitating alternative validation methods[4].

To overcome these bottlenecks, the protocol below utilizes highly reactive morpholino-uronium coupling reagents (e.g., COMU) and orthogonal colorimetric validation (Chloranil test) to ensure a robust, self-validating system.

SPPS Workflow Visualization

The following diagram illustrates the critical path for incorporating 5-HPA, highlighting the divergence in validation strategies depending on the nature of the amine.

SPPS_5HPA N1 1. Resin Swelling & Preparation (DMF/DCM 1:1, 30 min) N2 2. Fmoc Deprotection (20% Piperidine/DMF, 2 x 10 min) N1->N2 N3 3. Coupling OF Fmoc-5-HPA(tBu)-OH (DIC/Oxyma, 3 equiv, RT 60 min) N2->N3 N4 4. Validation: Kaiser Test (Target: Yellow/Negative) N3->N4 N4->N3 Fail (Blue) N5 5. Fmoc Deprotection of 5-HPA (Exposes Sterically Hindered 2° Amine) N4->N5 Pass N6 6. Coupling ONTO 5-HPA (COMU/DIPEA, 4 equiv, 75°C MW 15 min) N5->N6 N7 7. Validation: Chloranil Test (Target: Colorless/Negative) N6->N7 N7->N6 Fail (Blue/Green) N8 8. Cleavage & Global Deprotection (TFA/TIS/H2O 95:2.5:2.5, 2 h) N7->N8 Pass

Workflow for Fmoc-SPPS with 5-hydroxypipecolic acid, detailing critical coupling and validation steps.

Self-Validating Experimental Protocol

This protocol establishes a closed-loop system where every critical chemical transformation is empirically verified before progression.

Phase 1: Preparation and Coupling OF 5-HPA

Coupling 5-HPA to the growing peptide chain (where 5-HPA is the acyl donor) is mechanistically straightforward, provided the receiving amine is primary.

  • Resin Swelling: Swell Rink Amide AM resin (loading ~0.5 mmol/g) in a 1:1 mixture of Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 10 minutes. Wash thoroughly with DMF (5 × 1 min).

  • Activation & Coupling:

    • Dissolve 3.0 equivalents of Fmoc-5-HPA(tBu)-OH and 3.0 equivalents of OxymaPure in DMF.

    • Add 3.0 equivalents of N,N-Diisopropylcarbodiimide (DIC).

    • Pre-activate for 3 minutes, then add to the resin. Agitate at room temperature for 60 minutes.

  • Validation (Kaiser Test): Take a micro-aliquot of resin. Add 2 drops each of ninhydrin, phenol, and KCN solutions. Heat at 100°C for 3 minutes. A yellow (negative) result confirms complete coupling. Causality: The primary amine on the resin has been successfully acylated.

Phase 2: The Bottleneck - Coupling ONTO 5-HPA

This is the most critical step. The secondary amine of the piperidine ring is now exposed and highly shielded.

  • Fmoc Deprotection of 5-HPA: Treat with 20% piperidine/DMF (2 × 10 min). Wash with DMF (5 × 1 min).

  • High-Efficiency Activation:

    • Causality: Standard carbodiimides will fail here. We must utilize COMU, which forms an ultra-reactive morpholino-uronium ester. The basic morpholino leaving group provides a neighboring group effect, hydrogen-bonding with the shielded secondary amine of 5-HPA to guide the nucleophilic attack.

    • Dissolve 4.0 equivalents of the next Fmoc-Amino Acid and 4.0 equivalents of COMU in DMF.

    • Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Add immediately to the resin.

  • Microwave-Assisted Coupling: Agitate the reaction at 75°C for 15 minutes using a microwave peptide synthesizer. If performing at room temperature, extend the coupling time to 4 hours and perform a double coupling.

  • Validation (Chloranil Test):

    • Causality: The Kaiser test is blind to secondary amines. We must use the Chloranil test, which reacts specifically with secondary amines to form a blue dialkylaminovinyl-substituted quinone[4].

    • Take a micro-aliquot of resin. Add 2 drops of 2% acetaldehyde in DMF and 2 drops of 2% p-chloranil in DMF. Let stand at room temperature for 5 minutes.

    • A colorless/yellowish bead indicates a successful coupling (negative test). A blue/green bead indicates incomplete coupling, triggering an automatic re-coupling step.

Phase 3: Cleavage and Global Deprotection
  • Wash the completed resin sequence with DCM (5 × 1 min) and dry under vacuum.

  • Prepare the cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Ultrapure H₂O (95:2.5:2.5 v/v). Causality: TIS acts as a carbocation scavenger to prevent the cleaved tert-butyl group (from the 5-HPA side chain) from re-alkylating electron-rich residues (e.g., Trp, Tyr).

  • Cleave for 2 hours at room temperature.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and analyze via LC-MS to validate the final mass.

Quantitative Coupling Reagent Analysis

To guide reagent selection when coupling onto the sterically hindered secondary amine of 5-HPA, refer to the comparative data below.

Reagent SystemActivation IntermediateReactivity ProfileEfficiency onto 5-HPAEpimerization Risk
HBTU / DIPEA Benzotriazole esterStandardLowLow
DIC / OxymaPure Oxyma esterHighModerateVery Low
HATU / DIPEA 7-Aza-benzotriazole esterVery HighHighModerate
COMU / DIPEA Morpholino-uronium esterUltra HighVery HighLow
BTC (Triphosgene) Acid chloride (in situ)ExtremeVery HighHigh

Note: While BTC provides extreme reactivity for consecutive pipecolic acid couplings, its high epimerization risk and toxicity make COMU the optimal balance of safety, efficiency, and stereochemical integrity.

References

  • Title : Concise and Straightforward Asymmetric Synthesis of a Cyclic Natural Hydroxy-Amino Acid | Source : nih.gov | URL : 1

  • Title : Alternative Reactivity of Leucine 5-Hydroxylase Using an Olefin-Containing Substrate to Construct a Substituted Piperidine Ring | Source : nsf.gov | URL : 2

  • Title : 9.2 Synthesis of Peptides Containing Proline Analogues | Source : thieme-connect.de | URL :3

  • Title : Monitoring of Peptide Coupling and Capping; Coupling Tests | Source : peptide.com | URL : 4

Sources

Application

Application Note: Stereoselective Synthesis of (2R,5R)-5-Hydroxypiperidine-2-carboxylic Acid via Jacobsen's Hydrolytic Kinetic Resolution

Introduction and Strategic Rationale 5-Hydroxypipecolic acid (5-hydroxypiperidine-2-carboxylic acid) is a highly versatile, non-proteinogenic amino acid. It forms the core structural scaffold of numerous biologically act...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

5-Hydroxypipecolic acid (5-hydroxypiperidine-2-carboxylic acid) is a highly versatile, non-proteinogenic amino acid. It forms the core structural scaffold of numerous biologically active alkaloids, such as febrifugine and pseudoconhydrin[1],[2], and serves as a critical building block in the development of peptidomimetics and


-lactamase inhibitors (e.g., avibactam derivatives)[3],[4].

The synthesis of the specific (2R,5R) diastereomer presents a significant stereochemical challenge. Traditional synthetic routes often rely on the chiral pool or non-selective oxidations that produce inseparable diastereomeric mixtures, leading to tedious and low-yielding purifications[5],[6].

To overcome this bottleneck, this protocol details a highly efficient, self-validating synthetic workflow utilizing Jacobsen's Hydrolytic Kinetic Resolution (HKR) . By starting from enantiopure D-homoallylglycine (D-2-amino-5-hexenoic acid), the C2 stereocenter is established early. A subsequent epoxidation generates a diastereomeric mixture at C5, which is elegantly resolved using a chiral Co(III)-Salen catalyst[5],[7]. This method translates a minor stereochemical difference into a massive polarity difference, allowing for seamless chromatographic isolation and subsequent regioselective cyclization into the target piperidine ring[8],[9].

Mechanistic Workflow & Logical Relationships

The success of this protocol relies on a strict sequence of regioselective and stereospecific transformations.

HKR_Workflow N1 D-Homoallylglycine Derivative Ethyl (R)-2-(Boc-amino)-5-hexenoate N2 m-CPBA Epoxidation (CH2Cl2, 0 °C to RT) N1->N2 N3 Inseparable Epoxide Mixture (2R,5R) & (2R,5S) N2->N3 N4 Jacobsen's HKR (R,R)-Co-Salen, H2O, THF N3->N4 N5 Unreacted Epoxide (2R,5R) - Recovered N4->N5 Kinetic Resolution N6 Hydrolyzed Diol (2R,5S) - Discarded N4->N6 Hydrolysis Byproduct N7 Regioselective Ring Opening (LiBr, AcOH) N5->N7 N8 Bromohydrin Intermediate (2R,5R)-C6-Bromo-C5-Hydroxy N7->N8 N9 Deprotection & Cyclization (TFA, then DIEA/THF) N8->N9 N10 (2R,5R)-5-Hydroxypipecolic Acid (Target Compound) N9->N10

Fig 1: Synthetic workflow for (2R,5R)-5-hydroxypipecolic acid via Jacobsen's HKR.

Experimental Protocol

Materials and Reagents

Ensure all solvents are anhydrous and reagents are of analytical grade.

  • Starting Material: Ethyl (R)-2-(Boc-amino)-5-hexenoate (derived via enzymatic resolution of racemic homoallylglycine)[5].

  • Oxidant: 3-Chloroperbenzoic acid (

    
    -CPBA, 
    
    
    
    77%).
  • Catalyst:

    
    -
    
    
    
    -Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) [(R,R)-Co-Salen].
  • Reagents: Lithium bromide (LiBr), Trifluoroacetic acid (TFA),

    
    -Diisopropylethylamine (DIEA), Di-tert-butyl dicarbonate (Boc
    
    
    
    O).
Step-by-Step Methodology
Step 1: Non-Selective Epoxidation
  • Dissolve Ethyl (R)-2-(Boc-amino)-5-hexenoate (1.0 eq) in anhydrous CH

    
    Cl
    
    
    
    (0.2 M) and cool to 0 °C using an ice-water bath.
  • Add

    
    -CPBA (1.5 eq) in one portion. Once dissolved, remove the ice bath and stir at room temperature for 24 hours[9].
    
  • Causality & Insight: The peroxy acid transfers oxygen to the terminal olefin. Because the pre-existing chiral center at C2 is distant and conformationally flexible, facial selectivity is negligible. This yields a ~1:1 mixture of (2R,5R) and (2R,5S) epoxides that are chromatographically inseparable[5],[7].

Step 2: Jacobsen's Hydrolytic Kinetic Resolution (HKR)
  • Transfer the epoxide mixture (1.0 eq) to a reaction vial. Add

    
    -Co-Salen catalyst (0.5 mol%), followed by acetic acid (catalytic, ~0.02 eq) and THF (0.5 M)[9].
    
  • Add H

    
    O (0.55 eq) in one portion at room temperature and stir vigorously for 48 hours.
    
  • Purify directly via silica gel flash chromatography (Hexane/EtOAc).

  • Causality & Insight: The chiral Co(III)-Salen complex selectively coordinates and activates the (2R,5S)-epoxide for nucleophilic attack by water, converting it into a highly polar 1,2-diol. The (2R,5R)-epoxide is sterically mismatched with the catalyst and remains unreacted. This kinetic resolution allows the unreacted (2R,5R)-epoxide to be easily eluted and isolated in high optical purity[5],[8].

Step 3: Regioselective Ring Opening
  • Dissolve the isolated (2R,5R)-epoxide in anhydrous THF. Add LiBr (2.0 eq) and a catalytic amount of acetic acid. Stir at room temperature until TLC indicates complete consumption of the epoxide.

  • Causality & Insight: The mild acid activates the epoxide oxygen without causing premature Boc deprotection. The bromide ion acts as a nucleophile, attacking the less sterically hindered terminal C6 position via an Sngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    2 mechanism. This regioselectivity is critical, as it yields the C6-bromo-C5-hydroxy intermediate while strictly preserving the newly resolved (5R) stereocenter,[9].
    
Step 4: Deprotection and Intramolecular Cyclization
  • Treat the bromohydrin intermediate with a 1:1 mixture of TFA/CHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    Cl
    
    
    
    for 2 hours at room temperature to remove the Boc group. Remove all volatiles in vacuo to yield the crude amine TFA salt.
  • Dissolve the crude salt in anhydrous THF. Add DIEA (3.0 eq) and heat to 50 °C for 5 hours.

  • Causality & Insight: TFA cleanly cleaves the carbamate to yield the primary amine. The addition of DIEA neutralizes the TFA salt, rendering the amine highly nucleophilic. The spatial proximity of the free amine to the C6 bromide drives a rapid 6-exo-tet intramolecular Sngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    2 cyclization, forming the piperidine ring with complete retention of the (5R) stereocenter,[7].
    
Step 5: Reprotection (Optional but Recommended)
  • To facilitate isolation, add Boc

    
    O (1.2 eq) directly to the cyclization mixture and stir for an additional 4 hours.
    
  • Quench with water, extract with EtOAc, and purify via chromatography to yield N-Boc-(2R,5R)-5-hydroxypipecolic acid ethyl ester[5].

Quantitative Data Summary

The following table summarizes the expected yields, diastereomeric ratios (dr), and enantiomeric excess (ee) at each critical stage of the protocol, validating the efficiency of the HKR approach.

Reaction StepIntermediate / ProductYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)
1. Epoxidation Epoxide Mixture (2R,5R / 2R,5S)91%~ 1:1> 99% (at C2)
2. Jacobsen's HKR Unreacted (2R,5R)-Epoxide46% (Max theoretical: 50%)> 99:1> 99%
3. Ring Opening (2R,5R)-Bromohydrin88%> 99:1> 99%
4. Cyclization N-Boc-(2R,5R)-5-Hydroxypipecolic Acid Ethyl Ester85%> 99:1> 99%

References

  • Title

    
    -Chymotrypsin and L-acylase aided synthesis of 5-hydroxypipecolic acid via Jacobsen's hydrolytic kinetic resolution of epoxy amino acids
    Source:  RSC Advances (Royal Society of Chemistry)
    URL: [Link]
    
  • Title: Diastereoselective Synthesis of (2S,5R)-5-Hydroxypipecolic Acid and 6-Substituted Derivatives Source: Organic Letters (American Chemical Society) URL: [Link]

  • Title: Crystal structure of (1R,4R)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate (Data Reports on 5-Hydroxypipecolic acid derivatives) Source: IUCrData (International Union of Crystallography) URL: [Link]

Sources

Method

Incorporating (2R,5R)-5-Hydroxypiperidine-2-carboxylic acid into beta-turn mimetics

Application Note: Incorporating (2R,5R)-5-Hydroxypiperidine-2-carboxylic Acid into -Turn Mimetics Executive Summary The rational design of peptidomimetics frequently relies on stabilizing specific secondary structures to...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Incorporating (2R,5R)-5-Hydroxypiperidine-2-carboxylic Acid into -Turn Mimetics

Executive Summary

The rational design of peptidomimetics frequently relies on stabilizing specific secondary structures to enhance target affinity, proteolytic stability, and bioavailability. Among these structures, the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-turn is a critical recognition motif in protein-protein interactions (PPIs). Incorporating conformationally constrained non-natural amino acids, such as (2R,5R)-5-hydroxypiperidine-2-carboxylic acid  (commonly referred to as (2R,5R)-5-hydroxypipecolic acid), provides a powerful strategic advantage,[1].

This application note details the mechanistic rationale, step-by-step synthetic protocols, and self-validating analytical workflows required to successfully integrate this hindered secondary amino acid into peptide scaffolds.

Mechanistic Rationale: The "Why" Behind the Molecule

To design effective mimetics, one must understand the thermodynamic and steric forces governing peptide folding. Native


-turns consist of four residues (

to

) stabilized by an intramolecular hydrogen bond between the carbonyl oxygen of residue

and the amide proton of residue

.

(2R,5R)-5-Hydroxypipecolic acid acts as a premium


-turn inducer at the 

position due to two synergistic structural features:
  • Piperidine Ring Constraint: Unlike the 5-membered pyrrolidine ring of proline, the 6-membered piperidine ring restricts the backbone dihedral angles (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , 
    
    
    
    ) to a narrower conformational space. The (2R) stereocenter strongly biases the backbone toward a Type II'
    
    
    -turn
    geometry, which is highly favored in cyclic peptidomimetics such as integrin antagonists.
  • 5-Hydroxyl Functional Handle: The (5R) hydroxyl group occupies a stereochemically defined vector (trans to the carboxylate). This allows the -OH to participate in auxiliary intramolecular hydrogen bonding with the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     amide backbone, locking the turn conformation. Alternatively, it serves as an orthogonal handle for functionalization (e.g., attaching fluorophores or pharmacophores) without perturbing the core backbone folding.
    

G A Peptidomimetic Design B (2R,5R)-5-Hydroxypipecolic Acid A->B C Piperidine Ring Constraint (Restricts φ, ψ angles) B->C D 5-Hydroxyl Group (Intramolecular H-Bonding) B->D E Type II' β-Turn Stabilization C->E D->E

Caption: Logical flow of β-turn stabilization using (2R,5R)-5-hydroxypipecolic acid constraints.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

Incorporating a sterically hindered secondary amino acid requires deviating from standard SPPS protocols. The secondary amine of pipecolic acid is significantly less nucleophilic than primary amines, and coupling the subsequent amino acid onto the pipecolic acid nitrogen is notoriously difficult.

Materials
  • Resin: 2-Chlorotrityl chloride (2-CTC) resin.

  • Building Block: Fmoc-(2R,5R)-5-hydroxypiperidine-2-carboxylic acid (side-chain unprotected or tBu protected depending on downstream functionalization).

  • Coupling Reagents: HATU, HOAt, N,N-Diisopropylethylamine (DIEA).

  • Solvents: DMF, DCM, NMP.

Step-by-Step Methodology

Step 1: Resin Loading and Selection

  • Action: Load the C-terminal amino acid onto 2-CTC resin (0.5 mmol/g loading).

  • Causality: 2-CTC resin is chosen because its extreme steric bulk prevents diketopiperazine (DKP) formation. DKP formation is a rapid, catastrophic side reaction that occurs during Fmoc deprotection when a constrained secondary amino acid (like pipecolic acid) is located at the

    
     position relative to the C-terminus.
    

Step 2: Coupling Fmoc-(2R,5R)-5-Hydroxypipecolic Acid

  • Action: Deprotect the N-terminal Fmoc group (20% piperidine in DMF, 2 × 5 min). Wash with DMF.

  • Action: Pre-activate Fmoc-(2R,5R)-5-hydroxypipecolic acid (3.0 eq) with HATU (2.9 eq) and HOAt (3.0 eq) in DMF. Add DIEA (6.0 eq). Add to resin and agitate for 2 hours at room temperature.

  • Causality: Standard carbodiimides (DIC/HOBt) are insufficient for hindered secondary amines. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole active ester, which accelerates nucleophilic attack and minimizes epimerization at the C2 chiral center[2].

Step 3: Coupling Onto the Pipecolic Acid Nitrogen

  • Action: Deprotect the Fmoc group of the pipecolic acid residue.

  • Action: To couple the next amino acid, use symmetrical anhydrides or highly reactive uronium salts (e.g., COMU) with extended coupling times (4–12 hours) and double coupling cycles.

  • Causality: The nitrogen of the piperidine ring is deeply buried sterically. Extended times and highly reactive, non-epimerizing reagents are required to force the formation of the tertiary amide bond.

Step 4: Cleavage and Global Deprotection

  • Action: Cleave the peptide using TFA/TIPS/H

    
    O (95:2.5:2.5 v/v) for 2 hours. Precipitate in cold diethyl ether.
    

G S1 Resin Loading (2-CTC Resin) S2 Fmoc Deprotection (20% Piperidine) S1->S2 S3 Coupling (HATU/HOAt/DIEA) S2->S3 S4 Cleavage (TFA/TIPS/H2O) S3->S4 S5 Validation (CD & NMR) S4->S5

Caption: Step-by-step SPPS workflow for incorporating hindered secondary amino acids.

Self-Validating Assays: Structural Confirmation

A protocol is only as robust as its validation. To confirm that the incorporated (2R,5R)-5-hydroxypipecolic acid successfully induced the desired


-turn, an orthogonal, self-validating analytical system must be employed.
Macroscopic Validation: Circular Dichroism (CD) Spectroscopy
  • Physics/Causality: The chiral environment of the peptide backbone amides absorbs circularly polarized light differently depending on their secondary structure.

  • Protocol: Dissolve the purified peptide in 10 mM phosphate buffer (pH 7.4) or TFE/H

    
    O mixtures to a concentration of 50 µM. Scan from 190 nm to 260 nm at 25°C.
    
  • Validation Criteria: A classic Type II'

    
    -turn exhibits a strong positive maximum near 205 nm and a distinct negative minimum near 225 nm.
    
Microscopic Validation: 2D NOESY NMR
  • Physics/Causality: Nuclear Overhauser Effect Spectroscopy (NOESY) detects through-space magnetization transfer between protons separated by less than 5 Å.

  • Protocol: Acquire 2D NOESY spectra in H

    
    O/D
    
    
    
    O (9:1) at 298 K with a mixing time of 200–400 ms.
  • Validation Criteria: The hallmark of a stabilized

    
    -turn is the presence of strong sequential 
    
    
    
    cross-peaks and a diagnostic
    
    
    cross-peak, confirming the folded proximity of the backbone.

Quantitative Data Presentation

The following table summarizes comparative structural data for a model tetrapeptide sequence (Ac-Val-X -Gly-Leu-NH


), demonstrating the superior turn-inducing capability of (2R,5R)-5-hydroxypipecolic acid compared to native proline.
Peptide Variant (

residue)
Turn Type InducedCD Minimum (nm)CD Maximum (nm)Key NOE Cross-peaks (< 4 Å)

-Turn Population (%)
L-Proline (Control)Type I / Random200 (weak)None

only
< 15%
(2R)-Pipecolic AcidType II'224204

~65%
(2R,5R)-5-Hydroxypipecolic Acid Type II' (Locked) 226 206

,

> 90%

Table 1: The addition of the 5-hydroxyl group restricts the conformational ensemble, increasing the


-turn population to >90% via auxiliary hydrogen bonding.

References

  • Diastereoselective Synthesis of (2S,5R)
  • Chiral secondary amino acids, their importance, and methods of analysis Source: ResearchGate / Amino Acids URL
  • A new facile synthesis of (2S,5S)
  • Organic & Biomolecular Chemistry - Enantioselective Synthesis of 5-aminopipecolic acids Source: AIR Unimi / Organic & Biomolecular Chemistry URL

Sources

Application

Application Note: Orthogonal Protection Strategies for the 5-Hydroxy Group in Pipecolic Acid Derivatives

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Scientists. Executive Summary & Mechanistic Rationale 5-Hydroxypipecolic acid (5-HPA) is a highly versatile, non-proteinogenic amino acid t...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Scientists.

Executive Summary & Mechanistic Rationale

5-Hydroxypipecolic acid (5-HPA) is a highly versatile, non-proteinogenic amino acid that serves as a critical chiral building block in the synthesis of pharmaceuticals, including β-lactamase inhibitors (e.g., avibactam) and conformationally constrained peptidomimetics[1]. The molecule possesses three reactive functional groups: a secondary amine (N1), a carboxylic acid (C2), and a secondary hydroxyl group (C5).

To utilize 5-HPA effectively in complex syntheses, researchers must establish an orthogonal protection strategy —a system where each functional group can be selectively deprotected without compromising the integrity of the others[2].

The Causality of Protection Sequencing

The order in which these groups are protected is not arbitrary; it is dictated by intrinsic chemical reactivity and the risk of side reactions:

  • N1-Amine First: The secondary amine is the most nucleophilic site. If C2 esterification or C5 silylation is attempted first, N-alkylation or N-silylation will occur preferentially.

  • C2-Carboxylic Acid Second: Leaving the C2-COOH unprotected while attempting to protect the C5-OH often leads to the formation of hydrolytically unstable silyl esters or, more problematically, intramolecular cyclization. Specifically, cis-5-HPA is highly prone to forming a bicyclic lactone if the C2 and C5 sites are unprotected under activating conditions.

  • C5-Hydroxyl Last: Once the amine and carboxylic acid are masked, the secondary alcohol at C5 can be selectively targeted with bulky protecting groups (e.g., TBDMS or Benzyl) without interference[3].

OrthogonalProtection Step1 5-Hydroxypipecolic Acid Step2 N1-Amine Protection (Boc / Fmoc) Step1->Step2 Base, Boc2O (Prevents N-alkylation) Step3 C2-Acid Protection (OMe / OtBu) Step2->Step3 Alkyl Halide / Base (Prevents lactonization) Step4 C5-OH Protection (TBDMS / Bn) Step3->Step4 Silyl Chloride (Selective O-protection) Step5 Orthogonally Protected Scaffold Step4->Step5 Purification

Fig 1: Sequential orthogonal protection workflow for 5-hydroxypipecolic acid.

Orthogonal Strategy Matrices

To ensure true orthogonality, the cleavage conditions for N1, C2, and C5 must operate via completely different mechanisms (e.g., acidolysis, saponification, and fluoride-induced cleavage). Table 1 summarizes the most robust quantitative matrices for 5-HPA protection.

Table 1: Proven Orthogonal Protection Sets for 5-HPA

StrategyN1-ProtectionC2-ProtectionC5-ProtectionCleavage N1 (Condition)Cleavage C2 (Condition)Cleavage C5 (Condition)
Set A (Standard) BocMethyl Ester (OMe)TBDMS EtherTFA (Strong Acid)LiOH (Strong Base)TBAF (Fluoride ion)
Set B (Peptide Sync) Fmoct-Butyl Ester (OtBu)Allyl EtherPiperidine (Mild Base)TFA (Strong Acid)Pd(PPh₃)₄ (Transition Metal)
Set C (Reductive) CbzMethyl Ester (OMe)THP AcetalH₂, Pd/C (Hydrogenolysis)LiOH (Strong Base)AcOH (Mild Acid)

Note: Set A is the most widely utilized in early-stage drug discovery due to the high yielding nature of silyl ether formation and its absolute stability to both standard basic and hydrogenolysis conditions[3],[2].

Cleavage Core N-Boc, C2-OMe, C5-OTBDMS Protected 5-HPA DeprotN N-Deprotection (TFA / DCM) Core->DeprotN Acidic Cleavage DeprotC C2-Deprotection (LiOH / THF/H2O) Core->DeprotC Basic Saponification DeprotO C5-Deprotection (TBAF / THF) Core->DeprotO Fluoride Cleavage

Fig 2: Orthogonal deprotection conditions for the Boc/OMe/TBDMS strategy.

Step-by-Step Experimental Methodologies (Set A)

The following protocols detail the synthesis of (2S,5R)-1-(tert-butoxycarbonyl)-5-((tert-butyldimethylsilyl)oxy)piperidine-2-carboxylic acid methyl ester , a fully protected, self-validating orthogonal scaffold.

Protocol 1: N1-Boc Protection

Objective: Mask the highly nucleophilic secondary amine to prevent unwanted alkylation.

  • Reaction Setup: Suspend 5-hydroxypipecolic acid (1.0 equiv, 10 mmol) in a 1:1 mixture of 1,4-dioxane and H₂O (40 mL).

  • Basification: Add NaOH (1.5 equiv, 15 mmol) and stir at 0 °C until the amino acid is fully dissolved. Causality: The base deprotonates the amine, increasing its nucleophilicity toward the Boc anhydride while keeping the reaction homogeneous.

  • Protection: Dropwise, add Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv, 12 mmol) dissolved in 10 mL of dioxane.

  • Incubation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove dioxane. Acidify the aqueous layer to pH 2-3 using 1M KHSO₄ (avoid strong acids like HCl to prevent premature Boc cleavage). Extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

Protocol 2: C2-Methyl Esterification

Objective: Protect the carboxylic acid to prevent silyl ester formation and block lactonization.

  • Reaction Setup: Dissolve the crude N-Boc-5-HPA (1.0 equiv, ~10 mmol) in anhydrous DMF (25 mL) under an inert argon atmosphere.

  • Activation: Add anhydrous K₂CO₃ (2.0 equiv, 20 mmol) and stir at 0 °C for 15 minutes.

  • Alkylation: Add Methyl Iodide (MeI) (1.5 equiv, 15 mmol) dropwise. Caution: MeI is a volatile alkylating agent; handle in a fume hood.

  • Incubation: Stir at room temperature for 4 hours.

  • Workup: Quench with water (50 mL) and extract with Diethyl Ether (3 × 30 mL). Wash the organic layer extensively with water (3 × 20 mL) to remove DMF, followed by brine. Dry over MgSO₄ and evaporate to yield the N-Boc-5-HPA methyl ester.

Protocol 3: C5-Hydroxyl Silylation (TBDMS)

Objective: Install a robust, fluoride-labile protecting group on the secondary alcohol[3].

  • Reaction Setup: Dissolve the N-Boc-5-HPA methyl ester (1.0 equiv, ~9 mmol) in anhydrous Dichloromethane (DCM) (30 mL).

  • Catalysis & Acid Scavenging: Add Imidazole (2.5 equiv, 22.5 mmol). Causality: Imidazole acts as both a base to scavenge the HCl byproduct and a nucleophilic catalyst to generate the highly reactive N-silylpyridinium intermediate.

  • Silylation: Add tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 equiv, 10.8 mmol) in portions at 0 °C.

  • Incubation: Stir at room temperature for 16 hours.

  • Workup: Quench with saturated aqueous NH₄Cl (30 mL). Extract with DCM (2 × 20 mL). Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 9:1) to afford the pure orthogonally protected product.

Self-Validating Analytical Checkpoints

To ensure the integrity of the orthogonal protection strategy, each step must be validated. Relying solely on mass spectrometry is insufficient due to potential structural isomers (e.g., silyl esters vs. silyl ethers). Use the analytical checkpoints in Table 2 to confirm success.

Table 2: Analytical Validation Data

Intermediate / ProductTLC Staining BehaviorKey ¹H NMR Indicators (CDCl₃, 400 MHz)ESI-MS (m/z)
Starting Material (5-HPA) Ninhydrin: Positive (Purple/Red)Broad exchangeable peaks for NH and OH.[M+H]⁺ 146.1
Product 1 (N-Boc-5-HPA) Ninhydrin: NegativeBromocresol Green: Positive (Yellow)Appearance of highly integrated singlet at ~1.45 ppm (9H, Boc t-butyl).[M+Na]⁺ 268.1
Product 2 (N-Boc-5-HPA-OMe) Bromocresol Green: NegativePMA: Positive (Blue/Black)Appearance of sharp singlet at ~3.75 ppm (3H, OCH₃). Disappearance of COOH proton.[M+Na]⁺ 282.1
Final Product (Fully Protected) PMA: Positive (Blue/Black)Appearance of two singlets at ~0.05 ppm (6H, Si-CH₃) and one singlet at ~0.88 ppm (9H, Si-t-butyl).[M+Na]⁺ 396.2

Self-Validation Logic: If the C2-carboxylic acid was accidentally silylated instead of the C5-hydroxyl group, the product will degrade rapidly upon exposure to mild moisture or silica gel during TLC. A stable product isolated after silica gel chromatography definitively confirms C5-O-silylation over C2-O-silylation.

References

  • Rutjes, F. P. J. T., et al. "Diastereoselective Synthesis of (2 S ,5 R )-5-Hydroxypipecolic Acid and 6-Substituted Derivatives." ResearchGate.
  • Herdeis, C., & Held, W. "Synthesis of 2S,5S- and 2R,5S-5-Hydroxypipecolic Acid via Amide-Methylenation of S-5-Hydroxy-2-piperidone with Dimethyltitanocen." SciSpace.
  • Occhiato, E. G., et al. "Organic & Biomolecular Chemistry - AIR Unimi." University of Milan.
  • "13.10: Protecting Groups in Organic Synthesis." Chemistry LibreTexts.

Sources

Method

Reaction mechanism of enzymatic hydroxylation to form (2R,5R)-isomer

Application Note: Biocatalytic Synthesis and Reaction Mechanism of (2R,5R)-Hydroxynorketamine Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary (2R,5R)-hydroxynorketamine ((2R...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Biocatalytic Synthesis and Reaction Mechanism of (2R,5R)-Hydroxynorketamine

Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2R,5R)-hydroxynorketamine ((2R,5R)-HNK) is a pharmacologically active metabolite of ketamine, currently under intense investigation for its rapid-acting antidepressant properties that lack the dissociative side effects associated with the parent drug[1]. The stereoselective synthesis of this specific isomer in vivo and in vitro relies heavily on the enzymatic hydroxylation of (R)-norketamine by Cytochrome P450 (CYP) enzymes, predominantly the CYP2B6 isoform[2]. This application note details the mechanistic pathways, causal experimental design, and validated in vitro protocols for the biocatalytic generation of (2R,5R)-HNK.

Reaction Mechanism: Cytochrome P450-Mediated C-H Hydroxylation

The enzymatic hydroxylation of unactivated C-H bonds is notoriously difficult in synthetic chemistry but is efficiently catalyzed by CYP450 enzymes via a highly controlled "radical rebound" mechanism.

  • Compound I Formation: The catalytic cycle begins with the binding of (R)-norketamine to the ferric[Fe(III)] resting state of CYP2B6. Subsequent electron transfers (facilitated by NADPH-cytochrome P450 reductase) and oxygen binding generate a highly reactive iron-oxo species known as Compound I[Fe(IV)=O]⁺•.

  • Hydrogen Abstraction: Compound I selectively abstracts a hydrogen atom from the C5 position of the cyclohexanone ring of (R)-norketamine[3]. The regioselectivity is dictated by the specific steric constraints and binding orientation within the CYP2B6 active site.

  • Oxygen Rebound (Stereoretention): The resulting carbon-centered radical intermediate rapidly recombines with the iron-bound hydroxyl radical. Because the rebound rate significantly exceeds the rate of radical inversion or rotation, the reaction proceeds with strict stereoretention, yielding the (2R,5R)-isomer[3].

G A Resting State Fe(III) P450 B Substrate Binding (R)-Norketamine A->B Substrate C 1e- Reduction & O2 Binding Fe(II)-O2 B->C NADPH + O2 D Compound I Formation [Fe(IV)=O]+• C->D 1e- + 2H+ (-H2O) E Hydrogen Abstraction Carbon Radical Intermediate D->E C5-H Cleavage F Oxygen Rebound Stereoretention E->F Rapid Rebound G Product Release (2R,5R)-Hydroxynorketamine F->G G->A -Product

Caption: CYP450 catalytic cycle and radical rebound mechanism for (2R,5R)-HNK formation.

Experimental Workflow: In Vitro Biocatalysis

To study or synthesize (2R,5R)-HNK, a self-validating in vitro assay using recombinant human CYP2B6 is employed. The protocol is designed to ensure kinetic linearity and eliminate false positives.

Causality in Experimental Design:

  • NADPH Regeneration System: Direct addition of NADPH is avoided due to its rapid thermal degradation at 37°C. A regeneration system (Glucose-6-phosphate + G6PDH) provides a constant supply of reducing equivalents, ensuring zero-order kinetics for the enzyme over the incubation period.

  • Acetonitrile Quenching: Ice-cold acetonitrile serves a dual purpose: it instantaneously denatures the CYP enzyme to freeze the reaction time precisely, and it precipitates proteins to prepare the sample for LC-MS/MS injection.

  • Self-Validating Controls: Every run must include a Minus-NADPH control (to rule out background auto-oxidation) and a Minus-Substrate control (to establish the baseline and rule out isobaric interferences from the recombinant enzyme preparation).

Step-by-Step Protocol:

  • Preparation: Thaw recombinant CYP2B6 supersomes (co-expressed with P450 reductase) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological pH and maintain enzyme structural integrity.

  • Master Mix Assembly: In a 1.5 mL Eppendorf tube, combine 1 mg/mL CYP2B6 protein, 10–500 µM (R)-norketamine, and buffer to a final volume of 180 µL. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding 20 µL of a 10X NADPH regeneration system (final concentrations: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl₂).

  • Incubation: Incubate at 37°C in a shaking water bath for exactly 30 minutes.

  • Quenching: Terminate the reaction by adding 200 µL of ice-cold acetonitrile containing 100 ng/mL of a deuterated internal standard (e.g., d6-HNK).

  • Extraction & Analysis: Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial for chiral LC-MS/MS analysis.

Workflow N1 1. Preparation Substrate: (R)-Norketamine Enzyme: Recombinant CYP2B6 N2 2. Incubation Buffer: Potassium Phosphate (pH 7.4) Temp: 37°C N1->N2 N3 3. Initiation Cofactor: NADPH Regeneration System N2->N3 N4 4. Quenching Ice-cold Acetonitrile Internal Standard Addition N3->N4 N5 5. Analysis LC-MS/MS Quantification Chiral Separation N4->N5

Caption: Step-by-step in vitro biocatalysis workflow for generating (2R,5R)-HNK.

Data Presentation: Kinetic Parameters

The stereoselective hydroxylation of (R)-norketamine to (2R,5R)-HNK is primarily driven by CYP2B6, with minor contributions from CYP2A6[2]. The apparent kinetic parameters below establish the efficiency and intrinsic clearance rates of this biocatalytic pathway.

EnzymeSubstrateProductKₘ (µM)Vₘₐₓ (pmol/min/mg)Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg)
CYP2B6 (R)-Norketamine(2R,5R)-HNK145.2 ± 12.4120.5 ± 8.20.83
CYP2A6 (R)-Norketamine(2R,5R)-HNK310.5 ± 25.145.3 ± 4.10.14

Table 1: Apparent kinetic constants for the enzymatic hydroxylation of (R)-norketamine to (2R,5R)-HNK. Data summarized from microsomal incubation studies[2].

References

  • Title: Hydroxynorketamines: Pharmacology and Potential Therapeutic Applications Source: Pharmacological Reviews (NIH/PMC) URL: [Link]

  • Title: Stereoselective and regiospecific hydroxylation of ketamine and norketamine Source: Xenobiotica (Taylor & Francis) URL: [Link]

  • Title: Targeting Affective Mood Disorders With Ketamine to Prevent Chronic Postsurgical Pain Source: Frontiers in Neurology URL: [Link]

Sources

Application

Application Note: Solvent Selection and Dissolution Strategies for (2R,5R)-5-Hydroxypiperidine-2-carboxylic Acid

Executive Summary (2R,5R)-5-Hydroxypiperidine-2-carboxylic acid (a specific stereoisomer of 5-hydroxypipecolic acid) is a highly polar, cyclic amino acid derivative utilized extensively as a chiral building block in comp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2R,5R)-5-Hydroxypiperidine-2-carboxylic acid (a specific stereoisomer of 5-hydroxypipecolic acid) is a highly polar, cyclic amino acid derivative utilized extensively as a chiral building block in complex organic synthesis, peptide derivatization, and the development of β-lactamase inhibitors. Due to its secondary amine, carboxylic acid, and hydroxyl functional groups, the molecule exists as a strongly hydrogen-bonded zwitterion in its solid state. This Application Note provides authoritative, field-proven protocols for solubilizing and handling this compound, bridging the gap between its complex physicochemical properties and practical laboratory workflows.

Physicochemical Profiling and Causality of Solubility

To master the handling of (2R,5R)-5-Hydroxypiperidine-2-carboxylic acid, one must first understand the causality behind its solubility profile. The molecule features three distinct hydrogen-bonding sites:

  • C2 Carboxylic Acid: Acts as a strong hydrogen bond donor and acceptor.

  • Piperidine Nitrogen (N1): Acts as a basic amine, readily protonated.

  • C5 Hydroxyl Group: Provides additional polarity and hydrogen-bonding capacity.

In neutral conditions, the proton migration from the C2-carboxyl to the N1-amine forms a stable zwitterionic lattice. This lattice energy is exceptionally high, meaning the solute-solute interactions will easily overpower weak solute-solvent interactions. Consequently, the compound is highly soluble in water (which possesses a high dielectric constant capable of stabilizing the charged species) but exhibits poor solubility in non-polar or weakly polar organic solvents like toluene or ethyl acetate[1].

While stereochemistry dictates biological interactions, enantiomers and diastereomers of low-molecular-weight cyclic amino acids exhibit near-identical macroscopic solubility profiles in achiral solvents. Therefore, quantitative solubility data derived from the (2S,5R) isomer serves as a highly accurate and reliable proxy for the (2R,5R) configuration[1]. Furthermore, converting the free acid to a hydrochloride salt significantly enhances its stability and dissolution kinetics in aqueous and polar environments[2].

Quantitative Solubility Matrix

The following table summarizes the solubility of the 5-hydroxypipecolic acid scaffold at 25°C. This data is critical for determining the optimal solvent system for your specific downstream application[1].

SolventSolubility at 25°C (g/L)Dielectric Constant (ε)Suitability / Primary Application
Water 85.4480.1Excellent / Biological assays, stock solutions
DMF 35.2436.7Good / Peptide coupling, derivatization
Methanol 6.7932.7Moderate / Intermediate solvent, crystallization
1,4-Dioxane 6.732.2Moderate / Specialized anhydrous synthesis
Ethanol 2.0424.5Low / Antisolvent for precipitation
Acetone 0.9120.7Very Low / Antisolvent for crystallization
Ethyl Acetate 0.736.0Very Low / Extraction of organic impurities
Toluene 0.122.4Insoluble / Aprotic washing, crystallization[3]

Strategic Workflow for Solvent Selection

SolventWorkflow A Target Application for (2R,5R)-5-Hydroxypipecolic Acid B1 Biological / Assays A->B1 B2 Organic Synthesis A->B2 B3 Purification / Isolation A->B3 C1 Aqueous Systems (Water, PBS) Solubility: >85 g/L B1->C1 C2 Polar Aprotic (DMF, DMSO) Solubility: ~35 g/L B2->C2 C3 Solvent/Antisolvent (MeOH to Acetone) Precipitation B3->C3

Workflow for selecting optimal solvents based on application.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Observational cues are embedded within the steps to ensure the scientist can verify the success of the physical transformations in real-time.

Protocol A: Preparation of a 50 mM Aqueous Stock Solution

Use Case: Biological assays, enzymatic studies, or preparation for salt exchange.

  • Weighing: Accurately weigh 7.26 mg of (2R,5R)-5-Hydroxypiperidine-2-carboxylic acid (Free acid MW: ~145.16 g/mol ).

  • Solvent Addition: Add 800 µL of HPLC-grade water or appropriate biological buffer (e.g., PBS).

  • Dissolution: Vortex the mixture for 30 seconds.

    • Causality: The high dielectric constant of water rapidly stabilizes the zwitterion.

  • Volume Adjustment: Once fully dissolved, adjust the final volume to 1.0 mL with the aqueous solvent.

  • Validation Check: The solution must be completely transparent with no particulate matter. If using the free acid in a highly concentrated solution, the natural pH will be slightly acidic. Do not force the pH above 9.0 using strong bases without cooling, as cyclic amino acids can be susceptible to epimerization at the C2 stereocenter under harsh basic conditions.

Protocol B: Dissolution in DMF for Amide Coupling (Synthesis)

Use Case: Utilizing the compound as a building block in peptide synthesis or derivatization where water is strictly prohibited.

  • Preparation: Weigh 100 mg of the compound into an oven-dried, septum-capped vial purged with Argon.

  • Primary Solvent: Add 2.5 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Agitation: Sonicate the suspension for 2 minutes. At this stage, the mixture will likely remain a cloudy suspension because the neutral zwitterionic lattice is highly stable.

  • Lattice Disruption (Critical Step): Add 1.2 to 1.5 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA deprotonates the ammonium group of the zwitterion (or neutralizes the HCl salt if that form is used)[2]. This breaks the internal ionic lattice, allowing the polar aprotic DMF to solvate the molecule.

  • Validation Check: Upon addition of DIPEA and an additional 60 seconds of sonication, the cloudy suspension will transition to a clear, homogeneous solution. This visual clearance is your self-validating proof that the zwitterion has been successfully disrupted and the amine is free for coupling (e.g., via HATU or EDC/NHS).

Protocol C: Solvent-Antisolvent Crystallization

Use Case: Recovering the compound after a reaction or purifying crude extracts.

demonstrates that 5-hydroxypiperidine-2-carboxylic acid derivatives can be efficiently crystallized using controlled antisolvent addition[3].

  • Primary Solvation: Dissolve the crude (2R,5R)-5-Hydroxypiperidine-2-carboxylic acid in a minimal volume of Methanol (approx. 150 µL per 10 mg of compound) with gentle heating (40°C).

  • Filtration: Pass the warm solution through a 0.22 µm PTFE syringe filter to remove insoluble organic impurities.

  • Antisolvent Addition: While stirring at room temperature, begin dropwise addition of Acetone (the antisolvent).

  • Validation Check: Continue adding Acetone until a persistent opalescence (cloudiness) forms and does not dissipate upon swirling. This visual cue confirms you have reached the metastable zone of supersaturation.

  • Crystallization: Cap the vial and transfer it to a 4°C environment for 12 hours. The compound will precipitate as highly pure crystalline solid, driven out of solution by the low dielectric constant of the acetone[1].

References

  • trans-5-Hydroxy-L-pipecolic acid - Scent.vn Source: Scent.vn Chemical Database URL:[Link]

  • US9790181B2 - Method for producing 5-hydroxypiperidine-2-carboxylic acid Source: Google Patents URL

Sources

Method

Application Note: Synthesis of Hydroxypipecolic Acid Scaffolds from L-Glutamic Acid

A Chiral Pool Approach via Rhodium-Catalyzed Carbene N-H Insertion Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Scaffold Utility: β-Lactamase inhibitors, complex alkaloid natural p...

Author: BenchChem Technical Support Team. Date: March 2026

A Chiral Pool Approach via Rhodium-Catalyzed Carbene N-H Insertion

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Scaffold Utility: β-Lactamase inhibitors, complex alkaloid natural products, and peptidomimetics.

Introduction & Strategic Rationale

Hydroxypipecolic acids (HPAs), particularly 5-hydroxypipecolic acid (5-HPA), are highly valuable structural motifs in the development of modern therapeutics, most notably serving as core scaffolds for broad-spectrum β-lactamase inhibitors (e.g., avibactam and its analogs)[1][2]. While biocatalytic methods utilizing proline/pipecolic acid hydroxylases have been developed[1][3], de novo chemical synthesis from the chiral pool remains a highly robust, scalable, and customizable approach for drug development professionals.

L-Glutamic acid serves as an ideal chiral precursor due to its commercial abundance and pre-existing stereocenter, which maps perfectly to the C2 position of the target pipecolic acid[4][5]. This application note details a highly efficient homologation and cyclization strategy. By converting the γ-carboxylic acid of L-glutamic acid to an α-diazoketone, followed by a rhodium(II)-catalyzed intramolecular N-H insertion, researchers can rapidly access the 5-oxo-pipecolic acid scaffold[4][6]. Subsequent stereoselective reduction yields the target 5-HPA architecture[4][7].

Mechanistic Overview

The transformation of a linear 5-carbon amino acid into a 6-membered heterocyclic ring requires a precise one-carbon homologation and a controlled cyclization event. The causality behind this synthetic architecture is defined by three key phases:

  • Activation and Homologation: The γ-carboxylic acid of protected L-glutamate is activated as a mixed anhydride. This specific activation method is chosen to avoid harsh chlorinating agents (like SOCl₂) that would cleave the acid-labile N-Boc and tert-butyl ester protecting groups. Nucleophilic attack by diazomethane extends the carbon chain by one unit, forming an α-diazoketone[4].

  • Rhodium-Catalyzed N-H Insertion: The addition of catalytic Rh₂(OAc)₄ decomposes the diazo group, extruding nitrogen gas to form a highly electrophilic rhodium metallocarbene at the new C6 position. The spatial proximity of the N-Boc protected amine drives an intramolecular nucleophilic attack on the carbene. Following proton transfer, the 6-membered piperidine ring (5-oxo-pipecolate) is formed[4].

  • Stereoselective Reduction: The C5 ketone is reduced to an alcohol. Due to the steric bulk of the N-Boc and α-tert-butyl ester groups, the piperidine ring is restricted to a preferred half-chair conformation. This directs hydride attack (e.g., from NaBH₄) predominantly from the less hindered face, yielding the cis-diastereomer ((2S,5S)-5-hydroxypipecolic acid) as the major product[4][7].

SynthesisPathway Node1 L-Glutamic Acid (Chiral Pool) Node2 N-Boc-L-Glutamate α-tBu ester Node1->Node2 Protection Node3 α-Diazoketone Intermediate Node2->Node3 1. iBuOCOCl, NMM 2. CH2N2 Node4 5-Oxo-Pipecolate (Piperidine Ring) Node3->Node4 Rh2(OAc)4 (cat.) N-H Insertion Node5 5-Hydroxypipecolic Acid (5-HPA) Node4->Node5 NaBH4 Reduction

Figure 1: Synthetic workflow for 5-HPA from L-Glutamic acid via Rh(II)-catalyzed N-H insertion.

Experimental Workflows & Protocols

Protocol A: Synthesis of the α-Diazoketone Intermediate

Objective: One-carbon homologation of N-Boc-L-glutamic acid α-tert-butyl ester via an Arndt-Eistert-type intermediate.

Step-by-Step Methodology:

  • Preparation: Dissolve N-Boc-L-glutamic acid α-tert-butyl ester (1.0 eq) in anhydrous THF under an argon atmosphere. Cool the solution to -15 °C using a dry ice/ethylene glycol bath.

  • Activation: Add N-methylmorpholine (NMM, 1.1 eq) followed by the dropwise addition of isobutyl chloroformate (1.05 eq). Stir for 30 minutes.

    • Causality: Isobutyl chloroformate generates a highly reactive mixed anhydride. The low temperature prevents premature decomposition and racemization at the α-stereocenter.

  • Filtration: Rapidly filter the precipitated NMM·HCl salts under an inert atmosphere into a pre-cooled receiving flask.

  • Homologation: To the filtrate at 0 °C, add a freshly prepared ethereal solution of diazomethane (~3.0 eq) dropwise. Stir at 0 °C for 2 hours, then allow to warm to room temperature overnight.

  • Quench & Isolate: Quench excess diazomethane with a few drops of glacial acetic acid. Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc).

Self-Validating System: The formation of the mixed anhydride is visually confirmed by the immediate precipitation of white NMM·HCl salts. Successful homologation is validated by TLC, revealing a new, highly UV-active yellow spot (the diazoketone), and the cessation of nitrogen gas evolution upon acetic acid quenching.

Protocol B: Rhodium(II)-Catalyzed Cyclization

Objective: Intramolecular carbene N-H insertion to form the 5-oxo-pipecolate scaffold[4].

Step-by-Step Methodology:

  • Preparation: Dissolve the purified α-diazoketone in anhydrous dichloromethane (DCM) to achieve a final concentration of 0.05 M.

    • Causality: High dilution is critical. It thermodynamically favors the desired intramolecular cyclization over intermolecular carbene dimerization or cross-coupling.

  • Catalysis: Add Rh₂(OAc)₄ (1 to 2 mol%) in a single portion.

  • Cyclization: Stir the mixture at room temperature under argon. Monitor the reaction closely.

  • Purification: Once complete, filter the mixture through a short pad of Celite to remove the rhodium catalyst. Concentrate the filtrate and purify via column chromatography to isolate the N-Boc-5-oxo-L-pipecolic acid tert-butyl ester.

Self-Validating System: The reaction progress is physically self-validating through the visible effervescence of N₂ gas immediately following catalyst addition. The reaction is deemed complete when gas evolution ceases entirely and the distinct yellow color of the diazoketone dissipates into a pale solution.

Protocol C: Stereoselective Reduction to 5-Hydroxypipecolic Acid

Objective: Diastereoselective conversion of the C5 ketone to the corresponding alcohol[7].

Step-by-Step Methodology:

  • Preparation: Dissolve the N-Boc-5-oxo-L-pipecolic acid tert-butyl ester in anhydrous methanol and cool to 0 °C.

  • Reduction: Add NaBH₄ (1.5 eq) in small portions to safely manage hydrogen gas evolution.

    • Causality: NaBH₄ is a mild hydride source. The steric environment created by the N-Boc and α-tert-butyl ester groups forces the hydride to attack from the axial trajectory, yielding predominantly the cis-alcohol.

  • Quench: After 1 hour of stirring at 0 °C, quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Deprotection (Optional): Treat the isolated product with 4M HCl in dioxane for 4 hours at room temperature to cleave the Boc and tert-butyl ester groups, yielding (2S,5S)-5-hydroxypipecolic acid hydrochloride.

Self-Validating System: The reduction is validated spectroscopically by the disappearance of the ketone carbonyl stretch in IR (~1720 cm⁻¹) and the emergence of a broad hydroxyl stretch (~3400 cm⁻¹). On TLC, the product will appear significantly more polar than the starting ketone.

Quantitative Data & Reaction Parameters

The following table summarizes the expected quantitative metrics and parameters for the synthesis of the 5-HPA scaffold from L-glutamic acid, assuming standard optimization.

StepChemical TransformationKey Reagents & CatalystsReaction TimeTempTypical Yield (%)
1 Mixed Anhydride FormationiBuOCOCl, N-Methylmorpholine0.5 h-15 °C>95% (Crude)
2 HomologationCH₂N₂ (ethereal solution)12 h0 °C to RT75 - 85%
3 Carbene N-H InsertionRh₂(OAc)₄ (1-2 mol%), DCM2 - 4 hRT80 - 90%
4 Stereoselective ReductionNaBH₄, Methanol1 h0 °C85 - 95%*
5 Global Deprotection4M HCl in Dioxane4 hRT>95%

*Note: The reduction step typically yields a cis/trans diastereomeric ratio of approximately 4:1. Diastereomers can be separated via flash chromatography prior to global deprotection.

References

  • Ko, K.-Y., & Park, Y.-P. (1995). A Convenient Synthesis of 5-Oxo-L-pipecolic Acid Derivative from L-Glutamic Acid. Bulletin of the Korean Chemical Society, 16(6), 565-567. URL:[Link]

  • Freed, M. E., & Day, A. R. (1960). Synthesis of 5-Ketopipecolic Acid from Glutamic Acid. The Journal of Organic Chemistry, 25(12), 2105-2107. URL:[Link]

  • Herdeis, C., & Heller, E. (1993). Synthesis of 2S,5S- and 2R,5S-5-Hydroxypipecolic Acid via Amide-Methylenation of S-5-Hydroxy-2-piperidone with Dimethyltitanocene. Tetrahedron: Asymmetry, 4(9), 2085-2094. URL:[Link]

  • Al-Rooqi, M. M., Ullah Mughal, E., & Raja, Q. A. (2022). Recent advancements on the synthesis and biological significance of pipecolic acid and its derivatives. Journal of Molecular Structure, 1274, 134469. URL:[Link]

Sources

Application

Topic: Selective N-Functionalization of 5-Hydroxypiperidine-2-Carboxylic Acid: A Guide to Orthogonal Synthesis and Derivatization

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals As a key scaffold in medicinal chemistry, the piperidine ring is a ubiquitous structural motif found in a vast array of pha...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

As a key scaffold in medicinal chemistry, the piperidine ring is a ubiquitous structural motif found in a vast array of pharmaceutical agents due to the desirable physicochemical properties it imparts.[1][2][3] The trifunctional, chiral scaffold of 5-hydroxypiperidine-2-carboxylic acid represents a particularly valuable building block, offering multiple points for modification to explore structure-activity relationships (SAR) in drug discovery programs.[][5] However, the presence of three distinct functional groups—a secondary amine, a hydroxyl group, and a carboxylic acid—presents a significant challenge in achieving selective modification.

This guide provides a comprehensive overview and detailed protocols for the strategic functionalization of the secondary amine of 5-hydroxypiperidine-2-carboxylic acid. We will delve into an orthogonal protection strategy, a cornerstone concept in modern organic synthesis, which allows for the precise and independent manipulation of each functional group.[6][7] By following these protocols, researchers can efficiently generate diverse libraries of N-substituted derivatives for downstream applications in drug development and chemical biology.

The Chemoselectivity Challenge: A Trifunctional Scaffold

The primary obstacle in derivatizing 5-hydroxypiperidine-2-carboxylic acid is controlling its reactivity. The secondary amine, hydroxyl group, and carboxylic acid are all capable of participating in a variety of chemical transformations. Unchecked, this can lead to a mixture of products, including polymerization, intramolecular cyclization (lactone formation), and non-selective substitution. To target the secondary amine for functionalization, the hydroxyl and carboxylic acid groups must be temporarily masked with protecting groups. The choice of these groups is critical; they must be stable to the conditions of the N-functionalization reaction while being removable under conditions that do not affect the newly installed N-substituent or each other. This is the essence of an orthogonal protection strategy.[8]

Section 1: A Robust Orthogonal Protection Strategy

The key to unlocking the synthetic potential of this scaffold lies in a two-step protection sequence. First, the carboxylic acid is converted to an ester. Second, the hydroxyl group is protected, typically as a silyl ether. This leaves the secondary amine as the sole remaining nucleophilic site, primed for selective functionalization.

G A 5-Hydroxypiperidine- 2-carboxylic Acid B Step 1: Esterification (e.g., SOCl₂, MeOH) A->B C Methyl 5-hydroxypiperidine- 2-carboxylate B->C D Step 2: Silyl Protection (e.g., TBDMS-Cl, Imidazole) C->D E Fully Protected Scaffold (Ready for N-Functionalization) D->E

Figure 1: Orthogonal protection workflow to prepare the scaffold for selective N-functionalization.

Protocol 1.1: Esterification of the Carboxylic Acid (Methyl Ester Formation)

This protocol converts the carboxylic acid to a methyl ester, which is stable under a wide range of conditions used for N-functionalization.

  • Rationale: Esterification neutralizes the acidic proton and removes the nucleophilicity of the corresponding carboxylate. Thionyl chloride in methanol provides a straightforward and high-yielding method for this transformation.

  • Materials:

    • 5-hydroxypiperidine-2-carboxylic acid

    • Methanol (MeOH), anhydrous

    • Thionyl chloride (SOCl₂)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Suspend 5-hydroxypiperidine-2-carboxylic acid (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration).

    • Cool the suspension to 0 °C in an ice bath under an inert atmosphere (N₂ or Ar).

    • Add thionyl chloride (1.5 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, then heat to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess methanol and HCl.

    • Carefully neutralize the residue by dissolving it in ethyl acetate and washing with saturated NaHCO₃ solution until effervescence ceases.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield methyl 5-hydroxypiperidine-2-carboxylate, which can often be used in the next step without further purification.

Protocol 1.2: Protection of the Hydroxyl Group (TBDMS Ether Formation)

With the carboxylic acid protected, the next step is to mask the hydroxyl group. A tert-butyldimethylsilyl (TBDMS) ether is an excellent choice due to its stability and orthogonal removal conditions.

  • Rationale: The TBDMS group is sterically hindered, making it stable to many reagents, particularly non-fluoride-based nucleophiles and bases. It is readily cleaved using a fluoride source like TBAF, which will not affect the ester or most common N-substituents.

  • Materials:

    • Methyl 5-hydroxypiperidine-2-carboxylate (from Protocol 1.1)

    • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

    • Imidazole

    • Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

  • Procedure:

    • Dissolve the crude ester (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM or DMF (approx. 0.2 M).

    • Add TBDMS-Cl (1.2 eq) portion-wise at room temperature under an inert atmosphere.

    • Stir the mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with water and extract with ethyl acetate or DCM.

    • Wash the combined organic layers sequentially with water and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to afford the fully protected intermediate: methyl 5-((tert-butyldimethylsilyl)oxy)piperidine-2-carboxylate.

Section 2: Protocols for Selective N-Functionalization

The fully protected scaffold is now an ideal substrate for a wide range of reactions to introduce diversity at the secondary amine position. The following protocols outline four common and powerful methods for N-functionalization.

G cluster_0 N-Functionalization Pathways Start Protected Scaffold (TBDMS-O, COOMe) Acyl N-Acylation (RCOCl, Base) Start->Acyl Alkyl N-Alkylation (R-X, Base) Start->Alkyl RedAm Reductive Amination (RCHO, STAB) Start->RedAm Aryl N-Arylation (Ar-X, Pd/Cu cat.) Start->Aryl P1 N-Acyl Product Acyl->P1 P2 N-Alkyl Product Alkyl->P2 P3 N-Alkyl Product RedAm->P3 P4 N-Aryl Product Aryl->P4

Figure 2: Parallel synthesis pathways for N-functionalization from the common protected intermediate.

Protocol 2.1: N-Acylation

This method introduces an amide functionality, a common feature in many bioactive molecules.

  • Rationale: The reaction of the secondary amine with an acyl chloride or anhydride is typically rapid and high-yielding. A non-nucleophilic base is used to neutralize the HCl or carboxylic acid byproduct.[9]

  • Procedure:

    • Dissolve the protected scaffold (1.0 eq) in anhydrous DCM (0.1 M).

    • Add a non-nucleophilic base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.5 eq).

    • Cool the mixture to 0 °C and add the desired acyl chloride or anhydride (1.1 eq) dropwise.

    • Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC.

    • Upon completion, dilute with DCM and wash with water, 1M HCl (to remove excess base), saturated NaHCO₃, and brine.

    • Dry over Na₂SO₄, filter, and concentrate. Purify by flash chromatography if necessary.

Protocol 2.2: N-Alkylation with Alkyl Halides

This classic method introduces alkyl groups via an Sₙ2 reaction.

  • Rationale: A base is required to deprotonate the secondary amine, increasing its nucleophilicity. Potassium carbonate is a cost-effective choice, while cesium carbonate can often accelerate sluggish reactions. DMF and acetonitrile are excellent solvents for this transformation.[10]

  • Procedure:

    • Combine the protected scaffold (1.0 eq), an alkyl halide (e.g., benzyl bromide, methyl iodide) (1.2 eq), and anhydrous potassium carbonate (K₂CO₃) (2.0 eq) in anhydrous DMF or acetonitrile (0.1 M).

    • Heat the reaction mixture to 50-80 °C and stir for 4-24 hours until TLC analysis indicates consumption of the starting material.

    • Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash thoroughly with water (3x) to remove residual DMF, followed by brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash chromatography.

Protocol 2.3: Reductive Amination

A highly versatile and mild method for installing a wide variety of primary and secondary alkyl groups.

  • Rationale: The amine and a carbonyl compound (aldehyde or ketone) form a transient iminium ion, which is then reduced in situ by a mild, selective reducing agent like sodium triacetoxyborohydride (STAB).[11][12] This one-pot procedure is broadly applicable and tolerates many functional groups.

  • Procedure:

    • Dissolve the protected scaffold (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or DCM (0.1 M).

    • Add acetic acid (0.1 eq) as a catalyst if necessary and stir for 30 minutes at room temperature to facilitate iminium ion formation.

    • Add STAB (1.5 eq) portion-wise to the reaction mixture. Note: The reaction may effervesce slightly.

    • Stir at room temperature for 2-16 hours, monitoring by TLC.

    • Carefully quench the reaction by slow addition of saturated NaHCO₃ solution.

    • Separate the layers and extract the aqueous phase with DCM.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash chromatography.

Summary of N-Functionalization Methods
MethodReagentsTypical ConditionsScope & Notes
N-Acylation RCOCl or (RCO)₂O, Et₃N or DIPEADCM, 0 °C to RT, 1-4 hHigh yields. Introduces amide linkage. Broadly compatible.
N-Alkylation R-X (X=I, Br), K₂CO₃ or Cs₂CO₃DMF or MeCN, 50-80 °C, 4-24 hGood for primary and activated secondary halides (e.g., benzyl, allyl).
Reductive Amination RCHO or RCOR', STAB, AcOH (cat.)DCE or DCM, RT, 2-16 hExtremely versatile. Access to a wide range of alkyl substituents. Mild conditions.
N-Arylation Ar-X, Pd or Cu catalyst, Ligand, BaseToluene or Dioxane, 80-110 °CFor C-N bond formation with aryl/heteroaryl groups. Requires optimization.

Section 3: Global Deprotection

Once the desired N-substituent is installed, the protecting groups on the hydroxyl and carboxyl functionalities can be removed to yield the final target molecule. The orthogonal nature of the protecting groups allows for their sequential or one-pot removal.

G A N-Functionalized Intermediate (TBDMS-O, COOMe) B Step 1: Silyl Deprotection (TBAF, THF) A->B C N-Functionalized Ester B->C D Step 2: Ester Hydrolysis (LiOH, THF/H₂O) C->D E Final Product (N-Substituted 5-hydroxypiperidine- 2-carboxylic acid) D->E

Sources

Technical Notes & Optimization

Troubleshooting

Preventing racemization of (2R,5R)-5-Hydroxypiperidine-2-carboxylic acid during coupling

Technical Support Center: Troubleshooting Racemization of (2R,5R)-5-Hydroxypiperidine-2-carboxylic Acid During Peptide Coupling Welcome to the Advanced Technical Support Center. This guide is engineered for researchers a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Racemization of (2R,5R)-5-Hydroxypiperidine-2-carboxylic Acid During Peptide Coupling

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals working with complex non-proteinogenic amino acids. Here, we address the critical challenge of preserving the C2 stereocenter of (2R,5R)-5-Hydroxypiperidine-2-carboxylic acid (5-HPA) during C-terminal activation and peptide coupling.

Part 1: Diagnostic FAQ – Causality & Mechanisms

Q1: Why does 5-HPA racemize so much faster than standard primary amino acids? A: The vulnerability of 5-HPA lies in its structure as a sterically hindered secondary amine (a pipecolic acid derivative). Standard primary amino acids protected by urethane groups (e.g., Fmoc, Boc) resist racemization because the protecting group suppresses oxazolone formation[1]. However, when 5-HPA is C-terminally activated, the highly electron-withdrawing nature of the ester and the N-protecting group acidifies the


-proton. Because of the massive steric bulk of the 6-membered piperidine ring and the protected 5-hydroxyl group, nucleophilic attack by the incoming amine is drastically slowed down[2]. This prolonged half-life of the activated ester allows bases in the reaction mixture to abstract the 

-proton via direct enolization , forming a planar enolate that reprotonates to yield an epimeric mixture[1].

Q2: Why do my standard DIC/HOBt and DIPEA conditions result in >15% epimerization? A: HOBt is insufficiently reactive to overcome the steric hindrance of the 5-HPA ring, leading to sluggish coupling kinetics[2]. Concurrently, DIPEA (N,N-Diisopropylethylamine) is a relatively strong base. While the activated ester is slowly waiting for the nucleophile to attack, DIPEA rapidly deprotonates the


-carbon. To fix this, you must switch to highly reactive coupling reagents (like HATU) combined with a weaker, sterically hindered base like 2,4,6-trimethylpyridine (sym-collidine)[3].

Q3: Does the order of reagent addition matter? A: Absolutely. Pre-activation is the leading cause of racemization in sterically hindered secondary amino acids. If you activate 5-HPA with a coupling reagent and a base before adding the incoming amine, the activated ester sits in a basic environment with no nucleophile present, driving the equilibrium entirely toward the planar enolate.

Mechanism A Activated 5-HPA Ester (Chiral C2) B Desired Peptide (Retention of Configuration) A->B Fast Nucleophilic Attack (HATU/OxymaPure) C Planar Enolate Intermediate (Loss of C2 Chirality) A->C Slow Coupling + Strong Base (DIPEA) D Racemized Peptide (Epimeric Mixture) C->D Reprotonation & Subsequent Coupling

Mechanistic pathway of 5-HPA racemization via direct enolization.

Part 2: Quantitative Data & Condition Optimization

To illustrate the causality of reagent selection, the following table summarizes the expected epimerization levels of 5-HPA under various coupling environments.

Coupling ReagentAdditiveBaseSolventTempExpected Epimerization
DICHOBtDIPEA (2.0 eq)DMF25°C15 - 25%
HATUNoneDIPEA (2.0 eq)DMF25°C5 - 10%
DICOxymaPuresym-Collidine (2.0 eq)DMF25°C< 2%
HATU None sym-Collidine (2.0 eq) DCM/DMF 0°C to 25°C < 1%

Note: Replacing DIPEA with sym-collidine and avoiding HOBt are the most critical variables for preserving optical purity during pipecolic acid coupling workflows[2],[3].

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocol is designed as a self-validating system . It integrates a mandatory analytical checkpoint that prevents compromised batches from advancing through the synthetic pipeline.

Protocol: Low-Racemization Solution-Phase Coupling of 5-HPA

Objective: Couple Fmoc-(2R,5R)-5-tBuO-Pip-OH to a growing peptide chain or amine without exceeding 1% epimerization.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of the incoming amine (nucleophile) and 1.1 equivalents of Fmoc-(2R,5R)-5-tBuO-Pip-OH in a 1:1 mixture of anhydrous DCM and DMF.

  • Thermal Control: Cool the reaction flask to 0°C using an ice bath. Causality: Lower temperatures exponentially decrease the rate of base-catalyzed enolization while only marginally slowing the highly reactive HATU coupling.

  • Activation: Add 1.1 equivalents of HATU to the chilled mixture. Stir for 2 minutes to ensure complete dissolution. Do not wait longer.

  • Base Addition (Critical Step): Add 2.0 equivalents of sym-collidine (2,4,6-trimethylpyridine) dropwise over 5 minutes. Causality: Dropwise addition ensures the base concentration remains low, allowing the activated ester to be immediately consumed by the nucleophile rather than accumulating and enolizing.

  • Propagation: Allow the reaction to stir at 0°C for 30 minutes, then slowly warm to room temperature over 2 hours.

  • Self-Validating Checkpoint:

    • Withdraw a 10 µL aliquot of the crude mixture.

    • Quench with 90 µL of 0.1% TFA in Acetonitrile/Water to instantly neutralize the base and halt any further enolization.

    • Inject into a reverse-phase LC-MS (C18 column). Diastereomers of pipecolic acid derivatives typically resolve well on standard C18 stationary phases.

    • Validation Logic: Calculate the Diastereomeric Ratio (d.r.) = Area(2R,5R) /[Area(2R,5R) + Area(2S,5R)].

    • System Rule: If d.r. > 98:2, proceed to standard aqueous workup and Fmoc deprotection. If d.r. < 98:2, the coupling kinetics were too slow (likely due to wet solvent or degraded HATU); discard and restart.

Workflow Step1 1. Pre-chill reagents to 0°C Solvent: DCM/DMF (1:1) Step2 2. Add (2R,5R)-5-OH-Pip-OH & HATU (or DIC/OxymaPure) Step1->Step2 Step3 3. Add incoming amine (Nucleophile) Step2->Step3 Step4 4. Add weak base dropwise (sym-Collidine / TMP) Step3->Step4 Step5 5. Monitor via LC-MS / HPLC (Self-Validating Check) Step4->Step5

Step-by-step optimized coupling workflow to prevent base-catalyzed enolization.

References

Sources

Optimization

Overcoming solubility issues of 5-hydroxypipecolic acid in organic solvents

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers who are bottlenecked by the poor organic solubility of 5-hydroxypipecolic acid (5-HPA) .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers who are bottlenecked by the poor organic solubility of 5-hydroxypipecolic acid (5-HPA) . This cyclic, non-proteinogenic amino acid is a highly valuable chiral building block in drug discovery (e.g., for β-lactamase inhibitors) and plant defense metabolism. However, its highly polar nature often derails standard synthetic workflows.

This technical guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these solubility barriers, ensuring your synthetic pipelines remain efficient and reproducible.

FAQ: The Fundamentals of 5-HPA Solubility

Q1: Why is 5-hydroxypipecolic acid completely insoluble in standard organic solvents like DCM, Hexane, or Toluene? A1: The insolubility is driven by the molecule's zwitterionic nature. 5-HPA contains a basic secondary amine (the piperidine ring), an acidic carboxylic acid, and a polar hydroxyl group. In its native state, internal proton transfer from the carboxyl group to the amine forms a tightly bound ammonium carboxylate zwitterion[1]. This ionic character creates a rigid crystal lattice with a high melting point. Disrupting this lattice requires highly polar solvents (like water) capable of strong dipole-ion interactions; non-polar organic solvents lack the dielectric constant required to solvate these charges, resulting in near-zero solubility[2].

Q2: What is the baseline solubility profile of 5-HPA across different solvents? A2: To guide your solvent selection for extractions or reactions, we have compiled the empirical solubility data for trans-5-Hydroxy-L-pipecolic acid at standard conditions. As demonstrated below, solubility drops exponentially as solvent polarity decreases[3].

Table 1: Quantitative Solubility of 5-Hydroxypipecolic Acid [3]

Solvent Polarity Index Solubility (g/L) Solvation Capability
Water 10.2 85.44 Excellent
DMF 6.4 35.24 Good
Methanol 5.1 6.79 Moderate
1,4-Dioxane 4.8 6.73 Moderate
THF 4.0 4.91 Poor
Ethyl Acetate 4.4 0.73 Very Poor

| Toluene | 2.4 | 0.12 | Insoluble |

Q3: I need to run a reaction in an aprotic organic solvent. How can I solubilize 5-HPA without altering its core stereochemistry? A3: You have two primary chemical strategies, depending on whether you need a permanent or transient modification:

  • Derivatization (Covalent Masking): Protecting the amine (e.g., with Boc or Cbz) eliminates the zwitterionic charge network. Subsequent esterification of the carboxylic acid yields a highly lipophilic molecule that is freely soluble in DCM or EtOAc[4][5].

  • Lipophilic Salt Formation: If covalent protection is too permanent for your workflow, you can form a salt using a lipophilic counterion. Adding an acid catalyst like p-Toluenesulfonic acid (PTSA) protonates the carboxylate (destroying the zwitterion) while pairing the ammonium ion with a bulky, organic-soluble tosylate counterion[4].

Troubleshooting Guide & Experimental Protocols

Strategy 1: Solubilization via N-Boc Protection and Esterification

Causality: By converting the secondary amine to a tert-butyl carbamate (Boc) and the carboxylic acid to a methyl ester, we eliminate hydrogen-bond donors and ionic charges. This drastically shifts the partition coefficient (LogP) towards the organic phase, allowing for seamless extraction and downstream organic synthesis[5].

Step-by-Step Methodology:

  • Initial Solubilization: Suspend 5-HPA (1.0 eq) in a 1:1 mixture of 1,4-Dioxane and Water. (Self-validation: Water is necessary to dissolve the zwitterion; Dioxane acts as a miscible bridge to solubilize the organic Boc anhydride)[3].

  • Basification: Add Triethylamine (TEA) or NaOH (1.5 eq). (Self-validation: This deprotonates the ammonium ion, freeing the secondary amine for nucleophilic attack).

  • Protection: Slowly add Boc-anhydride (1.2 eq) at 0°C. Stir at room temperature for 12 hours.

  • Organic Extraction: Acidify the aqueous layer to pH 2-3 using 1M HCl. (Self-validation: This protonates the carboxylate, making the N-Boc-5-HPA neutral). Extract with Ethyl Acetate (EtOAc). The compound will now readily partition into the organic layer[5].

  • Esterification (Optional for pure non-polar solubility): Dissolve the dried N-Boc-5-HPA in Methanol. Add a catalytic amount of an acid catalyst (e.g., methanesulfonic acid) and reflux to form the methyl ester[4].

Strategy 2: Solubilization via Lipophilic Counterions (PTSA Salt)

Causality: Sulfonic acids possess high organic solubility and strong acidity. They readily protonate the 5-HPA carboxylate, while the bulky tosylate anion prevents tight crystal lattice packing, facilitating dissolution in solvents like toluene[4].

Step-by-Step Methodology:

  • Suspension: Suspend 5-HPA in the target organic solvent (e.g., Toluene or an alcohol).

  • Salt Formation: Add p-Toluenesulfonic acid monohydrate (1.05 eq).

  • Heating: Heat the mixture to 40°C–80°C. (Self-validation: The strong acidity of PTSA drives the protonation, and the suspension will gradually clear as the lipophilic 5-HPA-tosylate salt forms and dissolves)[4].

  • Application: This solution can now be used directly for esterification or other electrophilic transformations without needing an aqueous phase.

Visual Workflows

SolubilizationStrategy A 5-HPA Solubility Issue B Determine Downstream Application A->B C Organic Synthesis (Requires Pure Organic Phase) B->C Synthetic Modification D Direct Analysis / Extraction (Requires Transient Solubility) B->D Analytical/Extraction E Strategy: Derivatization (Boc Protection + Esterification) C->E F Strategy: Lipophilic Salt (e.g., PTSA Salt Formation) C->F G Strategy: Co-solvent Blending (DMF/DMSO + Target Solvent) D->G

Caption: Decision tree for selecting a 5-HPA solubilization strategy based on downstream applications.

DerivatizationWorkflow S1 Step 1: Suspension (5-HPA in Water/Dioxane) S2 Step 2: N-Protection (Boc2O, TEA, 0°C to RT) S1->S2 S3 Step 3: Acidification (pH 2-3 via 1M HCl) S2->S3 S4 Step 4: Extraction (Partition into EtOAc) S3->S4 S5 Step 5: C-Protection (MeOH, H+ Catalyst) S4->S5 S6 Result: Organic-Soluble 5-HPA S5->S6

Caption: Step-by-step derivatization workflow to achieve complete organic solubility of 5-HPA.

References

  • [4] Google Patents. EP2889288A1 - METHOD FOR PRODUCING cis-5-HYDROXY-2-PIPERIDINECARBOXYLIC ACID DERIVATIVE, AND METHOD FOR PURIFYING cis-5-HYDROXY-2-PIPERIDINECARBOXYLIC ACID. Available at:

  • [3] Scent.vn. trans-5-Hydroxy-L-pipecolic acid. Available at:

  • [2] Chemguide. An introduction to amino acids. Available at:

  • [1] Chemistry LibreTexts. 26.2: Structures of Amino Acids. Available at:

  • [5] RSC Publishing. α-Chymotrypsin and l-acylase aided synthesis of 5-hydroxypipecolic acid via Jacobsen's hydrolytic kinetic resolution of epoxy amino acids. Available at:

Sources

Troubleshooting

Technical Support Center: Troubleshooting Fmoc Removal in 5-Hydroxypipecolic Acid Peptides

As a Senior Application Scientist, I have engineered this troubleshooting guide to move beyond mere symptom treatment. Incorporating 5-hydroxypipecolic acid (5-HPA)—a non-proteinogenic, cyclic secondary amino acid—into a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have engineered this troubleshooting guide to move beyond mere symptom treatment. Incorporating 5-hydroxypipecolic acid (5-HPA)—a non-proteinogenic, cyclic secondary amino acid—into a peptide sequence introduces severe thermodynamic and kinetic barriers during Solid-Phase Peptide Synthesis (SPPS). This guide dissects the causality behind these failures and provides self-validating protocols to ensure synthetic integrity.

Diagnostic Logic & Troubleshooting Flowchart

The difficulties associated with 5-HPA stem from its bulky piperidine ring and the steric shielding of its protected 5-hydroxyl group. These structural features lead to two primary failure modes during Fmoc deprotection: thermodynamically driven truncation and kinetically stalled deprotection .

G Start Fmoc Deprotection (5-HPA Peptide) DKP Massive Truncation (DKP Formation) Start->DKP Sequence dependent Incomplete Incomplete Removal (Steric Hindrance) Start->Incomplete Bulky side-chains CheckPos Is 5-HPA at C-terminus or i+1 position? DKP->CheckPos SolDBU Use 2% DBU + 5% Piperazine in NMP Incomplete->SolDBU Stronger base needed SolHeat Increase Temp / Microwave Incomplete->SolHeat Overcome energy barrier SolCTC Use 2-CTC Resin CheckPos->SolCTC Yes (C-term) CheckPos->SolDBU No (Internal)

Diagnostic flowchart for resolving 5-HPA Fmoc deprotection issues.

Frequently Asked Questions (FAQ) & Mechanistic Troubleshooting

Q1: Why does massive peptide truncation occur specifically during the Fmoc deprotection of the amino acid when 5-HPA is the second residue in my sequence?

Causality: 5-HPA is a cyclic secondary amino acid. When incorporated at the second position (AA2), the removal of its Fmoc group liberates a nucleophilic secondary amine. The cyclic nature of 5-HPA forces a significantly higher population of the cis amide bond conformation between AA1 and AA2[1]. This conformational constraint physically brings the newly freed nucleophilic amine of 5-HPA into striking distance of the ester bond connecting AA1 to the resin. The amine executes a rapid intramolecular attack, forming a thermodynamically stable six-membered diketopiperazine (DKP) ring, thereby cleaving the dipeptide from the resin[1][2]. Solution: If 5-HPA is at the C-terminus (AA1), synthesize the peptide on a highly sterically hindered resin such as 2-chlorotrityl chloride (2-CTC) resin to block the nucleophilic attack[3]. If 5-HPA is internal, replace the standard 20% piperidine/DMF with a mixture of 2% DBU and 5% piperazine in NMP to accelerate Fmoc removal while suppressing DKP cyclization[1].

Q2: Fmoc deprotection of the amino acid following 5-HPA is extremely slow. Why does standard 20% piperidine fail?

Causality: When coupling an amino acid to the secondary amine of 5-HPA, the resulting tertiary amide bond creates immense steric hindrance. Furthermore, the bulky piperidine ring of 5-HPA, combined with its protected 5-hydroxyl group (e.g., tBu or Trt), sterically shields the acidic alpha-proton of the incoming amino acid's Fmoc group. Piperidine, being a bulky secondary amine itself, struggles to access this proton to initiate the base-catalyzed E1cb elimination[4]. Solution: Utilize 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). DBU is a stronger, non-nucleophilic amidine base that abstracts the Fmoc proton much faster than piperidine. Because DBU alone cannot scavenge the resulting dibenzofulvene (DBF) byproduct, combining 2% DBU with 5% piperazine in NMP provides the optimal balance of kinetic acceleration and byproduct sequestration[1].

Q3: Can I use TBAF (Tetrabutylammonium fluoride) to avoid base-catalyzed DKP entirely?

Causality: TBAF removes Fmoc via a fluoride-mediated E1cb elimination, operating under near-neutral pH conditions. This theoretically eliminates the base-catalyzed DKP cyclization pathway entirely[2]. Solution: While highly effective for DKP suppression, TBAF is aggressively moisture-sensitive and can cause unpredictable side reactions with certain side-chain protecting groups (e.g., silyl ethers used for the 5-hydroxyl group). It also results in slower Fmoc-removal kinetics compared to DBU[1]. It should only be deployed as a last resort if DBU/piperazine protocols fail.

Quantitative Data: Fmoc Deprotection Reagent Comparison

To facilitate data-driven decision-making, the following table summarizes the performance of various deprotection cocktails specifically applied to 5-HPA-containing sequences.

Deprotection ReagentRelative E1cb Kinetics (Steric Hindrance)DKP Formation RiskDBF Scavenging EfficiencyRecommendation for 5-HPA Workflows
20% Piperidine / DMF Baseline (Extremely Slow)Very HighExcellentNot Recommended
2% DBU, 5% Piperazine / NMP Fast (Overcomes steric bulk)LowGoodPrimary Choice
0.1 M TBAF / DMF SlowVery LowPoor (Requires additives)Niche / Last Resort

Self-Validating Experimental Protocol

Standard protocols fail because they do not account for the kinetic disparities introduced by 5-HPA. The following methodology utilizes a "Kinetic Burst" strategy to rapidly deprotect the Fmoc group before DKP cyclization can occur, followed by a self-validating UV checkpoint.

Workflow Step1 1. Resin Swelling (NMP, 3x1 min) Step2 2. Kinetic Burst (2% DBU / 5% Piperazine, 2 min) Step1->Step2 Step3 3. Scavenging Phase (2% DBU / 5% Piperazine, 5 min) Step2->Step3 Step4 4. UV Validation (Absorbance at 301 nm) Step3->Step4 Step4->Step3 If Abs > 0.1 (Repeat Scavenging) Step5 5. Quench & Wash (NMP/DCM alternating) Step4->Step5

Self-validating experimental workflow for DBU-mediated Fmoc removal.

Protocol: DKP-Suppressed, High-Efficiency Fmoc Removal

Objective: Rapidly deprotect Fmoc from sterically hindered 5-HPA sequences while preventing DKP-mediated truncation.

Step 1: Reagent Preparation Prepare a fresh solution of 2% (v/v) DBU and 5% (w/v) piperazine in anhydrous N-methyl-2-pyrrolidone (NMP). Causality: NMP is more polar than DMF, enhancing the solubility of the piperazine-DBF adduct and slightly accelerating the base-catalyzed elimination.

Step 2: Resin Swelling Wash the peptidyl-resin with NMP (3 × 1 min) to thoroughly swell the polymer matrix and remove residual coupling reagents.

Step 3: First Deprotection (Kinetic Burst) Add the DBU/piperazine solution to the resin (approx. 10 mL per gram of resin). Agitate for exactly 2 minutes at room temperature. Causality: The strong amidine base DBU rapidly abstracts the Fmoc proton. Limiting this step to a strict 2-minute window prevents the newly liberated secondary amine from having sufficient time to undergo DKP cyclization[1].

Step 4: Drainage and Second Deprotection (Scavenging) Drain the reaction vessel. Add a fresh aliquot of the DBU/piperazine solution and agitate for 5 minutes to ensure complete DBF scavenging. Validation Checkpoint: Collect the flow-through from this step and measure the UV absorbance of the dibenzofulvene-piperazine adduct at 301 nm. A flat baseline relative to a blank NMP control indicates that 100% of the Fmoc removal successfully occurred during the initial 2-minute kinetic burst.

Step 5: Rapid Quenching and Washing Drain the resin and immediately wash with NMP (5 × 1 min) and DCM (3 × 1 min) to completely remove all traces of DBU. Causality: Residual DBU trapped in the resin matrix can cause premature Fmoc removal of the next incoming amino acid during the subsequent coupling step, or promote base-catalyzed epimerization.

References

  • Title: Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis Source: ACS Omega URL: [Link]

  • Title: Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention Source: Peptide Chemistry URL: [Link]

  • Title: Aggregation, Racemization and Side Reactions in Peptide Synthesis Source: AAPPTEC URL: [Link]

  • Title: Methods for Removing the Fmoc Group Source: ResearchGate URL: [Link]

Sources

Optimization

Technical Support Center: Minimizing Side Reactions at the 5-Hydroxyl Position During Peptide Synthesis

Welcome to the Technical Support Center. Incorporating non-canonical amino acids with a 5-hydroxyl group—most notably 5-hydroxytryptophan (5-HTP) and 5-hydroxylysine (5-Hyl) —presents unique synthetic challenges in Solid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Incorporating non-canonical amino acids with a 5-hydroxyl group—most notably 5-hydroxytryptophan (5-HTP) and 5-hydroxylysine (5-Hyl) —presents unique synthetic challenges in Solid-Phase Peptide Synthesis (SPPS). Because the 5-hydroxyl moiety acts as a secondary nucleophile, it is highly susceptible to unwanted side reactions, including O-acylation and rapid oxidation.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you achieve high-purity yields when working with these complex building blocks.

Troubleshooting Guides & FAQs

Q1: I am observing a mass shift corresponding to the addition of an extra amino acid (+ mass of the coupled Fmoc-AA) on my 5-HTP/5-Hyl containing peptide. What is causing this? Causality: You are observing O-acylation at the 5-hydroxyl position. During the activation of the subsequent amino acid (e.g., using DIC/Oxyma or HBTU), the unprotected 5-hydroxyl group acts as a competing nucleophile against the N-terminal amine, forming an unwanted ester linkage. Solution: The most reliable method to prevent this is using orthogonally protected building blocks. For 5-HTP, utilize Fmoc-5-HTP(tBu)-OH. For 5-Hyl, ensure both the 5-hydroxyl and epsilon-amine are protected (e.g., Fmoc-5-Hyl(Boc, tBu)-OH) . If you are forced to use an unprotected 5-OH building block, you must omit the capping step (Ac₂O/DIEA) to prevent irreversible O-acetylation, though this risks deletion sequences.

Q2: My purified 5-HTP peptide exhibits a brown discoloration, and LC-MS shows mass additions of +14 Da or +16 Da. How can I prevent this? Causality: The electron-rich 5-hydroxyindole ring of 5-HTP is notoriously prone to reactive oxygen species (ROS) and acidic oxidation during trifluoroacetic acid (TFA) cleavage. A +16 Da shift indicates oxidation to 5-hydroxy-oxindolylalanine (Oia), while further degradation leads to kynurenine (Kyn) or N-formylkynurenine (NFK) derivatives . Solution: Syntheses must be performed under an inert atmosphere (Argon/N₂). Furthermore, you must use a highly optimized cleavage cocktail containing robust antioxidant scavengers (e.g., DODT, thioanisole, and phenol) to quench carbocations and ROS before they attack the indole ring.

Q3: How do I remove O-acylated byproducts if they have already formed? Causality: Ester bonds formed via O-acylation are base-labile but can be sterically hindered depending on the amino acid sequence. Solution: If O-acylation occurs, treating the resin with 20% piperidine in DMF for an extended period (e.g., 2 x 20 mins) or using a mild hydrazine solution can sometimes hydrolyze the unwanted ester. However, this is a salvage technique; prevention via side-chain protection is the only self-validating protocol for maintaining scientific integrity.

Experimental Protocols

Protocol 1: Optimized Coupling of 5-Hydroxyl Amino Acids

This self-validating protocol ensures selective N-acylation while preventing O-acylation.

  • Resin Preparation: Swell the peptide-resin (e.g., Rink Amide AM) in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5×). Validation: Perform a Kaiser test to confirm the presence of free primary amines (resin turns blue).

  • Activation: In a separate vial, dissolve 3.0 eq of the protected building block (e.g., Fmoc-5-HTP(tBu)-OH) and 3.0 eq of Oxyma Pure in DMF. Add 3.0 eq of N,N'-Diisopropylcarbodiimide (DIC). Pre-activate for 2 minutes.

  • Coupling: Add the activated mixture to the resin. React for 60–90 minutes at room temperature under gentle agitation.

  • Washing & Validation: Wash with DMF (5×) and Dichloromethane (DCM) (3×). Validation: Perform a Kaiser test to confirm complete coupling (resin remains yellow). Note: O-acylation cannot be detected by the Kaiser test, making LC-MS of a micro-cleavage sample mandatory for full validation.

Protocol 2: Cleavage and Global Deprotection (Minimizing Oxidation)

This protocol utilizes a custom scavenger cocktail to protect the 5-hydroxyl and indole moieties from oxidative degradation during acidolysis .

  • Preparation: Wash the final peptide-resin with DCM (5×) and dry completely under vacuum for 1 hour.

  • Cocktail Formulation: Prepare a fresh cleavage cocktail: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% DODT (3,6-dioxa-1,8-octanedithiol).

  • Cleavage: Add the cocktail to the resin (10 mL per gram of resin). Blanket the reaction vessel with Argon to displace oxygen.

  • Incubation: Shake gently for 2 hours at room temperature in the dark.

  • Precipitation: Filter the resin and precipitate the cleaved peptide by adding the filtrate dropwise into cold diethyl ether (-20 °C). Centrifuge at 4000 rpm for 5 minutes, discard the supernatant, and wash the pellet 3× with cold ether.

Data Presentation: Reagent & Protecting Group Optimization

The following table summarizes the quantitative impact of protecting groups and scavengers on the yield and purity of 5-hydroxyl containing peptides.

5-OH Amino AcidProtecting Group StrategyRecommended Coupling ReagentsCleavage Scavengers RequiredExpected Purity (LC-MS)Major Avoided Side Reaction
5-HTP Unprotected (-OH)DIC / Oxyma (No Capping)Phenol, DODT, Thioanisole< 40%O-Acylation, Oxidation
5-HTP tert-Butyl (-tBu)DIC / OxymaPhenol, DODT, Thioanisole> 92%O-Acylation
5-Hyl Unprotected (-OH)HBTU / DIEAWater, TIPS< 50%Lactonization, O-Acylation
5-Hyl tert-Butyl (-tBu)DIC / OxymaWater, TIPS> 95%O-Acylation

Mandatory Visualization: SPPS Workflow & Side Reactions

G Start Resin-Bound Peptide (Free N-terminus) AddAA Add 5-OH Amino Acid (e.g., 5-HTP or 5-Hyl) Start->AddAA Protect Side-Chain Protection Strategy AddAA->Protect Unprotected Unprotected 5-OH Protect->Unprotected Protected Protected 5-OH (tBu, TBS, etc.) Protect->Protected SideRxn1 O-Acylation (Unwanted Esterification) Unprotected->SideRxn1 SideRxn2 Oxidation (Quinone Imine / Oia) Unprotected->SideRxn2 Success Selective N-Acylation Protected->Success Impure Complex Impurity Profile SideRxn1->Impure SideRxn2->Impure Cleavage TFA Cleavage with Antioxidant Scavengers Success->Cleavage Final Pure Target Peptide Cleavage->Final

Workflow demonstrating the critical role of 5-OH protection in preventing O-acylation and oxidation.

References

  • 1. ChemRxiv, 2024. 2.2. Journal of Peptide Science, 17(4), 256-262, 2011. 3.3. Analytical Chemistry, 2013.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Purification of Polar Piperidine Carboxylic Acids

Welcome to the Advanced Chromatography Support Center. As researchers and drug development professionals, you are likely aware that piperidine carboxylic acids (such as nipecotic acid, pipecolic acid, and their derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As researchers and drug development professionals, you are likely aware that piperidine carboxylic acids (such as nipecotic acid, pipecolic acid, and their derivatives) present a formidable purification challenge.

These molecules are zwitterionic—possessing both a basic secondary or tertiary amine and an acidic carboxylic acid. This dual nature results in extreme polarity, high aqueous solubility, and a propensity to co-elute with inorganic salts. Standard reversed-phase (RP) chromatography often fails completely. This guide is designed to troubleshoot these specific bottlenecks, explaining the mechanistic causality behind each failure and providing self-validating protocols to resolve them.

Section 1: Chromatographic Retention & Selectivity

Q: My piperidine carboxylic acid elutes in the void volume on a standard C18 column. Why does this happen, and how can I fix it?

The Causality: This is the classic "no retention" phenomenon. On a standard C18 column, retention is driven by hydrophobic (London dispersion) interactions. Piperidine carboxylic acids exist as zwitterions at physiological pH (pH 4–8). Their charged moieties form a dense hydration shell, making the molecule highly hydrophilic. Lacking sufficient hydrophobic surface area to partition into the C18 stationary phase, the molecule remains in the polar mobile phase and elutes immediately in the void volume.

The Solution: Abandon standard RP-HPLC and transition to Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Chromatography (MMC) [1].

  • HILIC Mechanism: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (typically >70% acetonitrile). Water acts as the strong eluting solvent. A water-rich layer forms on the stationary phase, and polar zwitterions partition into this layer, retaining them effectively[2].

  • MMC Mechanism: Mixed-mode columns combine reversed-phase and ion-exchange mechanisms (e.g., C18 + Strong Cation Exchange), allowing simultaneous retention of hydrophobic and ionic groups[1].

Protocol: Step-by-Step HILIC Method Development for Zwitterions
  • Column Selection: Select a zwitterionic (e.g., ZIC-HILIC) or amide-bonded stationary phase for optimal peak shape.

  • Mobile Phase Preparation:

    • Solvent A (Aqueous): 10–20 mM Ammonium formate or Ammonium acetate buffer (pH 3.0–5.0). Causality: Additives and buffers are critical in HILIC. They control the ionization state of the piperidine nitrogen and carboxylic acid, suppress secondary electrostatic repulsions, and ensure reproducible retention times[2].

    • Solvent B (Organic): 100% Acetonitrile (LC-MS grade).

  • Gradient Design: Start at 90% B (highly retaining in HILIC) and run a shallow gradient down to 50% B over 15–20 minutes.

  • Sample Diluent: Dissolve the sample in a diluent matching the starting mobile phase (e.g., 80–90% Acetonitrile). Warning: Injecting samples dissolved in 100% water will disrupt the hydration layer on the column, causing severe peak distortion and breakthrough[3].

  • Validation Check: To ensure the HILIC column is fully equilibrated and the hydration layer is stable, perform three blank injections. The retention time of the target peak should not drift by more than 0.1 minutes between consecutive runs. If drift occurs, extend the equilibration time to at least 10–15 column volumes[3].

Section 2: Desalting and Solid Phase Extraction (SPE)

Q: My crude reaction mixture contains high amounts of inorganic salts that co-elute with my product in HILIC. How do I desalt a highly water-soluble zwitterion?

The Causality: Standard liquid-liquid extraction (LLE) fails because the partition coefficient (LogP) of the zwitterion heavily favors the aqueous layer. Instead, you must utilize Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) [4].

MCX sorbents contain both lipophilic polymers and sulfonic acid functional groups. By manipulating the pH, you can selectively trap the piperidine amine via electrostatic interactions while washing away salts and neutral impurities.

SPE_Workflow Step1 1. Acidify Sample (pH < 2) Amine (+), Acid (Neutral) Step2 2. Load onto MCX Sorbent Electrostatic Binding to SO3(-) Step1->Step2 Step3 3. Aqueous Wash (2% FA) Removes Inorganic Salts Step2->Step3 Step4 4. Organic Wash (100% MeOH) Removes Hydrophobic Impurities Step3->Step4 Step5 5. Basic Elution (5% NH4OH/MeOH) Amine Neutralized, Product Elutes Step4->Step5

Workflow for Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction.

Protocol: MCX SPE Workflow for Piperidine Carboxylic Acids
  • Conditioning: Pass 3–5 column volumes (CV) of Methanol, followed by 3–5 CV of 2% Formic Acid in Water.

  • Loading (Acidification): Adjust the crude aqueous sample to pH < 2 using Formic Acid or HCl. Causality: At pH 2, the carboxylic acid is protonated (neutral), and the piperidine nitrogen is protonated (positively charged). The positively charged amine binds strongly to the negatively charged sulfonic acid groups on the MCX sorbent[4].

  • Washing (Desalting): Wash with 3–5 CV of 2% Formic Acid in Water to remove inorganic salts and highly polar neutral impurities. Follow with 3–5 CV of 100% Methanol to remove hydrophobic neutral/acidic impurities.

  • Elution: Elute the target compound using 3–5 CV of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Causality: The basic pH (>10) deprotonates the piperidine nitrogen, neutralizing its positive charge. Without the electrostatic interaction, the compound is released and elutes in the organic solvent.

  • Validation Check: Collect the loading flow-through and the aqueous wash fractions. Spot them on a TLC plate (ninhydrin stain) or inject them into an LC-MS. If the piperidine derivative is detected in the flow-through, the sorbent capacity was exceeded, or the loading pH was not acidic enough.

Section 3: Chemical Derivatization (The Organic Approach)

Q: I do not have access to preparative HILIC or mixed-mode columns, and I need to purify multi-gram quantities. What is the most reliable alternative?

The Causality: When specialized chromatographic equipment is unavailable, the most robust approach is temporary chemical derivatization. By masking the polar functional groups (the amine and the carboxylic acid), you artificially lower the molecule's polarity and disrupt the zwitterionic network. This allows the molecule to behave like a standard organic compound, enabling purification via standard Normal-Phase (Silica Gel) Flash Chromatography or RP-C18[5]. This strategy is frequently employed in the industrial synthesis of piperidine-based drugs like Tiagabine[6].

Protocol: Global Protection & Deprotection Strategy
  • N-Boc Protection: React the piperidine secondary amine with Di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base (e.g., NaHCO₃ or Triethylamine) in an aqueous Dioxane or THF mixture[5].

  • Esterification (Optional but recommended): If the N-Boc acid is still too polar for silica gel, convert the carboxylic acid to a methyl or benzyl ester[6].

  • Purification: The fully protected molecule is highly lipophilic. Purify it using standard Hexane/Ethyl Acetate or Dichloromethane/Methanol gradients on bare silica gel.

  • Deprotection: Treat the purified intermediate with strong acid (e.g., 4M HCl in Dioxane or 50% TFA in DCM) to cleave the Boc group. Evaporate the volatiles to yield the pure piperidine carboxylic acid as an HCl or TFA salt.

  • Validation Check: Confirm the removal of the Boc group via ¹H NMR; the massive singlet at ~1.4 ppm (9H) should completely disappear.

Quantitative Data Summary: Modality Comparison

The table below summarizes the quantitative parameters and ideal use cases for each purification modality discussed in this guide.

Purification ModalityStationary Phase ChemistryTypical Mobile Phase / SolventsIdeal Analyte LogP RangeOperating pH RangeTypical Recovery (%)Primary Advantage
RP-HPLC (Standard) C18 / C8 (Hydrophobic)5–95% Acetonitrile in Water (0.1% TFA)> 1.02.0 – 8.0< 20% (for zwitterions)Excellent for lipophilic compounds; fails for polar amines.
HILIC Zwitterionic, Amide, Bare Silica95–50% Acetonitrile in 10–20 mM Aq. Buffer< 0.03.0 – 6.085 – 95%Direct retention of highly polar, water-soluble zwitterions.
Mixed-Mode SPE (MCX) RP Polymer + Sulfonic Acid (-SO₃H)Load: pH < 2Elute: 5% NH₄OH in MeOH-2.0 to 3.01.0 – 12.090 – 98%Rapid desalting and concentration of basic amines.
Chemical Derivatization Bare Silica Gel (Normal Phase)Hexane / Ethyl Acetate gradients> 2.0 (Post-protection)N/A (Organic)70 – 85% (Over 3 steps)Enables multi-gram scale purification without specialized HPLC.

Strategic Decision Matrix

Use the following decision tree to determine the optimal purification path for your specific crude mixture.

Purification_Strategy Start Crude Piperidine Carboxylic Acid Q1 Preparative HILIC/MMC Available? Start->Q1 Q2 High Salt Content in Sample? Q1->Q2 Yes Deriv Chemical Derivatization (e.g., N-Boc, Esterification) Q1->Deriv No SPE Mixed-Mode SPE (MCX) Desalting & Enrichment Q2->SPE Yes Direct Direct Injection (Match Mobile Phase) Q2->Direct No Flash Normal Phase Flash Chromatography Deriv->Flash HILIC HILIC or Mixed-Mode Preparative HPLC SPE->HILIC Direct->HILIC Pure Pure Zwitterion HILIC->Pure Deprotect Global Deprotection (e.g., HCl/Dioxane) Flash->Deprotect Deprotect->Pure

Decision Matrix for selecting the optimal purification strategy for polar zwitterions.

References

  • Mixed-mode chromatography with zwitterionic phosphopeptidomimetic selectors from Ugi multicomponent reaction. PubMed. Available at:[Link]

  • Piperidines ESI-revised3. The Royal Society of Chemistry. Available at:[Link]

  • US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid. Google Patents.
  • HILIC: The Pros and Cons. LCGC International. Available at:[Link]

  • Mastering HILIC-Z Separation for Polar Analytes. Agilent. Available at:[Link]

  • Solid-phase extraction and fractionation of multiclass pollutants from wastewater followed by liquid chromatography tandem-mass spectrometry analysis. PMC. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

NMR spectral data analysis of (2R,5R)-5-Hydroxypiperidine-2-carboxylic acid

An in-depth analytical comparison guide designed for researchers, analytical chemists, and drug development professionals tasked with the structural elucidation and stereochemical validation of piperidine derivatives. Ex...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analytical comparison guide designed for researchers, analytical chemists, and drug development professionals tasked with the structural elucidation and stereochemical validation of piperidine derivatives.

Executive Summary

(2R,5R)-5-Hydroxypiperidine-2-carboxylic acid (commonly known as cis-5-hydroxypipecolic acid) is a highly valuable non-proteinogenic amino acid. It serves as a critical chiral building block in the synthesis of advanced therapeutics, most notably in the development of diazabicyclooctane (DBO)


-lactamase inhibitors such as relebactam and avibactam [1].

Because biological efficacy is intrinsically tied to stereochemistry, analytical differentiation of the (2R,5R) isomer from its diastereomers—specifically the trans isomers (2S,5R) and (2R,5S)—is a mandatory quality control step. This guide provides an authoritative framework for differentiating these isomers using Nuclear Magnetic Resonance (NMR) spectroscopy, grounded in conformational causality and self-validating experimental protocols.

Stereochemical & Conformational Causality

To understand the NMR spectral differences between the isomers of 5-hydroxypipecolic acid, one must first analyze the preferred chair conformations of the piperidine ring. The relative stereochemistry directly dictates the axial/equatorial positioning of the protons, which in turn governs the scalar coupling constants (


) observed in the 

H NMR spectrum.
The Cis Isomer: (2R,5R) and (2S,5S)

In the cis configuration, the C2-carboxylic acid and C5-hydroxyl groups are positioned on the same face of the piperidine ring.

  • Conformational Reality: To minimize 1,3-diaxial interactions, the bulky C2-carboxyl group strongly prefers the equatorial position. Consequently, the C5-hydroxyl group is forced into the axial position.

  • NMR Implication: Because the C5-OH is axial, the proton attached to C5 (

    
    ) must be equatorial . An equatorial proton exhibits only small gauche coupling constants (
    
    
    
    Hz) with the adjacent C4 protons, resulting in a narrow, poorly resolved multiplet.
The Trans Isomer: (2S,5R) and (2R,5S)

In the trans configuration, the substituents are on opposite faces of the ring.

  • Conformational Reality: The ring can adopt a highly stable di-equatorial (e,e) conformation where both the C2-carboxyl and C5-hydroxyl groups are equatorial.

  • NMR Implication: Because the C5-OH is equatorial, the

    
     proton is axial . An axial proton will couple strongly with the adjacent axial proton at C4, yielding a large trans-diaxial coupling constant (
    
    
    
    Hz).
    
    
    will appear as a wide, well-defined multiplet (typically a triplet of triplets or doublet of doublets of doublets).

G Root 5-Hydroxypipecolic Acid Cis Cis Isomer (2R,5R) Root->Cis Trans Trans Isomer (2S,5R) Root->Trans ConfCis Conformation: Axial-Equatorial (a,e) Cis->ConfCis ConfTrans Conformation: Di-equatorial (e,e) Trans->ConfTrans JCis H5 is Equatorial: Small J-coupling (2-4 Hz) ConfCis->JCis JTrans H5 is Axial: Large J-coupling (10-12 Hz) ConfTrans->JTrans

Caption: Stereochemical logic tree demonstrating how isomer configuration dictates NMR coupling constants.

Comparative NMR Spectral Data

The following tables synthesize the expected


H and 

C NMR data for the (2R,5R) isomer compared to its (2S,5R) trans counterpart[2][3].

Note: Data is referenced in D


O at pD < 2 (acidified with DCl). Controlling the pH is a critical self-validating step; the zwitterionic form at neutral pH undergoes intermediate conformational exchange, causing severe line broadening. Acidification fully protonates the amine, locking the chair conformation and yielding sharp, diagnostic peaks.
Table 1: H NMR Chemical Shifts and Coupling Constants Comparison
Position(2R,5R) Cis Isomer (Target)(2S,5R) Trans Isomer (Alternative)Diagnostic Difference
H-2 3.95 ppm (dd, J = 11.5, 3.2 Hz)3.85 ppm (dd, J = 11.0, 3.5 Hz)Similar; both are axial protons.
H-3 (ax/eq) 2.25 (m), 1.85 (m) ppm2.15 (m), 1.70 (m) ppmMinor shift differences.
H-4 (ax/eq) 1.95 (m), 1.75 (m) ppm2.05 (m), 1.55 (m) ppmMinor shift differences.
H-5 4.25 ppm (m, narrow, W

~ 8 Hz)
3.90 ppm (tt, J = 10.5, 4.2 Hz) CRITICAL: Narrow multiplet (eq) vs. wide multiplet (ax)[4].
H-6 (ax) 3.25 ppm (dd, J = 12.5, 2.0 Hz)3.10 ppm (t, J = 11.5 Hz)Cis H-6(ax) lacks large ax-ax coupling to H-5(eq).
H-6 (eq) 3.45 ppm (dd, J = 12.5, 4.5 Hz)3.35 ppm (dd, J = 11.5, 4.5 Hz)Minor shift differences.
Table 2: C NMR Chemical Shifts Comparison (100 MHz, D O)
Carbon Position(2R,5R) Cis Isomer (ppm)(2S,5R) Trans Isomer (ppm)
C-1 (C=O) 172.5171.8
C-2 58.259.5
C-3 25.427.1
C-4 28.631.2
C-5 (C-OH) 64.5 68.2
C-6 48.351.4

Insight: The C-5 carbon in the cis isomer is shifted upfield (lower ppm) relative to the trans isomer. This is a classic manifestation of the


-gauche effect , where the axial hydroxyl group in the cis isomer sterically compresses the electron cloud, increasing shielding.

Step-by-Step Experimental Methodology

To ensure absolute trustworthiness and reproducibility, follow this validated protocol for sample preparation and acquisition.

Step 1: Sample Preparation (The pH Control System)

  • Weigh 15-20 mg of the 5-hydroxypipecolic acid sample.

  • Dissolve in 0.6 mL of Deuterium Oxide (D

    
    O, 99.9% D).
    
  • Critical Step: Add 2-3 drops of 1M DCl in D

    
    O. Verify the pD is ~1-2 using pH paper (adjusted for the deuterium isotope effect: pD = pH meter reading + 0.4).
    
  • Causality: This ensures the secondary amine is fully protonated (

    
    ), preventing peak broadening caused by proton exchange and conformational flipping.
    
  • Transfer to a high-quality 5 mm NMR tube.

Step 2: 1D NMR Acquisition

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Tune and match the probe; lock onto the D

    
    O signal and shim the magnet (aim for a solvent peak width at half-height of < 1.0 Hz).
    
  • Acquire

    
    H NMR: 16-32 scans, relaxation delay (D1) of 2 seconds, spectral width of 12 ppm.
    
  • Acquire

    
    C NMR: 512-1024 scans, D1 of 2 seconds, utilizing 
    
    
    
    H decoupling (WALTZ-16).

Step 3: 2D NMR Acquisition for Unambiguous Assignment If the sample is a mixture of diastereomers, 1D NMR may present overlapping multiplets. Employ the following 2D suite:

  • COSY (Correlation Spectroscopy): Trace the continuous spin system from H-2

    
     H-3 
    
    
    
    H-4
    
    
    H-5
    
    
    H-6.
  • HSQC (Heteronuclear Single Quantum Coherence): Correlate the proton signals to their respective carbons, confirming the upfield

    
    -gauche shifted C-5 belongs to the cis isomer.
    
  • NOESY (Nuclear Overhauser Effect Spectroscopy): In the (2R,5R) isomer, the axial H-2 and the equatorial H-5 are on the same face of the ring. A weak but distinct NOE cross-peak can sometimes be observed between H-2 and H-5, which is geometrically impossible in the di-equatorial trans isomer.

G A 1. Sample Preparation Dissolve in D2O + DCl (pD < 2) B 2. 1D NMR Acquisition 1H (Coupling) & 13C (Chemical Shift) A->B C 3. 2D NMR Acquisition COSY, HSQC, NOESY B->C D 4. Data Processing Fourier Transform, Phase & Baseline Correction C->D E 5. Stereochemical Assignment Extract J-values & Analyze NOE contacts D->E

Caption: Validated step-by-step NMR workflow for the structural elucidation of piperidine derivatives.

Conclusion & Analytical Verdict

When evaluating the purity or success of an asymmetric synthesis of (2R,5R)-5-hydroxypiperidine-2-carboxylic acid, the


H NMR multiplet structure of the H-5 proton  is the definitive diagnostic marker. A narrow multiplet at ~4.25 ppm guarantees the axial positioning of the hydroxyl group, confirming the cis (2R,5R) or (2S,5S) relative stereochemistry. Conversely, the emergence of a wide triplet of triplets at ~3.90 ppm immediately flags contamination by the trans diastereomer.

By strictly controlling the sample pH and relying on the immutable laws of J-coupling and chair conformations, analytical chemists can build a self-validating, foolproof system for stereochemical assignment.

References

  • Patent US9790181B2. Method for producing 5-hydroxypiperidine-2-carboxylic acid. Google Patents.
  • Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods . Chemical Reviews. ACS Publications. Available at:[Link]

  • Concise and Straightforward Asymmetric Synthesis of a Cyclic Natural Hydroxy-Amino Acid . Molecules. MDPI. Available at:[Link]

  • 
    -Chymotrypsin and L-acylase aided synthesis of 5-hydroxy pipecolic acid via Jacobsen's hydrolytic kinetic resolution . RSC Advances (Supplementary Information). Royal Society of Chemistry. Available at:[Link]
    
Comparative

A Senior Application Scientist's Guide to Distinguishing (2R,5R) and (2S,5S) 5-hydroxypipecolic Acid Enantiomers by HPLC

In the landscape of pharmaceutical development and chiral compound analysis, the precise and robust separation of enantiomers is not merely a technical necessity but a cornerstone of ensuring therapeutic efficacy and saf...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chiral compound analysis, the precise and robust separation of enantiomers is not merely a technical necessity but a cornerstone of ensuring therapeutic efficacy and safety.[1][2] The stereoisomers (2R,5R)-5-hydroxypipecolic acid and (2S,5S)-5-hydroxypipecolic acid, as non-superimposable mirror images, are anticipated to exhibit distinct pharmacological profiles. Consequently, the ability to distinguish and quantify these enantiomers is of paramount importance for researchers, scientists, and drug development professionals.

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the successful chiral separation of these specific enantiomers. We will delve into the rationale behind experimental choices, present detailed protocols, and offer supporting data to empower you in your analytical endeavors.

The Challenge of Separating 5-hydroxypipecolic Acid Enantiomers

5-hydroxypipecolic acid is a cyclic amino acid, and its chirality presents a significant analytical challenge. The subtle structural differences between the (2R,5R) and (2S,5S) enantiomers necessitate the use of a chiral environment to achieve separation. Chiral High-Performance Liquid Chromatography (HPLC) stands as the most prevalent and effective technique for this purpose, primarily through the use of Chiral Stationary Phases (CSPs).[3] These CSPs create a chiral environment within the column, leading to differential interactions with the enantiomers and, thus, enabling their separation.

Strategies for Chiral Separation: A Comparative Overview

Two primary strategies can be employed for the chiral separation of 5-hydroxypipecolic acid enantiomers by HPLC:

  • Direct Chiral Separation: This is the most straightforward approach, where the enantiomers are separated directly on a chiral stationary phase without any prior chemical modification.

  • Indirect Chiral Separation via Derivatization: This method involves reacting the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated on a standard achiral HPLC column. Alternatively, derivatization with an achiral reagent can be used to enhance detectability and improve chromatographic behavior on a chiral column.[4]

This guide will focus on the direct chiral separation approach, as it is often preferred for its simplicity and avoidance of potential complications arising from the derivatization reaction.

Selecting the Optimal Chiral Stationary Phase (CSP)

The choice of the chiral stationary phase is the most critical factor in developing a successful enantioselective HPLC method. For cyclic amino acids like 5-hydroxypipecolic acid, several types of CSPs have demonstrated high potential. We will compare three of the most promising categories:

  • Crown Ether-Based CSPs: These are particularly well-suited for the separation of primary amino acids and compounds containing a primary amine group near the chiral center.[4][5]

  • Macrocyclic Glycopeptide-Based CSPs: These CSPs, such as those based on vancomycin or teicoplanin, offer broad enantioselectivity for a wide range of molecules, including amino acids.[6][7]

  • Polysaccharide-Based CSPs: Derivatives of cellulose and amylose are widely used CSPs known for their versatility in separating a vast array of chiral compounds.

The following table summarizes the key characteristics and typical performance of these CSPs for the separation of amino acid-like molecules.

Chiral Stationary Phase (CSP) TypePrinciple of SeparationAdvantagesPotential ConsiderationsRecommended Columns
Crown Ether-Based Inclusion complexation between the crown ether cavity and the protonated primary amine of the analyte.[2][4]Excellent resolution for primary amino acids, predictable elution order (D-form often elutes before L-form on CR(+) columns).[4]Requires acidic mobile phase (typically pH 1-2 with perchloric acid), limited to compounds with a primary amine.[2]CROWNPAK® CR-I(+), CROWNPAK® CR-I(-)
Macrocyclic Glycopeptide-Based Multiple chiral recognition mechanisms including hydrogen bonding, ionic interactions, and inclusion complexation.[6]Broad applicability, can be used in reversed-phase, normal-phase, and polar organic modes.[8]Method development can be more complex due to the multiple interaction modes.Astec® CHIROBIOTIC® V2, Astec® CHIROBIOTIC® T
Polysaccharide-Based Formation of transient diastereomeric complexes through hydrogen bonds, π-π interactions, and steric hindrance within the helical polymer structure.High versatility for a wide range of compounds, available in both normal and reversed-phase versions.Selectivity can be highly dependent on the specific polysaccharide derivative and the mobile phase composition.Chiralpak® AD-H, Chiralpak® AS-H

Experimental Protocols and Method Development

Here, we provide detailed, step-by-step methodologies for developing a robust HPLC method for separating (2R,5R) and (2S,5S) 5-hydroxypipecolic acid using the recommended CSPs.

Method 1: Crown Ether-Based CSP

This method is an excellent starting point due to the high selectivity of crown ether phases for amino acids.

1. Column and Instrumentation:

  • Column: CROWNPAK® CR-I(+) (150 x 4.6 mm, 5 µm)
  • HPLC System: A standard HPLC system with a UV detector.

2. Mobile Phase Preparation:

  • Prepare an aqueous solution of 0.1 M perchloric acid. Adjust the pH to 1.5.
  • The mobile phase will be a mixture of the aqueous perchloric acid solution and methanol.

3. Chromatographic Conditions:

  • Mobile Phase: Perchloric acid solution (pH 1.5) / Methanol (85:15, v/v)
  • Flow Rate: 0.8 mL/min
  • Column Temperature: 25 °C
  • Detection: UV at 210 nm
  • Injection Volume: 10 µL

4. Sample Preparation:

  • Dissolve the 5-hydroxypipecolic acid standard in the mobile phase at a concentration of 1 mg/mL.

5. Method Optimization Workflow:

A Initial Analysis with 85:15 Perchloric Acid/Methanol B Evaluate Resolution (Rs) A->B C Rs < 1.5 B->C Poor Separation D Rs >= 1.5 B->D Good Separation F Decrease Methanol % (e.g., to 10%) to increase retention time and potentially Rs C->F G Adjust pH (1.0 to 2.0) to fine-tune selectivity C->G E Increase Methanol % (e.g., to 20%) to decrease retention time D->E If retention is too long H Optimized Method D->H E->B F->B G->B

Workflow for optimizing crown ether-based separation.
Method 2: Macrocyclic Glycopeptide-Based CSP

This approach offers versatility in mobile phase selection.

1. Column and Instrumentation:

  • Column: Astec® CHIROBIOTIC® V2 (250 x 4.6 mm, 5 µm)[6]
  • HPLC System: A standard HPLC system with a UV or Mass Spectrometry (MS) detector.

2. Mobile Phase Preparation:

  • Polar Ionic Mode: Prepare a mobile phase consisting of Methanol with 0.1% Acetic Acid and 0.01% Ammonium Hydroxide.

3. Chromatographic Conditions:

  • Mobile Phase: Methanol / Acetic Acid / Ammonium Hydroxide (100:0.1:0.01, v/v/v)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25 °C
  • Detection: UV at 210 nm or MS (ESI+)
  • Injection Volume: 5 µL

4. Sample Preparation:

  • Dissolve the 5-hydroxypipecolic acid standard in methanol at a concentration of 0.5 mg/mL.

5. Method Optimization Principles:

cluster_0 Primary Levers for Optimization A Acid/Base Ratio Adjusting the ratio of acetic acid to ammonium hydroxide can significantly impact the ionization state of both the analyte and the CSP, thereby altering selectivity. B Organic Modifier While starting with 100% methanol, the addition of a small percentage of acetonitrile can sometimes improve peak shape and resolution. C Temperature Lowering the temperature can increase enantioselectivity, but may also increase analysis time and backpressure.

Key optimization parameters for macrocyclic glycopeptide CSPs.
Method 3: Derivatization to Enhance Detection and Separation

For situations where the underivatized analyte exhibits poor chromophore activity or challenging separation, derivatization can be a powerful tool. A common approach for amino acids is derivatization with dansyl chloride.[9]

1. Derivatization Protocol:

  • To 100 µL of a 1 mg/mL solution of 5-hydroxypipecolic acid in 0.1 M sodium bicarbonate buffer (pH 9.5), add 200 µL of a 2.5 mg/mL solution of dansyl chloride in acetone.
  • Vortex the mixture and incubate at 40 °C for 1 hour in the dark.
  • Add 50 µL of 2% (v/v) formic acid to stop the reaction.
  • The sample is now ready for HPLC analysis.

2. HPLC Conditions for Dansylated Derivatives:

  • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (80:20:0.1, v/v/v)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Detection: UV at 340 nm or Fluorescence (Excitation: 340 nm, Emission: 525 nm)

Data Presentation and Performance Comparison

The following table presents expected performance data based on the separation of similar cyclic amino acids, which can serve as a benchmark for your method development.

ParameterMethod 1: Crown EtherMethod 2: Macrocyclic GlycopeptideMethod 3: Derivatized on Polysaccharide
Expected Retention Time (k') 2.0 - 5.03.0 - 8.04.0 - 10.0
Expected Resolution (Rs) > 2.0> 1.8> 2.5
Expected Selectivity (α) > 1.3> 1.2> 1.4
Limit of Detection (LOD) ~50 ng/mL (UV)~20 ng/mL (UV), <5 ng/mL (MS)<1 ng/mL (Fluorescence)
Analysis Time ~15 min~20 min~25 min

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of your results, each protocol should be part of a self-validating system. This involves:

  • System Suitability Tests: Before each analytical run, inject a standard mixture of the two enantiomers to verify the resolution, peak symmetry, and reproducibility of the system. A minimum resolution of 1.5 is generally required.

  • Linearity and Range: Establish the concentration range over which the detector response is linear for each enantiomer.

  • Accuracy and Precision: Perform recovery studies by spiking a known amount of each enantiomer into a sample matrix. Precision should be assessed through replicate injections.

  • Specificity: Demonstrate that other components in the sample matrix do not interfere with the peaks of interest.

Conclusion

The successful chiral separation of (2R,5R) and (2S,5S) 5-hydroxypipecolic acid is readily achievable with a systematic approach to HPLC method development. While crown ether-based CSPs offer a highly selective starting point, macrocyclic glycopeptide and polysaccharide-based columns provide versatile alternatives. For enhanced sensitivity, derivatization with a fluorescent tag is a powerful strategy. By carefully selecting the appropriate chiral stationary phase and optimizing the mobile phase conditions, researchers can develop robust and reliable methods to support their drug discovery and development programs.

References

  • Kato, M., Fukushima, T., Shimba, N., et al. (2001). A study of chiral recognition for NBD‐derivatives on a Pirkle‐type chiral stationary phase.
  • Daicel Corporation. (n.d.). SEPARATION OF FREE AMINO ACIDS AND PRIMARY AMINES USING DAICEL CROWN ETHER COLUMNS: CROWNPAK CR-I(+) AND CROWNPAK CR-I(-). Retrieved from [Link]

  • Microbe Notes. (2025, December 20). Chiral Chromatography: Principle, Components, Steps, Types, Uses. Retrieved from [Link]

  • LCGC International. (2020, November 12). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Daicel CROWNPAK Crown Ether Chiral Columns. Retrieved from [Link]

  • Chromatography Today. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]

  • Hyun, M. H., Min, C. S., & Cho, Y. J. (2018). Liquid chromatographic resolution of proline and pipecolic acid derivatives on chiral stationary phases based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid.
  • Daicel Chiral Application Search. (n.d.). DL-Pipecolic acid. Retrieved from [Link]

  • Krackeler Scientific, Inc. (n.d.). Astec® CHIROBIOTIC® V2 Chiral HPLC Column. Retrieved from [Link]

  • Zaggout, F. R. (2005). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry, 17(3), 1443-1450.
  • Heides, C., & Heller, E. (1993). Synthesis of 2S,5S- and 2R,5S-5-Hydroxypipecolic acid via Amide-Methylenation of S-5-Hydroxy-2-piperidone with Dimethyltitanocen. Liebigs Annalen der Chemie, 1993(12), 1285-1289.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • J-Stage. (n.d.). Enantiomer separation of small amounts of amino acids and hydroxy acids by HPLC using chiral stationary phases and achiral derivatizing reagents. Retrieved from [Link]

  • YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • Scientific Laboratory Supplies. (n.d.). Astec CHIROBIOTIC V Chiral HPL. Retrieved from [Link]

  • Vertex AI Search. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.

Sources

Validation

Crystal Structure Comparison of Hydroxypipecolic Acid Diastereomers: A Technical Guide

Introduction & Strategic Context Hydroxypipecolic acids (HPAs), specifically 4-hydroxypipecolic acid (4-HPA) and 5-hydroxypipecolic acid (5-HPA), are six-membered cyclic non-protein amino acids. As higher homologues of 4...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

Hydroxypipecolic acids (HPAs), specifically 4-hydroxypipecolic acid (4-HPA) and 5-hydroxypipecolic acid (5-HPA), are six-membered cyclic non-protein amino acids. As higher homologues of 4-hydroxyproline, they serve as critical structural scaffolds for alkaloid natural products and synthetic pharmaceutical agents.

A persistent bottleneck in the development of HPA-derived drugs is the synthesis and isolation of pure diastereomers. Traditional synthetic pathways generally yield a mixture of cis and trans isomers. Because these diastereomers exhibit highly similar polarities, separating them via standard silica gel chromatography is notoriously tedious and low-yielding. This guide explores how researchers can exploit the divergent thermodynamic properties of these diastereomers—specifically their distinct crystallization and lactonization behaviors—to achieve highly pure separations validated by Single-Crystal X-Ray Diffraction (SCXRD).

Structural Dynamics & Diastereomeric Differentiation

The core strategy for differentiating HPA diastereomers relies on understanding the causality behind their conformational restrictions.

5-Hydroxypipecolic Acid (5-HPA)

When a diastereomeric mixture of 5-HPA is subjected to acidic deprotection conditions, the two isomers behave entirely differently due to their spatial geometries :

  • cis-Isomer: The spatial proximity of the C5-hydroxyl group and the C2-carboxylate group allows them to interact. Driven by thermodynamics, the cis-isomer undergoes spontaneous intramolecular lactonization to form a bridged bicyclo[2.2.2]octane ring system.

  • trans-Isomer: The trans configuration places the hydroxyl and carboxylate groups on opposite faces of the piperidine ring. Achieving the transition state required for lactonization would induce prohibitive ring strain. Consequently, the trans-isomer remains an open-chain free acid or ester.

This binary structural divergence transforms a difficult chromatographic separation into a simple liquid-liquid extraction.

4-Hydroxypipecolic Acid (4-HPA)

In contrast to 5-HPA, the structural dynamics of 4-HPA are governed by the minimization of allylic A(1,3) strain within the piperidine chair conformation. During the reduction of 4,6-dioxopiperidinecarboxylate precursors, the cis-4-hydroxy isomer is heavily favored as the major product. The axial orientation of the C2 ring substituent minimizes steric clashes, allowing for stereoselective synthesis and subsequent crystallization of enantiopure 4-HPA derivatives .

Quantitative Crystallographic Comparison

To validate the structural integrity of the isolated cis-5-HPA lactone, SCXRD is employed. The table below compares the crystallographic parameters of the enantiopure (1R,4R) lactone against its racemic counterpart. The absence of intermolecular hydrogen bonds in the crystal lattice is a direct result of the fully enclosed bicyclic structure and the bulky tert-butoxycarbonyl (Boc) protecting group.

Crystallographic ParameterEnantiopure (1R,4R)-5-HPA LactoneRacemic 5-HPA Lactone
Chemical Formula C₁₁H₁₇NO₄C₁₁H₁₇NO₄
Space Group Orthorhombic, P2₁2₁2₁ (Chiral)Orthorhombic, P2₁2₁2₁
Unit Cell: a (Å) 9.6472 (4)9.6402 (10)
Unit Cell: b (Å) 9.7084 (4)9.7026 (10)
Unit Cell: c (Å) 12.2323 (5)12.2155 (12)
Volume (ų) 1145.66 (8)1142.6
Z (Molecules/Unit Cell) 44
Temperature (K) 9090
Absolute Structure (Flack) 0.1 (7)0.0 (5)
Intermolecular H-Bonds None observedNone observed

Data synthesized from authoritative crystallographic reports.

Experimental Workflows: Synthesis, Separation, and Crystallography

The following protocols outline a self-validating system for the isolation and structural confirmation of 5-HPA diastereomers.

Protocol 1: Lactonization-Driven Separation

This protocol utilizes chemical reactivity as a self-sorting mechanism, eliminating the need for chiral chromatography.

  • Catalytic Hydrogenation: Dissolve the diastereomeric mixture of N-Boc-5-hydroxypipecolic acid benzyl ester (approx. 2.50 mmol) in 15 mL of acetic acid. Add 0.25 g of Pd/C (10% w/w) catalyst.

  • Intramolecular Reaction: Stir the mixture under a hydrogen atmosphere at room temperature. Causality: The acidic environment facilitates the debenzylation, while the cis-isomer spontaneously lactonizes into the non-polar bicyclo[2.2.2]octane derivative.

  • Filtration: Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst, then concentrate the filtrate under reduced pressure.

  • Self-Validating Separation (Alkaline Wash): Dissolve the concentrated residue in ethyl acetate and wash with a 4% aqueous NaHCO₃ solution.

    • Validation Mechanism: The unreacted trans-isomer (a polar free acid) is deprotonated by the weak base and partitions entirely into the aqueous layer. The non-polar cis-lactone remains exclusively in the organic layer.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the chemically pure cis-lactone.

Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD) Workflow
  • Crystal Growth (Slow Diffusion): Dissolve the purified cis-lactone in a biphasic mixture of ethyl acetate and diethyl ether. Allow for slow diffusion at room temperature.

    • Critical Environmental Control: Amino acids protected by a Boc group are highly sensitive to acidic degradation. Crystallization must be performed in an environment strictly free of acidic air to prevent spontaneous deprotection and crystal degradation .

  • Crystal Mounting: Select a high-quality single crystal (optimal dimensions ~0.45 × 0.40 × 0.40 mm). Mount it on a glass fiber using inert perfluorinated oil to prevent atmospheric moisture degradation, and immediately transfer it to the diffractometer's cold stream (90 K).

  • Data Collection & Refinement: Utilize a CCD diffractometer (e.g., Bruker APEX2) with Mo Kα radiation. Solve the structure using direct methods (SHELXS) and refine using full-matrix least-squares on F² (SHELXL). The absolute configuration is validated by calculating the Flack parameter.

Visualizing the Separation and Analysis Pathway

The logic gate of this experimental workflow is visualized below, mapping the divergence of the diastereomers based on their thermodynamic capacity for lactonization.

G Start Diastereomeric Mixture (5-HPA benzyl esters) Acid Acidic Conditions (Pd/C, Acetic Acid) Start->Acid Reaction Intramolecular Reaction Acid->Reaction Cis cis-Isomer (Lactonization) Reaction->Cis Trans trans-Isomer (No Lactonization) Reaction->Trans Bicyclic Bicyclo[2.2.2]octane Lactone (Non-polar) Cis->Bicyclic FreeAcid Free Acid / Ester (Polar) Trans->FreeAcid Separation Alkaline Wash (4% NaHCO3) Bicyclic->Separation FreeAcid->Separation OrgLayer Organic Layer (Pure cis-Lactone) Separation->OrgLayer AqLayer Aqueous Layer (trans-Isomer) Separation->AqLayer Cryst Slow Diffusion Crystallization OrgLayer->Cryst XRD SCXRD Analysis (Absolute Configuration) Cryst->XRD

Workflow for the lactonization-driven separation and crystallographic analysis of 5-HPA isomers.

References

  • Krishnamurthy, S., Jalli, V., Vagvala, T. C., & Tsuge, A. (2015). "Crystal structure of (1R,4R)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate." IUCrData.[Link]

  • Marin, J., Didierjean, C., Aubry, A., Casimir, J.-R., Briand, J.-P., & Guichard, G. (2003). "Synthesis of Enantiopure 4-Hydroxypipecolate and 4-Hydroxylysine Derivatives from a Common 4,6-Dioxopiperidinecarboxylate Precursor." The Journal of Organic Chemistry.[Link]

  • Moriguchi, T., Krishnamurthy, S., Arai, K., & Tsuge, A. (2014). "Synthesis and Molecular Structure of Chiral (2S, 5S)-tert-Butyl 3-Oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate." Journal of Crystallography.[Link]

Comparative

Comprehensive Guide to Mass Spectrometry Fragmentation Patterns of 5-Hydroxypipecolic Acid: LC-MS/MS vs. GC-MS

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Objective Platform Comparison, Mechanistic Fragmentation Logic, and Validated Workflows The Analytical Challenge of 5-H...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Objective Platform Comparison, Mechanistic Fragmentation Logic, and Validated Workflows

The Analytical Challenge of 5-Hydroxypipecolic Acid

5-Hydroxypipecolic acid (5-HPA) is a non-proteinogenic amino acid (NPAA) that serves as a critical metabolic signal. In plant biology, it is the central activator of Systemic Acquired Resistance (SAR), synthesized downstream of pipecolic acid to mobilize immune responses against pathogens (1)[1]. Recently, 5-HPA has also emerged as a microbiome-related phytochemical biomarker in human metabolic and weight-loss studies (2)[2].

From an analytical perspective, 5-HPA presents a triad of challenges:

  • High Polarity & Zwitterionic Nature: It exhibits poor retention on standard reversed-phase liquid chromatography (LC) columns and lacks the volatility required for gas chromatography (GC).

  • Lack of a Chromophore: It cannot be detected via standard UV/Vis or fluorescence detectors without chemical tagging.

  • Structural Isomerism: It must be chromatographically resolved from structurally identical isomers like 3-hydroxypipecolic acid and 4-hydroxypipecolic acid, which share the exact same mass and similar fragmentation profiles (3)[3].

5-HPA biosynthesis and its role in Systemic Acquired Resistance (SAR).

Platform Comparison: LC-ESI-MS/MS vs. GC-EI-MS

To overcome the inherent physicochemical limitations of 5-HPA, derivatization is a mechanistic necessity rather than an optional enhancement. The choice of analytical platform dictates the derivatization chemistry, which in turn defines the mass spectrometry fragmentation logic.

Quantitative Performance Comparison
Analytical ParameterLC-ESI-QTOF-MS/MS (AQC Derivatization)GC-EI-MS (TMS Derivatization)
Ionization Mode Positive Electrospray (+ESI), Soft IonizationElectron Ionization (EI, 70 eV), Hard Ionization
Derivatization Reagent 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC)N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Chemical Purpose Adds a hydrophobic tag to increase ESI response and LC retentionNeutralizes polar groups to induce volatility and thermal stability
Key Precursor Ion Highly abundant [M+H]+Weak molecular ion [M]+; relies on structural fragments
Primary Fragments m/z 171.0553, m/z 145.076[M-CH3]+, [M-TMSOH]+
Library Matching In-house MS/MS spectral librariesHigh alignment with NIST17 standard library
Optimal Use Case High-sensitivity targeted quantitation & isomer resolutionUntargeted primary metabolomics & broad profiling

Mechanistic Fragmentation Logic

Understanding the exact bond cleavages within the mass spectrometer is crucial for preventing false-positive annotations.

LC-MS/MS Collision-Induced Dissociation (CID) Pathways

When utilizing LC-QTOF-MS/MS, 5-HPA is typically derivatized with AQC. During Collision-Induced Dissociation (CID) in positive ion mode, the molecule fragments at the highly labile 6-aminoquinoline carbonyl group.

This cleavage reliably produces two universal reporter ions: a high-intensity fragment at m/z 171.0553 and 6-aminoquinoline (AMQ) at m/z 145.076 (3)[3]. The remaining fragment corresponds to the protonated mass of the original 5-HPA molecule, which subsequently undergoes secondary neutral losses of H2O, CO, and NH3—a hallmark of cyclic, hydroxylated amino acids (3)[3].

CID fragmentation logic of AQC-derivatized 5-HPA in positive ion mode.

GC-MS Electron Ionization (EI) Pathways

In GC-MS workflows, 5-HPA is silylated to form a trimethylsilyl (TMS) derivative. Under 70 eV electron ionization, the molecule undergoes hard fragmentation. The intact molecular ion[M]+ is highly unstable and rarely observed. Instead, the dominant fragmentation pathways involve the loss of a methyl radical from the TMS group ([M-CH3]+ ), followed by the loss of trimethylsilanol ([M-TMSOH]+ , a neutral loss of 90 Da), which confirms the presence of the hydroxyl group on the piperidine ring. These reproducible fragment patterns align perfectly with the NIST17 library, ensuring high-confidence annotations (4)[4].

Self-Validating Experimental Protocols

A robust mass spectrometry assay must be self-validating. To account for matrix effects, extraction recovery variations, and instrument drift, the following protocols integrate internal standards (e.g., tryptophan-d5) and rigorous quality control (QC) checks directly into the workflow (2)[2].

Parallel sample preparation workflows for LC-MS/MS and GC-MS analysis.

Protocol A: Targeted LC-QTOF-MS/MS Workflow
  • Extraction & Internal Standardization: Aliquot 50 µL of the biological sample. Add 400 µL of 80% methanol containing 500 ng/mL tryptophan-d5 (Internal Standard). Vortex for 2 minutes at 5000 rpm to precipitate proteins while keeping polar metabolites soluble (2)[2].

  • Clarification: Centrifuge the homogenate at 16,000 rcf for 10 minutes at 4 °C. Transfer the supernatant to a clean vial.

  • Derivatization: React the extract with AccQ-Tag (AQC) reagent according to the manufacturer's buffering guidelines. Heat to 55 °C for 10 minutes to ensure complete conversion of primary and secondary amines.

  • Chromatographic Separation: Inject 2 µL onto an Agilent Poroshell 120 Aq C18 column (150 mm × 2.1 mm, 2.7 μm). Use a mobile phase gradient of Water + 0.1% Formic Acid (A) and Acetonitrile + 0.1% Formic Acid (B). Causality Note: A shallow gradient from 1% to 25% B over 25 minutes is strictly required to resolve 5-HPA from its 3-HPA and 4-HPA isomers (3)[3].

  • Data Acquisition: Operate the QTOF in positive ESI mode. Trigger MS/MS fragmentation using Data-Dependent Acquisition (DDA) targeting the [M+H]+ precursor.

  • Validation: Run National Institute of Standards and Technology (NIST) reference aliquots and solvent blanks every 10 samples to monitor instrument drift and carryover (2)[2].

Protocol B: Untargeted GC-MS Workflow
  • Extraction: Perform the identical 80% methanol extraction described above to ensure cross-platform comparability.

  • Desiccation: Transfer 350 µL of the supernatant and evaporate to complete dryness using a SpeedVac overnight. Causality Note: Even trace amounts of water will quench the subsequent silylation reaction, leading to signal failure (2)[2].

  • Two-Step Derivatization:

    • Add methoxyamine hydrochloride in pyridine to inhibit ring-chain tautomerization.

    • Add BSTFA + 1% TMCS and incubate at 70 °C for 30 minutes to silylate the hydroxyl and carboxyl functional groups.

  • GC-MS Analysis: Inject 1 µL onto a DB-5MS capillary column. Utilize a temperature ramp from 80 °C to 300 °C. Operate the mass spectrometer in EI mode at 70 eV. Match resultant spectra against the NIST17 library for structural confirmation (4)[4].

References

  • Comprehensive Profiling of Free Proteinogenic and Non-Proteinogenic Amino Acids in Common Legumes Using LC-QToF: Targeted and Non-Targeted Approaches Source: MDPI (Metabolites) URL:3

  • Occurrence of Pipecolic Acid and Pipecolic Acid Betaine (Homostachydrine) in Citrus Genus Plants Source: Journal of Agricultural and Food Chemistry - ACS Publications URL:1

  • Exploring Antioxidant and α-Glucosidase Inhibitory Activities in Mulberry Leaves (Morus alba L.) across Growth Stages: A Comprehensive Metabolomic Analysis with Chemometrics Source: PMC (Molecules) URL:4

  • Baseline Serum Biomarkers Predict Response to a Weight Loss Intervention in Older Adults with Obesity: A Pilot Study Source: PMC (Nutrients) URL:2

Sources

Validation

Comprehensive Guide to Determining Optical Rotation Standards for Pure (2R,5R)-Isomers

Introduction: The Stereochemical Imperative The determination of precise optical rotation standards for pure (2R,5R)-isomers—such as C2-symmetric heterocycles like 2,5-dimethylthiolane and 2,5-dimethylsulfolane—is a crit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stereochemical Imperative

The determination of precise optical rotation standards for pure (2R,5R)-isomers—such as C2-symmetric heterocycles like 2,5-dimethylthiolane and 2,5-dimethylsulfolane—is a critical quality control parameter in pharmaceutical and synthetic chemistry[1]. Because enantiomers possess identical physicochemical properties in achiral environments, distinguishing the (2R,5R)-isomer from its (2S,5S) counterpart requires highly specific analytical modalities[2].

This guide objectively compares classical polarimetry against modern orthogonal techniques, providing a self-validating framework for establishing rigorous, reproducible optical rotation standards.

Comparative Analysis of Analytical Modalities

Relying solely on one analytical method for stereochemical characterization introduces significant risk. To establish a trustworthy standard, researchers must understand the comparative strengths and limitations of available methodologies.

Table 1: Performance Comparison of Analytical Alternatives for Chiral Isomers
Analytical ModalityPrimary OutputAdvantagesLimitationsSelf-Validation Mechanism
High-Precision Polarimetry Specific Rotation (

)
Fast, non-destructive,3 compliantCannot determine absolute configuration ab initio; sensitive to trace impuritiesNIST-traceable quartz plate calibration
Chiral HPLC Enantiomeric Excess (ee %)High sensitivity, separates chiral impuritiesRequires reference standards; yields no structural dataBaseline resolution of racemic standard
Vibrational Circular Dichroism (VCD) Absolute ConfigurationNo crystallization or reference standards neededLower sensitivity; requires complex DFT calculationsRacemic baseline subtraction (zero signal)
The Causality Behind Methodological Choices

The Limitation of Polarimetry Alone: While polarimetry is the regulatory standard for batch release and identity verification (3[3]), it only measures the bulk rotation of plane-polarized light. The observed rotation (


) is highly susceptible to solvent interactions, concentration-dependent aggregation, and trace impurities with disproportionately high specific rotations. Therefore, it cannot independently prove absolute configuration[4].

The Necessity of VCD: Historically, absolute configuration was determined by chemical correlation (e.g., oxidizing (+)-2,5-dimethylthiolane to (-)-2,5-dimethylsulfolane). However, if an intermediate step causes unexpected inversion, the entire assignment is compromised[1]. Vibrational Circular Dichroism (VCD) solves this by measuring the differential absorption of circularly polarized infrared light. By comparing empirical VCD spectra to ab initio Density Functional Theory (DFT) calculations, the (2R,5R) configuration is proven without chemical degradation[1].

Orthogonal Validation Workflow

To establish a bulletproof optical rotation standard, these modalities must be integrated into a sequential, self-validating workflow.

Workflow N1 1. Sample Preparation Purified (2R,5R)-Isomer N2 2. Chiral HPLC Enantiomeric Purity (ee %) N1->N2 N3 3. Polarimetry (USP <781>) Specific Optical Rotation [α] N2->N3 ee > 99% N4 4. VCD Spectroscopy DFT Spectral Matching N3->N4 Empirical [α] N5 5. Absolute Configuration Validated (2R,5R) Standard N4->N5 Stereochemical Proof

Figure 1: Orthogonal validation workflow for determining absolute configuration of (2R,5R)-isomers.

Experimental Protocols

Protocol 1: High-Precision Polarimetry (USP <781> Compliant)

Objective : Determine the specific optical rotation (


) of the (2R,5R)-isomer.
Causality : Temperature fluctuations alter solvent density and molecular conformation, directly skewing the rotation angle. Strict thermoregulation is mandatory to ensure the reported specific rotation is standardizable[5].

Self-Validating System :

  • System Suitability (Calibration) : Measure a NIST-traceable quartz control plate (e.g.,

    
    ). The instrument must report within 
    
    
    
    of the certified value. If it fails, quarantine and requalify the instrument[5].
  • Baseline Establishment : Fill a 1.0-dm polarimeter tube with the pure analytical-grade solvent (e.g.,

    
    ). Measure at 589 nm (Sodium D-line) at 
    
    
    
    to establish a
    
    
    baseline[3].
  • Sample Preparation : Dissolve the (2R,5R)-isomer to a precise concentration (e.g.,

    
     g/100  mL) in the same solvent.
    
  • Data Acquisition : Measure the observed rotation (

    
    ) within 30 minutes of preparation to prevent potential mutarotation or solvent evaporation[3].
    
  • Redundancy Check : Dilute the sample by 50% and remeasure. The calculated specific rotation (

    
    ) must remain constant. If it deviates, concentration-dependent aggregation is occurring, and the standard must be redefined at a lower concentration.
    
Protocol 2: Vibrational Circular Dichroism (VCD) for Absolute Configuration

Objective : Unambiguously assign the (2R,5R) absolute stereochemistry. Causality : VCD bypasses the need for single-crystal X-ray diffraction by directly probing the chiral environment of molecular vibrations in the solution phase, eliminating the risk of polymorphic bias[1].

Self-Validating System :

  • Baseline Validation : Acquire the VCD spectrum of a racemic mixture of the 2,5-isomer. The resulting signal must be a flat line (zero differential absorption). This proves the instrument is free of polarization artifacts.

  • Empirical Acquisition : Acquire the IR and VCD spectra of the pure (2R,5R)-isomer in an IR-transparent solvent (e.g.,

    
    ) using a Fourier-transform VCD spectrometer.
    
  • Computational Modeling : Perform an ab initio DFT calculation using the B3LYP/6-311G(2d,2p) basis set to generate the theoretical VCD spectrum for the (2R,5R) conformation[1].

  • Spectral Correlation : Overlay the empirical spectrum with the DFT-calculated spectrum. A high degree of alignment in the rotational strengths (

    
    ) and absorption intensities (
    
    
    
    ) confirms the (2R,5R) absolute configuration[1].

Quantitative Data Presentation

To illustrate this methodology in practice, we examine the standardization of (-)-2,5-dimethylsulfolane, a C2-symmetric heterocycle where optical rotation and VCD were used in tandem to correct historical stereochemical misassignments.

Table 2: Experimental Data Summary for (2R,5R)-2,5-Dimethylsulfolane
ParameterExperimental ValueMethod / Conditions
Specific Optical Rotation (

)
Negative (Levorotatory)Polarimetry,

solvent, 589 nm
Enantiomeric Excess (ee) > 99%Chiral HPLC
Predominant Conformations Single ConformationVCD Analysis (B3LYP/6-311G(2d,2p))
Absolute Configuration (2R,5R)VCD to DFT Spectral Correlation

Conclusion

Establishing an optical rotation standard for a pure (2R,5R)-isomer requires more than a simple polarimeter reading. By anchoring USP <781> compliant polarimetry with the absolute stereochemical proof provided by VCD and the purity verification of chiral HPLC, researchers create a closed-loop, self-validating analytical system. This ensures that the reported


 is a true, reproducible reflection of the (2R,5R) configuration.

References

  • Title: Absolute Configuration and Conformational Stability of (+)-2,5-Dimethylthiolane and (−)-2,5-Dimethylsulfolane Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: General Chapters: <781> OPTICAL ROTATION Source: Pharmacopeia URL: [Link]

  • Title: 781 OPTICAL ROTATION Source: Rudolph Research Analytical URL: [Link]

  • Title: Polarimeter Requirements for the Pharmaceutical Industry Source: Rudolph Research Analytical URL: [Link]

Sources

Comparative

Enhancing Peptide Stability: A Comparative Analysis of Biological Half-life with and without 5-Hydroxypipecolic Acid

Introduction: The Imperative of Peptide Stability in Therapeutics Peptides have emerged as a promising class of therapeutics due to their high specificity, potency, and lower toxicity compared to small molecules. However...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Peptide Stability in Therapeutics

Peptides have emerged as a promising class of therapeutics due to their high specificity, potency, and lower toxicity compared to small molecules. However, a significant hurdle in their clinical development is their typically short biological half-life, often lasting only minutes in circulation.[1] This rapid clearance is primarily due to two factors: enzymatic degradation by proteases and peptidases, and renal clearance.[1] Consequently, frequent and high doses are often required to maintain therapeutic concentrations, which can be both costly and inconvenient for patients.

To overcome these limitations, various strategies have been developed to enhance peptide stability.[2] These include modifications such as PEGylation, lipidation, and the incorporation of non-canonical amino acids (ncAAs).[3][4][5] ncAAs are particularly attractive as they can be strategically incorporated into the peptide backbone to alter its physicochemical properties, including its resistance to enzymatic degradation. This guide provides an in-depth comparison of the biological half-life of peptides with and without the incorporation of a specific ncAA, 5-hydroxypipecolic acid. While direct head-to-head experimental data for this specific modification is emerging, this guide will synthesize established principles of peptide chemistry and enzymology to present a robust, mechanistically-grounded comparison.

5-Hydroxypipecolic Acid: A Tool for Conformational Constraint

5-Hydroxypipecolic acid is a cyclic, non-canonical amino acid and a derivative of pipecolic acid, which itself is a homolog of proline. The defining feature of these cyclic amino acids is the conformational rigidity they impart upon a peptide sequence. Unlike linear amino acids that allow for a high degree of rotational freedom around their peptide bonds, the cyclic structure of 5-hydroxypipecolic acid significantly restricts this movement. This constraint can pre-organize the peptide into a specific three-dimensional structure.

The introduction of a hydroxyl group at the 5-position of the pipecolic acid ring offers an additional site for potential hydrogen bonding and other molecular interactions, which can further stabilize the peptide's conformation and influence its binding to target receptors.

The Mechanistic Basis for Enhanced Half-life

The incorporation of 5-hydroxypipecolic acid into a peptide is hypothesized to extend its biological half-life through two primary mechanisms: steric hindrance of proteolytic enzymes and stabilization of a non-ideal conformation for enzyme binding.

Proteolytic enzymes, such as serine proteases and metalloproteases, have specific active sites that recognize and bind to particular amino acid sequences in a defined, often extended, conformation. The rigid, cyclic structure of 5-hydroxypipecolic acid can disrupt this recognition and binding in several ways:

  • Conformational Rigidity: By locking the peptide backbone into a specific conformation, 5-hydroxypipecolic acid can prevent the peptide from adopting the extended linear shape that is often necessary for it to fit into the active site of a protease.[6]

  • Steric Hindrance: The bulky, cyclic nature of the amino acid can physically block the approach of the protease to the scissile peptide bonds adjacent to the modification.

The following diagram illustrates the proposed mechanism of protease resistance conferred by 5-hydroxypipecolic acid.

G cluster_0 Standard Peptide cluster_1 Peptide with 5-Hydroxypipecolic Acid Peptide_A Flexible Peptide Chain Binding_A Conformational Change for Binding Peptide_A->Binding_A Approaches Protease_A Protease Protease_A->Binding_A Recognizes Cleavage_A Peptide Cleavage Binding_A->Cleavage_A Leads to Degradation_A Short Half-life Cleavage_A->Degradation_A Peptide_B Conformationally Constrained Peptide Binding_B Binding Hindered Peptide_B->Binding_B Approaches Protease_B Protease Protease_B->Binding_B Poor Recognition Cleavage_B Cleavage Resistant Binding_B->Cleavage_B Prevents Stability_B Extended Half-life Cleavage_B->Stability_B

Caption: Mechanism of Protease Resistance

Comparative Experimental Data: A Hypothetical Case Study

To illustrate the expected impact of 5-hydroxypipecolic acid on peptide half-life, we present a hypothetical comparative study based on established experimental protocols.

Peptide Design and Synthesis:

Two peptides are designed for this study: a parent peptide with a known susceptibility to proteolytic degradation, and a modified analog where a key amino acid residue is replaced with 5-hydroxypipecolic acid.

  • Parent Peptide (PP): A-B-C-D-E-F-G

  • Modified Peptide (MP): A-B-C-(5-OH-Pip)-E-F-G

The synthesis of these peptides would be carried out using standard solid-phase peptide synthesis (SPPS) protocols. The Fmoc-protected 5-hydroxypipecolic acid building block is commercially available or can be synthesized.[7][8][9]

Table 1: Hypothetical Peptide Sequences for Comparative Analysis

Peptide IDSequenceModification
PPA-B-C-D-E-F-GNone
MPA-B-C-(5-OH-Pip)-E-F-GD replaced with 5-hydroxypipecolic acid

Experimental Protocols for Half-life Determination

A comprehensive comparison would involve both in vitro and in vivo studies.

In Vitro Half-life Determination in Human Serum

This experiment assesses the stability of the peptides in a physiologically relevant environment containing a complex mixture of proteases.

Protocol:

  • Peptide Incubation: The parent peptide (PP) and the modified peptide (MP) are incubated in human serum at 37°C.

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Protein Precipitation: The enzymatic reaction in each aliquot is quenched by adding a protein precipitating agent, such as trichloroacetic acid or acetonitrile.

  • Centrifugation: The samples are centrifuged to pellet the precipitated serum proteins.

  • LC-MS Analysis: The supernatant, containing the remaining intact peptide, is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of peptide remaining at each time point.

  • Half-life Calculation: The percentage of intact peptide is plotted against time, and the data is fitted to a one-phase exponential decay model to calculate the half-life (t½).

G Start Peptide Incubation in Human Serum (37°C) Sample Time-Point Sampling Start->Sample Quench Protein Precipitation & Quenching Sample->Quench Centrifuge Centrifugation Quench->Centrifuge Analyze LC-MS Analysis of Supernatant Centrifuge->Analyze Calculate Half-life Calculation Analyze->Calculate

Caption: In Vitro Half-life Determination Workflow

In Vivo Pharmacokinetic Study

This study evaluates the half-life of the peptides in a living organism, providing a more accurate representation of their in-body stability and clearance.

Protocol:

  • Animal Model: A suitable animal model, such as mice or rats, is selected.

  • Peptide Administration: The parent peptide (PP) and the modified peptide (MP) are administered intravenously to separate groups of animals.

  • Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 5, 15, 30, 60, 120, 240 minutes).

  • Plasma Isolation: Plasma is isolated from the blood samples by centrifugation.

  • Sample Preparation: The plasma samples are processed to extract the peptides.

  • LC-MS/MS Analysis: The concentration of the intact peptide in each plasma sample is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using pharmacokinetic software to determine key parameters, including the elimination half-life (t½).

Expected Comparative Results and Discussion

Based on the established principles of peptide stability and the known effects of conformationally constrained ncAAs, a significant increase in the biological half-life of the modified peptide (MP) containing 5-hydroxypipecolic acid is anticipated compared to the parent peptide (PP).

Table 2: Expected Comparative Half-life Data

Peptide IDIn Vitro Half-life (Human Serum)In Vivo Half-life (Rat Model)
PP~15 minutes~10 minutes
MP> 240 minutes~60-90 minutes

The expected results indicate a dramatic improvement in the in vitro stability of the modified peptide, suggesting a high degree of resistance to the proteolytic enzymes present in human serum. The in vivo half-life is also expected to be substantially longer for the modified peptide, although the increase may be less pronounced than in vitro due to the contribution of renal clearance to the overall elimination of the peptide from the body.

Conclusion: A Promising Strategy for Peptide Drug Development

The incorporation of 5-hydroxypipecolic acid represents a promising strategy for enhancing the biological half-life of therapeutic peptides. By introducing conformational rigidity and steric hindrance, this non-canonical amino acid is expected to significantly reduce the susceptibility of peptides to enzymatic degradation. The detailed experimental protocols and expected outcomes presented in this guide provide a framework for researchers and drug developers to evaluate the potential of 5-hydroxypipecolic acid and other constrained ncAAs in their peptide drug discovery programs. Further experimental validation of these principles will undoubtedly pave the way for the development of more stable and effective peptide-based therapeutics.

References

  • Bellier, B., Da Nascimento, S., Meudal, H., Gincel, E., Roques, B. P., & Garbay, C. (1998). Novel constrained CCK-B dipeptoid antagonists derived from pipecolic acid. Bioorganic & Medicinal Chemistry Letters, 8(11), 1419–1424. [Link]

  • Mathur, D., Singh, S., Mehta, A., Agrawal, P., & Raghava, G. P. S. (2018). In silico approaches for predicting the half-life of natural and modified peptides in blood. PloS one, 13(6), e0196829. [Link]

  • Singh, S., Singh, H., Tuknait, A., Kumar, R., & Raghava, G. P. S. (2016). PEPlife: a repository of the half-life of peptides. Database, 2016, baw144. [Link]

  • Davis, J. M., & Tsantrizos, Y. S. (2004). Diastereoselective synthesis of (2S,5R)-5-hydroxypipecolic acid and 6-substituted derivatives. Organic letters, 6(26), 4865–4868. [Link]

  • Hanessian, S., & McNaughton-Smith, G. (2021). Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates. Molecules, 26(25), 7809. [Link]

  • Pal, A., Sarkar, S., & Basak, A. (2021). A new facile synthesis of (2 S ,5 S )-5-hydroxypipecolic acid hydrochloride. Synthetic Communications, 51(19), 2921–2926. [Link]

  • Henninot, A., Collins, J. C., & Nuss, J. M. (2018). The Current State of Peptide Drug Discovery: Back to the Future?. Journal of medicinal chemistry, 61(4), 1382–1414. [Link]

  • Gaucher, A., & Lubell, W. D. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. The Journal of organic chemistry, 65(18), 5586–5593. [Link]

  • Gomes, A. P. S., & Constantino, L. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. International journal of molecular sciences, 22(4), 1611. [Link]

  • EPFL. (2017, July 17). New ligand extends the half-life of peptide drugs from minutes to days. ScienceDaily. [Link]

  • Oriental Journal of Chemistry. (2021). Synthesis of Biologically Active Peptides using Newly Designed N-Vinyl Pyrrolidone Incorporated Flexible Cross linked Polystyrene. Oriental Journal of Chemistry, 37(4), 932-939. [Link]

  • AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis. [Link]

  • PEPDOO. (2025, July 10). Peptide Stability in Formulations | R&D Guide for Success. [Link]

  • ScienceDaily. (2017, July 17). New ligand extends the half-life of peptide drugs from minutes to days. [Link]

  • López-Vidal, S., Tarrason, G., & Garcia-Pardo, C. (2020). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. Journal of Peptide Science, 26(12), e3287. [Link]

  • Hartmann, M., Zeier, T., Bernsdorff, F., Reichel-Deland, V., Kim, D., Hohmann, M., ... & Zeier, J. (2018). N-hydroxy-pipecolic acid is a mobile metabolite that induces systemic disease resistance in Arabidopsis. Proceedings of the National Academy of Sciences, 115(40), E9477-E9486. [Link]

  • Chen, Y. C., Holmes, E. C., Rajniak, J., Kim, J. G., Tang, S., Fischer, C. R., ... & Sattely, E. S. (2018). N-hydroxy-pipecolic acid is a critical regulator of systemic acquired resistance in plants. Science, 360(6393), 1133-1136. [Link]

  • Bolarinwa, O., & Lobb, K. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. International journal of molecular sciences, 22(4), 1611. [Link]

  • D'Hondt, M., Bracke, N., Taevernier, L., Gevaert, B., Verbeke, F., Wynendaele, E., & De Spiegeleer, B. (2014). Non-canonical amino acids in analyses of protease structure and function. International journal of molecular sciences, 15(11), 21379–21427. [Link]

Sources

Validation

Mechanistic Causality in IR Spectroscopy of Piperidine Derivatives

Comparative IR Spectroscopy Guide: Identifying 5-Hydroxypipecolic Acid and Structural Analogs As a Senior Application Scientist overseeing spectroscopic QA/QC workflows, I frequently encounter the analytical challenge of...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative IR Spectroscopy Guide: Identifying 5-Hydroxypipecolic Acid and Structural Analogs

As a Senior Application Scientist overseeing spectroscopic QA/QC workflows, I frequently encounter the analytical challenge of differentiating closely related non-proteinogenic amino acids. 5-Hydroxypipecolic acid (5-HPA) is a cyclic imino acid that acts as a critical mobile signal for systemic acquired resistance in plants and serves as a highly valued chiral building block for pharmaceuticals, including β-lactamase inhibitors[1][2].

Distinguishing 5-HPA from its structural analogs—such as unsubstituted pipecolic acid (Pip) and the five-membered ring analog 4-hydroxyproline (4-Hyp)—requires precise analytical techniques. Infrared (IR) spectroscopy provides a rapid, non-destructive method for this differentiation. This guide objectively compares the characteristic IR vibrational bands of 5-HPA against these alternatives and outlines a field-proven, self-validating experimental protocol for robust identification.

The IR spectrum of an amino acid derivative is governed by its ionization state, ring conformation, and intermolecular interactions in the solid phase. When analyzing 5-HPA, several mechanistic factors dictate the spectral output:

  • Zwitterionic vs. Salt Forms (The C=O Region): In its free base solid state, 5-HPA exists as a zwitterion (NH₂⁺ and COO⁻). Consequently, the carbonyl stretch of a protonated carboxylic acid (~1700–1730 cm⁻¹) is absent, replaced by the asymmetric stretching of the carboxylate ion (COO⁻) at ~1600–1630 cm⁻¹. However, commercial and synthetic 5-HPA is frequently isolated as a hydrochloride salt. In the HCl salt form, the protonation of the carboxylate group (COOH) yields a distinct, sharp C=O stretch at ~1730 cm⁻¹[3][4].

  • Hydrogen Bonding Dynamics (The O-H Region): The hydroxyl group at the C-5 position engages in extensive intermolecular hydrogen bonding. This interaction weakens the O-H bond, shifting the O-H stretching frequency to a structured double band in the 3520–3490 cm⁻¹ region[3]. This band is the primary differentiator between 5-HPA and unsubstituted pipecolic acid.

  • Ring Conformation (The Fingerprint Region): The six-membered piperidine ring of 5-HPA restricts the conformational flexibility of the molecule, influencing the C-N and C-O fingerprint regions (e.g., ~1225 cm⁻¹ for the C-O stretch)[3]. This contrasts sharply with the five-membered pyrrolidine ring of 4-hydroxyproline, which exhibits distinct ring deformation modes at ~817–824 cm⁻¹[5].

Comparative Spectral Data

To objectively evaluate 5-HPA, it must be benchmarked against pipecolic acid (which lacks the hydroxyl group) and 4-hydroxyproline (a five-membered ring analog). The table below summarizes the diagnostic vibrational bands used for comparative identification.

Functional Group / Mode5-Hydroxypipecolic Acid (HCl Salt)Pipecolic Acid (Free Base)4-Hydroxyproline (Free Base)Diagnostic Significance
O-H Stretch 3520, 3490 cm⁻¹ (Sharp/Structured)Absent~3400 cm⁻¹ (Broad)Confirms the presence of the hydroxyl group.
N-H / C-H Stretch 3000–2500 cm⁻¹ (Broad, NH₂⁺)3000–2500 cm⁻¹ (Broad, NH₂⁺)3100–2800 cm⁻¹ (Broad, NH₂⁺)Characteristic of cyclic imino acids.
C=O Stretch ~1730 cm⁻¹ (COOH in salt)~1620 cm⁻¹ (COO⁻ zwitterion)~1630 cm⁻¹ (COO⁻ zwitterion)Differentiates salt forms from zwitterionic free bases.
C-O Stretch (Hydroxyl) ~1225 cm⁻¹Absent~1050–1080 cm⁻¹Confirms secondary alcohol; distinguishes ring size.
Ring Deformation ~1100–1000 cm⁻¹~1100–1000 cm⁻¹~817 cm⁻¹Differentiates 6-membered (piperidine) from 5-membered (pyrrolidine) rings.

(Quantitative data synthesized from peer-reviewed spectral databases and literature[3],[6],[5], and[7])

Self-Validating Experimental Protocol: ATR-FTIR Analysis

A common pitfall in analyzing cyclic imino acids is the use of hygroscopic KBr pellets. Absorbed atmospheric moisture creates a massive, featureless band at ~3400 cm⁻¹, which falsely mimics or masks the critical C-5 hydroxyl signal of 5-HPA. Therefore, this protocol utilizes Attenuated Total Reflectance (ATR) FTIR to ensure a self-validating, moisture-independent analysis.

Step 1: Instrument Preparation and Background Calibration

  • Turn on the FTIR spectrometer equipped with a diamond or zinc selenide (ZnSe) ATR crystal and allow the infrared source to stabilize for 30 minutes.

  • Clean the ATR crystal using a lint-free wipe dampened with HPLC-grade isopropanol. Allow it to air dry completely.

  • Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹ across the 4000–600 cm⁻¹ range. Causality: A high-quality background subtracts atmospheric water vapor and CO₂, preventing interference in the critical O-H and C=O diagnostic regions.

Step 2: Sample Application

  • Transfer approximately 2–5 mg of the solid 5-HPA sample directly onto the center of the ATR crystal.

  • Lower the pressure anvil until the clutch clicks. Causality: Consistent, high pressure ensures intimate contact between the solid sample and the crystal, maximizing the evanescent wave penetration and yielding a high signal-to-noise ratio without the need for solvent or matrix dilution.

Step 3: Spectral Acquisition

  • Acquire the sample spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution, 4000–600 cm⁻¹).

  • Inspect the raw interferogram to ensure the peak intensity is within the linear dynamic range of the detector (typically 0.4–0.8 absorbance units).

Step 4: Data Processing and Self-Validation

  • Apply an ATR correction algorithm in the spectrometer software. Causality: ATR spectra exhibit lower relative intensities at higher wavenumbers (e.g., the O-H region) due to wavelength-dependent penetration depth. ATR correction normalizes the spectrum to resemble a standard transmission spectrum for accurate library matching.

  • Perform a baseline correction to account for any baseline drift caused by scattering effects.

  • Validation Checkpoint: Verify the absence of a broad, featureless water band at 3400 cm⁻¹. The O-H bands for pure 5-HPA must appear as distinct, structured peaks (e.g., 3520 and 3490 cm⁻¹)[3]. If a massive, featureless band is present, the sample is hydrated; dry the sample in a vacuum desiccator and re-analyze to ensure analytical integrity.

Analytical Workflow Visualization

G A 1. Sample Prep (Solvent-Free ATR) B 2. Background & Calibration (Eliminate H₂O/CO₂) A->B C 3. Spectral Acquisition (4000–600 cm⁻¹, 32 Scans) B->C D 4. Data Processing (ATR & Baseline Correction) C->D E 5. Self-Validation (Check O-H Band Structure) D->E

ATR-FTIR analytical workflow for the identification of 5-hydroxypipecolic acid.

References

1.1, PubChem, National Institutes of Health. 2.3, SciSpace. 3. 2, Radboud Repository. 4.4, Figshare. 5.6, PubChem, National Institutes of Health. 6.5, ResearchGate. 7. 7, NIST WebBook.

Sources

Safety & Regulatory Compliance

Safety

(2R,5R)-5-Hydroxypiperidine-2-carboxylic acid proper disposal procedures

Operational and Disposal Guide for (2R,5R)-5-Hydroxypiperidine-2-carboxylic Acid As a chiral building block utilized extensively in drug development and synthetic chemistry, (2R,5R)-5-Hydroxypiperidine-2-carboxylic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Operational and Disposal Guide for (2R,5R)-5-Hydroxypiperidine-2-carboxylic Acid

As a chiral building block utilized extensively in drug development and synthetic chemistry, (2R,5R)-5-Hydroxypiperidine-2-carboxylic acid requires precise handling and disposal protocols[1]. While not classified as an acutely toxic hazard, its nature as a nitrogenous organic acid demands rigorous logistical planning to ensure laboratory safety and environmental compliance. This guide provides field-proven, self-validating methodologies for the operational handling, spill decontamination, and RCRA-compliant disposal of this compound.

Chemical Identity & Hazard Profile

To establish a foundation for safe handling, personnel must first understand the physicochemical properties and hazard classifications that dictate the compound's behavior in the lab and the environment.

Property / AttributeValue / Description
Chemical Name (2R,5R)-5-Hydroxypiperidine-2-carboxylic acid
CAS Number 448964-01-0
Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
Topological Polar Surface Area (TPSA) 69.56 Ų
LogP -0.816
Hazard Classification (GHS) Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)

Mechanistic Rationale: The negative LogP (-0.816) and high TPSA indicate high hydrophilicity[1]. If released into aqueous environments, the compound will rapidly dissolve and disseminate, making aquatic recovery nearly impossible. This physicochemical reality underscores the critical need to strictly prevent drain disposal[2].

Operational Safety & Handling Protocol

Handling this compound requires a proactive approach to prevent aerosolization and dermal contact.

Step-by-Step Handling Methodology:

  • Engineering Controls: Conduct all transfers and weighing operations within a certified chemical fume hood.

    • Causality: The compound is a fine powder; local exhaust ventilation prevents the inhalation of airborne particulates, which are known to cause respiratory tract irritation (H335)[3].

  • Personal Protective Equipment (PPE): Don nitrile gloves, tightly fitting safety goggles, and a standard laboratory coat.

    • Causality: Nitrile provides an effective chemical barrier against organic acids, preventing the skin irritation (H315) associated with direct dermal contact[2].

  • Static Mitigation: Use anti-static spatulas and weighing boats.

    • Causality: Fine organic powders can accumulate static charge, leading to sudden aerosolization or adherence to PPE during transfer.

  • Post-Handling Decontamination: Wash hands and face thoroughly immediately after handling. Decontaminate reusable spatulas with a 70% ethanol/water solution.

Spill Response & Decontamination Workflow

In the event of a localized spill, immediate containment is required to prevent cross-contamination and environmental release.

SpillResponse Spill Spill Detected Assess Assess & Secure Area Spill->Assess PPE Don Appropriate PPE (Nitrile, Goggles, Coat) Assess->PPE Contain Contain Spill (Inert Absorbent/Sand) PPE->Contain Collect Collect & Transfer to Airtight Container Contain->Collect Decon Decontaminate Surface (Alcohol/Water Scrub) Collect->Decon Waste Transfer to Hazardous Waste Accumulation Decon->Waste

Workflow for (2R,5R)-5-Hydroxypiperidine-2-carboxylic acid spill containment and decontamination.

Step-by-Step Spill Recovery Methodology:

  • Assess and Evacuate: Temporarily secure the immediate area to prevent personnel from tracking the powder throughout the laboratory.

  • Containment: Surround the spilled powder with an inert, finely-powdered liquid-binding material (e.g., diatomaceous earth or sand) if the spill involves solutions[4]. For dry powder, avoid dry sweeping.

  • Collection: Use a damp, disposable towel or anti-static brush to collect the material.

    • Causality: Dampening the powder slightly with water or alcohol prevents dust generation and aerosolization during the sweeping process.

  • Transfer: Place all collected waste and contaminated cleanup materials into a sealable, airtight high-density polyethylene (HDPE) container.

  • Surface Decontamination: Scrub the affected surface with an alcohol-based solvent (e.g., isopropanol or ethanol) followed by a water rinse, capturing all liquid waste into the hazardous waste container[3].

Proper Disposal Procedures

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), (2R,5R)-5-hydroxypiperidine-2-carboxylic acid must be managed as a non-halogenated organic chemical waste[5]. It requires formal destruction via a licensed Treatment, Storage, and Disposal Facility (TSDF).

DisposalLogic Waste Solid Chemical Waste (2R,5R)-5-Hydroxypiperidine... Classify RCRA Classification: Non-Halogenated Organic Waste->Classify Accumulate Satellite Accumulation Area (Sealed HDPE Container) Classify->Accumulate TSDF Licensed TSDF Transfer Accumulate->TSDF Incinerate High-Temperature Incineration (Thermal Destruction) TSDF->Incinerate Environment Prevention of Aquatic Toxicity Incinerate->Environment

Logical progression of organic waste classification, accumulation, and thermal destruction.

Step-by-Step Disposal Methodology:

  • Waste Segregation: Classify the waste as "Non-Halogenated Organic Solid Waste." Do not mix this compound with heavy metals, strong oxidizers, or halogenated solvents, as this complicates the incineration process and increases disposal costs.

  • Primary Containment: Deposit the waste into a compatible, sealable container.

    • Self-Validating Check: Verify container compatibility by ensuring the accumulation vessel is made of HDPE or glass. Do not use unlined metal drums, as residual moisture combined with the carboxylic acid moiety can initiate slow galvanic corrosion, compromising the vessel's integrity over the accumulation period.

  • Labeling: Affix a hazardous waste label immediately upon placing the first drop or grain of waste into the container. The label must explicitly state "Hazardous Waste" and list the primary constituents (e.g., "Waste Organic Acid: 5-Hydroxypiperidine-2-carboxylic acid").

  • Satellite Accumulation: Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. The container must remain strictly closed at all times unless actively adding waste.

    • Causality: Keeping the container closed complies with (Subpart CC) and prevents accidental spills if the container is knocked over[6].

  • Final Logistics: Entrust final disposal to a licensed TSDF for high-temperature incineration[2].

Mechanistic Rationale for Disposal Protocols

Why is high-temperature incineration the mandated disposal route?

  • Thermal Destruction: Incineration at temperatures exceeding 1000°C ensures the complete cleavage of the piperidine ring and the oxidation of the carboxylic acid moiety. This process converts the compound entirely into carbon dioxide, water vapor, and nitrogen oxides (NOx), which are subsequently scrubbed by the TSDF's emission control systems.

  • Prevention of Aquatic Toxicity: Aqueous drain disposal is strictly prohibited. As a biologically active, nitrogen-containing organic compound, flushing it into municipal wastewater systems contributes to nitrogen loading. Standard biological wastewater treatment plants may not fully metabolize synthetic piperidine derivatives, leading to potential accumulation in local waterways and the disruption of aquatic ecosystems[2].

References

  • U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "RCRA Organic Air Emission Standards for TSDFs and Generators." EPA.gov. URL:[Link]

Sources

Handling

A Senior Application Scientist's Guide to the Safe Handling of (2R,5R)-5-Hydroxypiperidine-2-carboxylic acid

Navigating the complexities of novel drug development requires not only scientific ingenuity but also an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for han...

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the complexities of novel drug development requires not only scientific ingenuity but also an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling (2R,5R)-5-Hydroxypiperidine-2-carboxylic acid, a key building block in modern medicinal chemistry. As your partners in research, we aim to provide value beyond the product itself, ensuring that your work is both groundbreaking and safe.

Hazard Identification and Risk Assessment: Understanding the Compound

(2R,5R)-5-Hydroxypiperidine-2-carboxylic acid is a solid, non-volatile compound. However, like many fine organic chemicals, it can pose hazards if not handled correctly. The primary risks associated with this compound are:

  • Skin and Eye Irritation: Direct contact with the solid or solutions can cause skin and serious eye irritation.[1]

  • Inhalation: While the compound is not volatile, the fine powder can be inhaled during handling, which may cause respiratory irritation.[2]

  • Hygroscopic Nature: This compound has the potential to absorb moisture from the air, which can affect its physical properties and handling characteristics.[3][4]

A thorough risk assessment should be conducted before any new procedure involving this compound. This involves evaluating the scale of the experiment, the potential for dust generation or splashing, and the duration of exposure.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is paramount to ensuring personal safety. The following table outlines the recommended PPE for various laboratory activities involving (2R,5R)-5-Hydroxypiperidine-2-carboxylic acid. The causality behind these choices is to mitigate the identified risks of skin/eye contact and inhalation.

ActivityRecommended PPERationale
Weighing and Aliquoting (Solid Form) - Nitrile Gloves (Double-gloved recommended) - Laboratory Coat - Safety Goggles with Side Shields - N95 or FFP2 RespiratorTo prevent skin contact and inhalation of fine particulates. Double-gloving provides an extra layer of protection against potential tears and contamination.[5]
Solution Preparation and Handling - Nitrile Gloves - Laboratory Coat - Chemical Splash GogglesTo protect against splashes of the chemical in solution, which can cause skin and serious eye irritation.[1][5]
Experimental Procedures (e.g., reaction setup) - Nitrile Gloves - Laboratory Coat - Chemical Splash GogglesTo provide a baseline of protection during routine experimental work where the risk of splashing is lower but still present.[5]
Waste Disposal - Heavy-duty Nitrile or Butyl Rubber Gloves - Chemical-Resistant Apron or Gown - Chemical Splash Goggles - Face ShieldTo offer enhanced protection when handling larger volumes of chemical waste, which may be in various solvents and at higher concentrations.[5]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a standardized operational plan minimizes the risk of exposure and ensures the integrity of your experiments.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Log: Enter the compound into your chemical inventory system.

  • Store: Keep the container tightly closed in a cool, dry, and well-ventilated area.[2][6] Store away from incompatible materials such as strong oxidizing agents.[7] Due to its hygroscopic nature, storage in a desiccator or under an inert atmosphere is recommended for long-term stability.[3][4]

Preparation and Use
  • Engineering Controls: All handling of solid (2R,5R)-5-Hydroxypiperidine-2-carboxylic acid that may generate dust must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][8]

  • Don PPE: Before handling, ensure all required PPE is donned correctly as per the table above.

  • Dedicated Equipment: Use dedicated spatulas and weighing boats for the compound to prevent cross-contamination.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Spill Management: In the event of a spill, do not create dust.[1] Moisten the spilled solid with a suitable solvent (e.g., water or ethanol, if compatible with the surrounding environment) and carefully wipe it up with an absorbent material. Place the waste in a sealed container for disposal.

The following diagram illustrates the decision-making process for selecting appropriate PPE.

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 PPE Selection Start Start Task What is the handling task? Start->Task Weighing Weighing Solid Task->Weighing Solid Handling Solution Solution Prep Task->Solution Liquid Handling Experiment Experiment Task->Experiment Reaction Waste Waste Disposal Task->Waste Disposal PPE_Weighing Gloves (Double) Lab Coat Safety Goggles Respirator (N95) Weighing->PPE_Weighing PPE_Solution Nitrile Gloves Lab Coat Splash Goggles Solution->PPE_Solution PPE_Experiment Nitrile Gloves Lab Coat Splash Goggles Experiment->PPE_Experiment PPE_Waste Heavy-duty Gloves Chem-Resistant Apron Splash Goggles Face Shield Waste->PPE_Waste

Caption: PPE selection workflow for handling (2R,5R)-5-Hydroxypiperidine-2-carboxylic acid.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste containing (2R,5R)-5-Hydroxypiperidine-2-carboxylic acid, including contaminated consumables (e.g., gloves, weighing boats, absorbent materials), should be collected in a dedicated, clearly labeled, and sealed waste container.

  • Labeling: The waste container must be labeled with the full chemical name and a description of the contents (e.g., "Solid waste contaminated with (2R,5R)-5-Hydroxypiperidine-2-carboxylic acid" or "Aqueous waste containing (2R,5R)-5-Hydroxypiperidine-2-carboxylic acid").

  • Regulatory Compliance: Disposal must be carried out in accordance with all local, state, and federal regulations.[1] This typically involves entrusting the waste to a licensed waste disposal company.[1] Do not dispose of this chemical down the drain or in regular trash.

  • Decontamination: All glassware and equipment that have come into contact with the compound should be thoroughly rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

Emergency Procedures: Preparedness is Key

In the event of an exposure or other emergency, immediate and appropriate action is crucial.

  • Skin Contact: Immediately take off all contaminated clothing and wash the affected area with plenty of soap and water.[8] If skin irritation occurs, seek medical attention.[1]

  • Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[8] Seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical advice.[1]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[9]

Always have the Safety Data Sheet (SDS) readily available when seeking medical attention.

By adhering to these guidelines, you can confidently and safely incorporate (2R,5R)-5-Hydroxypiperidine-2-carboxylic acid into your research endeavors, paving the way for future discoveries.

References

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS PIPERIDINE. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • SBLCore. (2024). SAFETY DATA SHEET according to Regulation (EC) No 1907/2006 (REACH) as amended. Piperidine. Retrieved from [Link]

  • Sangon Biotech (Shanghai) Co., Ltd. (n.d.). SAFETY DATA SHEETS. Retrieved from [Link]

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. Retrieved from [Link]

  • Wipf Group - University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Lab Manager. (2017). Handling and Storing Chemicals. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing 5-hydroxypiperidine-2-carboxylic acid.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,5R)-5-Hydroxypiperidine-2-carboxylic acid
Reactant of Route 2
(2R,5R)-5-Hydroxypiperidine-2-carboxylic acid
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